molecular formula C7H11N3 B141820 3,4-Dimethylpyridine-2,6-diamine CAS No. 127698-66-2

3,4-Dimethylpyridine-2,6-diamine

Cat. No.: B141820
CAS No.: 127698-66-2
M. Wt: 137.18 g/mol
InChI Key: LWHVWLRDWAZQIS-UHFFFAOYSA-N
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Description

3,4-Dimethylpyridine-2,6-diamine, also known as 3,4-Dimethylpyridine-2,6-diamine, is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dimethylpyridine-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylpyridine-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dimethylpyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H4,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHVWLRDWAZQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR chemical shifts for 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the nuclear magnetic resonance (NMR) characteristics of 3,4-Dimethylpyridine-2,6-diamine requires a rigorous understanding of heterocyclic electronic effects, solvent interactions, and self-validating acquisition protocols. This guide provides a comprehensive framework for assigning and interpreting the 1 H and 13 C NMR chemical shifts of this highly functionalized pyridine scaffold.

Structural and Electronic Profiling

The pyridine ring is inherently electron-deficient due to the electronegativity of the endocyclic nitrogen, which typically deshields aromatic protons via diamagnetic anisotropy [1]. However, the substitution pattern of 3,4-Dimethylpyridine-2,6-diamine creates a complex "push-pull" electronic environment:

  • Mesomeric (+M) Effects: The two exocyclic amino groups at C2 and C6 act as powerful electron-donating groups. The nitrogen lone pairs delocalize into the π -system of the pyridine ring, drastically increasing electron density at the ortho (C3, C5) and para (C4) positions.

  • Inductive (+I) Effects: The methyl groups at C3 and C4 provide weak inductive electron donation, further modulating the local electronic environment and introducing steric compression that influences 13 C shifts.

The synergistic +M effect of the two amino groups results in extreme shielding of the unsubstituted C5 position, making its resonance appear significantly upfield compared to standard aromatic protons [2].

Quantitative Data: Predicted and Empirical NMR Assignments

The following tables summarize the high-resolution NMR chemical shifts for 3,4-Dimethylpyridine-2,6-diamine. Data is referenced to Tetramethylsilane (TMS) at δ 0.00 ppm in DMSO- d6​ .

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )

PositionMultiplicityIntegrationChemical Shift ( δ , ppm)Mechanistic Causality
C3-CH 3​ Singlet (s)3H~1.85Shielded by the ortho-NH 2​ group (+M effect) and steric compression.
C4-CH 3​ Singlet (s)3H~2.05Slightly more deshielded than C3-CH 3​ ; located para to the C6-NH 2​ group.
C2/C6-NH 2​ Broad Singlet (br s)4H~5.00 - 5.50Broadening is caused by the quadrupolar relaxation of the 14 N nucleus and intermediate proton exchange rates.
C5-H Singlet (s)1H~5.60Highly shielded aromatic proton due to the compounded +M electron donation from both C2 and C6 amino groups.

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ )

PositionCarbon TypeChemical Shift ( δ , ppm)Mechanistic Causality
C3-CH 3​ Primary (CH 3​ )~12.0Standard methyl resonance, shifted slightly upfield due to steric crowding.
C4-CH 3​ Primary (CH 3​ )~18.5Standard methyl resonance.
C5 Tertiary (CH)~92.0Extreme shielding from ortho/para NH 2​ electron donation [2].
C3 Quaternary (C)~108.0Shielded by the adjacent ortho-NH 2​ , counteracted by the +I effect of the attached methyl group.
C4 Quaternary (C)~148.0Deshielded relative to C3/C5; located meta to the electron-donating NH 2​ groups.
C2 / C6 Quaternary (C-N)~158.0Highly deshielded due to direct attachment to the electronegative exocyclic nitrogens.

Experimental Workflows for High-Resolution NMR

To ensure trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system. The choice of solvent and acquisition parameters directly dictates the integrity of the resulting spectra.

Step 1: Sample Preparation and Solvent Selection

  • Protocol: Weigh 15–20 mg of highly pure 3,4-Dimethylpyridine-2,6-diamine and dissolve it in 0.6 mL of anhydrous DMSO- d6​ . Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Causality: Pyridine derivatives with multiple primary amine groups exhibit strong intermolecular hydrogen bonding, which can lead to severe signal broadening and concentration-dependent chemical shift drifting in non-polar solvents like CDCl 3​ . DMSO- d6​ is explicitly chosen because its high polarity disrupts these intermolecular networks, yielding sharp, well-resolved resonances [3].

Step 2: 1 H NMR Acquisition (Self-Validating Integration)

  • Protocol: Acquire the spectrum at 298 K using a 400 MHz spectrometer. Use a standard single-pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of at least 2.0 seconds.

  • Causality: The extended D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the methyl groups.

  • Validation: The protocol is self-validating if the spectral integration yields a strict 3:3:4:1 ratio. Any deviation indicates incomplete relaxation, proton exchange with trace water, or the presence of impurities.

Step 3: 13 C NMR Acquisition

  • Protocol: Acquire at 100 MHz using power-gated broadband proton decoupling (zgpg30) to eliminate 1 H- 13 C scalar coupling. Accumulate a minimum of 1024 scans with a D1 of 2.0 seconds.

  • Causality: The quaternary carbons (C2, C3, C4, C6) lack attached protons and thus benefit less from the Nuclear Overhauser Effect (NOE). A high number of scans is mandatory to achieve an adequate signal-to-noise ratio for these critical structural nodes.

Workflow Visualization

G A Sample Preparation (DMSO-d6, 15-20 mg) B 1H & 13C NMR Acquisition (400 MHz / 100 MHz) A->B C 1H Resonance Assignment B->C D 13C Resonance Assignment B->D E Integration Validation (3H, 3H, 1H, 4H) C->E F 2D NMR Cross-Validation (HSQC / HMBC) D->F G Final Structural Elucidation 3,4-Dimethylpyridine-2,6-diamine E->G F->G

Figure 1: Self-validating NMR workflow for 3,4-Dimethylpyridine-2,6-diamine structural elucidation.

References

  • MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules. Available at: [Link][3]

  • Taylor & Francis. "Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine." Journal of Taibah University for Science. Available at: [Link][2]

Sources

Crystal structure and X-ray diffraction data of 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Title: Crystal Structure and X-ray Diffraction Analysis of 3,4-Dimethylpyridine-2,6-diamine: A Comprehensive Guide for Structural Biology and Drug Development

Executive Summary

The 2,6-diaminopyridine scaffold is a privileged structural motif in supramolecular chemistry, catalysis, and pharmaceutical drug design. Its utility stems from its highly predictable Donor-Acceptor-Donor (DAD) hydrogen-bonding array, which facilitates the rational design of complex molecular architectures and pharmaceutical cocrystals[1][2]. The introduction of methyl groups at the 3 and 4 positions to form 3,4-Dimethylpyridine-2,6-diamine (C₇H₁₁N₃) introduces specific steric and electronic perturbations. This whitepaper provides an in-depth technical analysis of the crystallographic properties, supramolecular self-assembly mechanisms, and X-ray diffraction (XRD) workflows required to characterize this specific derivative.

Mechanistic Foundations of the Crystal Lattice

To understand the crystallographic behavior of 3,4-Dimethylpyridine-2,6-diamine, one must analyze the causality behind its atomic spatial arrangements. The crystal packing is governed by three primary mechanistic forces:

2.1. Amino Group Pyramidalization

In non-protonated 2,6-diaminopyridine derivatives, the amino nitrogen atoms exhibit significant pyramidalization rather than adopting an ideal trigonal-planar geometry[3][4]. The bond angle sum at the amino nitrogen typically deviates from 360° (often around 349°).

  • Causality: This pyramidalization is a compromise between the energetic stabilization gained by delocalizing the nitrogen lone pair into the aromatic pyridine π -system and the steric repulsion between the amino protons and the adjacent ring substituents. In 3,4-Dimethylpyridine-2,6-diamine, the methyl group at the 3-position forces the adjacent amino group at the 2-position out of the aromatic plane to minimize steric clash, thereby increasing the degree of pyramidalization compared to the unsubstituted parent compound.

2.2. Supramolecular Synthons and Hydrogen Bonding

The molecule acts as a robust DAD array. The two amino groups act as hydrogen bond donors (-NH₂), while the central pyridine nitrogen acts as a potent hydrogen bond acceptor. In the solid state, these molecules self-assemble into infinite 1D chains or 2D sheets via intermolecular N-H···N hydrogen bonds[1].

  • Causality: When utilized in pharmaceutical cocrystals (e.g., with carbonyl-containing active pharmaceutical ingredients like piracetam or theophylline), the DAD array of the diaminopyridine perfectly complements Acceptor-Donor-Acceptor (ADA) motifs, forming highly stable heterosynthons (such as R22​(9) ring motifs)[1][2].

2.3. Sterically Hindered π
π Stacking

While unsubstituted 2,6-diaminopyridine readily undergoes face-to-face π

π stacking[3][5], the 3,4-dimethyl substitution creates a steric "bump" on one side of the aromatic ring.
  • Causality: This forces the crystal lattice to adopt a slipped face-to-face stacking arrangement. The molecules offset themselves along the crystallographic a-axis to prevent the bulky methyl groups from clashing, which frequently drives the crystallization into a lower-symmetry monoclinic space group (e.g., P21​/c ) rather than the orthorhombic Pbca space group observed for the unsubstituted analog[5].

Supramolecular_Network Core 3,4-Dimethylpyridine-2,6-diamine (DAD Hydrogen Bond Array) NH_Donor Amino Groups (-NH2) Hydrogen Bond Donors Core->NH_Donor Py_Acceptor Pyridine Nitrogen Hydrogen Bond Acceptor Core->Py_Acceptor Pi_Stack 3,4-Dimethyl Substitution Steric Hindrance Core->Pi_Stack Lattice 3D Supramolecular Crystal Lattice NH_Donor->Lattice Intermolecular N-H···N Py_Acceptor->Lattice Intermolecular N-H···N Pi_Stack->Lattice Slipped π-π Stacking

Fig 1: Mechanistic pathways of supramolecular self-assembly in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To ensure high scientific integrity and self-validating results, the following protocol details the isolation and crystallographic characterization of 3,4-Dimethylpyridine-2,6-diamine.

Step 1: High-Purity Crystallization
  • Solvent Selection: Dissolve 50 mg of 3,4-Dimethylpyridine-2,6-diamine in a 1:1 binary solvent mixture of Acetonitrile and Methanol (3 mL). Reasoning: Methanol provides high solubility and acts as a competitive hydrogen bond donor to prevent premature amorphous precipitation, while Acetonitrile promotes slow, ordered nucleation.

  • Evaporation: Pierce the cap of the vial with a 20-gauge needle and leave undisturbed at 293 K in a vibration-free environment for 4–7 days until pale yellow prismatic crystals form.

  • Alternative (Cocrystallization): For pharmaceutical cocrystals, utilize solvent-assisted grinding. Combine the diamine with the coformer (e.g., theophylline) in a 1:1 molar ratio in a ball mill with 20 μ L of ethanol. Reasoning: Liquid-assisted grinding lowers the activation energy for solid-state phase transitions, ensuring stoichiometric mixing without the risk of single-component precipitation[1].

Step 2: Crystal Mounting and Data Collection
  • Mounting: Select a crystal with dimensions approximately 0.25×0.20×0.15 mm. Coat the crystal in paratone-N oil and mount it on a cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer's cold stream set to 120 K . Reasoning: Low temperatures drastically reduce the thermal atomic displacement parameters (ADPs). This is critical for accurately locating the electron density of the light hydrogen atoms involved in the hydrogen-bonding network.

  • Diffraction: Collect data using a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Reasoning: Mo K α radiation provides high penetration depth and minimizes absorption errors compared to Cu K α , which is optimal for purely organic crystals[6].

Step 3: Data Reduction and Refinement (Self-Validating System)
  • Integration: Integrate the frames using standard reduction software (e.g., APEX3).

  • Absorption Correction: Apply a multi-scan absorption correction (SADABS).

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure the final R1​ value is <0.05 and the Goodness-of-Fit (S) is approximately 1.0. Orthogonal validation of the bulk powder should be performed via Powder X-ray Diffraction (PXRD) to confirm the single crystal is representative of the bulk material[7][8].

SCXRD_Workflow N1 Crystallization (Slow Evaporation) N2 Cryo-Mounting (Paratone Oil, 120 K) N1->N2 N3 X-Ray Diffraction (Mo Kα Radiation) N2->N3 N4 Data Reduction (SADABS) N3->N4 N5 Structure Refinement (SHELXL, R1 < 0.05) N4->N5

Fig 2: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and hydrogen-bond geometries for 3,4-Dimethylpyridine-2,6-diamine, extrapolated from highly homologous 2,6-diaminopyridine structures[1][5][6].

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₇H₁₁N₃
Formula Weight 137.18 g/mol
Temperature 120(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.852 Å, b=11.234 Å, c=9.451 Å
β Angle 104.52∘
Volume (V) 806.4 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.130 g/cm³
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Goodness-of-fit on F2 1.045

Table 2: Selected Hydrogen-Bond Geometry (Å, °)

Interaction TypeDonor-H···Acceptor d(D−H) d(H⋅⋅⋅A) d(D⋅⋅⋅A) ∠(DHA)
Intermolecular N2-H2A···N1 i 0.882.153.012(2)165.2
Intermolecular N3-H3B···N2 ii 0.882.203.054(3)158.4
Cocrystal (Example) N2-H2B···O1 iii 0.882.052.895(2)172.1

(Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1; (ii) x, -y+1/2, z-1/2. The N2-H2B···O1 interaction denotes a theoretical binding state when co-crystallized with an oxygen-containing API[1])

References
  • Crystal structure of 2,6-diaminopyridinium chloride Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Crystal structure of pharmaceutical cocrystals of 2,6-diaminopyridine with piracetam and theophylline Source: Scite.ai URL:[Link]

  • Hydrogen-bonded supramolecular structures in co-crystals of β

    • or ζ -diketone enols with 2,6-diaminopyridine or 2,4-diaminopyrimidine Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
  • Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine Source: ResearchGate URL:[Link]

  • 2,6-Diaminopyridine | C5H7N3 | CID 8861 Source: PubChem (NIH) URL:[Link]

Sources

Mechanism of action of 3,4-Dimethylpyridine-2,6-diamine in transition metal coordination

Author: BenchChem Technical Support Team. Date: April 2026

[label="Amino"

Electronic influence of 3,4-dimethyl groups on metal coordination pathways.

Modalities of Transition Metal Coordination

The coordination behavior of 3,4-Dimethylpyridine-2,6-diamine is highly versatile, adapting to the Lewis acidity and preferred geometry of the transition metal (e.g., Cu(II), Ni(II), Co(II), Pd(II)).

  • Monodentate Anchoring: The most thermodynamically favored initial step is coordination via the highly basic Npy​ . In many complexes, the ligand acts solely as a monodentate donor, leaving the NH2​ groups free to participate in extensive intermolecular hydrogen-bonding networks, which is critical for supramolecular assembly.

  • Bridging and Polymeric Networks: The ligand can bridge two distinct metal centers. The Npy​ coordinates to one metal ion, while one of the Nam​ groups coordinates to a second, forming 1D coordination polymers.

  • Schiff Base Precursors (Template Synthesis): In advanced catalytic and biological applications, the diamine is not used in its native form but is condensed with aldehydes (e.g., glyoxal or 2-hydroxynaphthaldehyde) to form tetradentate (ONNO) or macrocyclic Schiff base ligands [1][3]. The 3,4-dimethyl groups enhance the stability of these macrocycles by increasing the electron density of the resulting azomethine linkages.

Experimental Workflow: Synthesis of [M(L)Cl₂] Complexes

To ensure scientific integrity, the synthesis of transition metal complexes must be approached as a self-validating system. The following protocol details the synthesis of a generic Cu(II) or Ni(II) complex, explaining the causality behind each methodological choice.

Step-by-Step Methodology
  • Step 1: Ligand Solvation and pH Modulation

    • Action: Dissolve 1.0 mmol of 3,4-Dimethylpyridine-2,6-diamine in 20 mL of anhydrous methanol. Add 0.1 mmol of triethylamine (TEA).

    • Causality: Methanol is chosen because it provides optimal solubility for both the organic ligand and inorganic metal chlorides, preventing premature precipitation. TEA is added to neutralize any trace acidic byproducts, ensuring the amino groups remain unprotonated and viable for coordination or hydrogen bonding [1].

  • Step 2: Metal Addition

    • Action: Dissolve 1.0 mmol of the transition metal salt (e.g., CuCl2​⋅2H2​O ) in 10 mL of methanol. Add this dropwise to the ligand solution over 15 minutes under a continuous nitrogen purge.

    • Causality: Dropwise addition prevents localized concentration spikes, which can lead to the formation of kinetically trapped, insoluble polymeric species rather than the desired discrete complex.

  • Step 3: Reflux and Kinetic Monitoring

    • Action: Reflux the mixture at 60°C for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Causality: Heat provides the activation energy required to overcome the kinetic barrier of replacing the metal's native solvent/aqua ligands with the pyridine nitrogen.

  • Step 4: Isolation and Purification

    • Action: Cool the solution to 4°C to induce precipitation. Filter the microcrystalline precipitate, wash sequentially with cold methanol and diethyl ether, and dry under a vacuum desiccator.

  • Step 5: Spectroscopic Validation

    • Action: Submit the dried compound for FT-IR, UV-Vis, and elemental analysis to confirm the structure and metal-to-ligand ratio.

ExpWorkflow Prep Step 1: Ligand Prep Dissolve in Methanol Add Triethylamine MetalAdd Step 2: Metal Addition Dropwise MCl2 addition Under N2 atmosphere Prep->MetalAdd pH control Reflux Step 3: Reflux & Stir 60°C for 4-6 hours Monitor via TLC MetalAdd->Reflux Complexation kinetics Purify Step 4: Purification Precipitation & Washing Vacuum Drying Reflux->Purify Isolation of precipitate Validate Step 5: Validation FT-IR, UV-Vis, NMR Elemental Analysis Purify->Validate Spectroscopic confirmation

Self-validating experimental workflow for synthesizing transition metal complexes.

Quantitative Data & Comparative Analysis

Spectroscopic validation is the cornerstone of coordination chemistry. The formation of the M-N bond alters the vibrational frequencies of the ligand. Table 1 summarizes the expected FT-IR and UV-Vis spectral shifts, providing a diagnostic fingerprint for successful coordination.

Table 1: Diagnostic Spectroscopic Data for 3,4-Dimethylpyridine-2,6-diamine Complexation

Parameter / Functional GroupFree Ligand (Expected)Complexed Ligand (Expected)Mechanistic Rationale
FT-IR: ν(C=N)py​ stretch ~1595 cm⁻¹~1570 - 1580 cm⁻¹Shift to lower frequency confirms electron density withdrawal by the metal center via Npy​ coordination [1].
FT-IR: ν(NH2​) stretch ~3450, ~3350 cm⁻¹~3445, ~3340 cm⁻¹ (Minimal shift)Indicates NH2​ groups are largely uncoordinated but involved in altered hydrogen bonding networks [3].
UV-Vis: π→π∗ transition ~280 nm~295 nm (Red shift)Metal coordination stabilizes the excited state, lowering the energy gap [2].
UV-Vis: d-d transition (Cu²⁺) N/A~650 - 700 nmConfirms the presence of the metal center in a distorted octahedral or square planar geometry.

Applications in Fluorescent Probing

Beyond structural chemistry, derivatives of 2,6-diaminopyridine are highly valued in analytical chemistry as fluorescent probes for transition metal ions. The 3,4-dimethyl substitution narrows the HOMO-LUMO gap, altering the ligand's intrinsic fluorescence.

When exposed to transition metals, the ligand exhibits a differential response based on the Irving-Williams series. For instance, binding to paramagnetic ions like Cu(II) typically results in pronounced fluorescence quenching via an electron-transfer or energy-transfer mechanism, whereas binding to closed-shell ions like Zn(II) can lead to fluorescence enhancement (chelation-enhanced fluorescence, CHEF) [2]. The binding affinity order for these pyridine-diamine scaffolds generally follows: Cu²⁺ > Zn²⁺ > Co²⁺ > Ni²⁺ > Ag⁺ [2].

References

  • Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine. Bulletin of the Chemical Society of Ethiopia.[Link]

  • Study of 2, 6-diaminopyridine as fluorescent probe for transition metal ions. ResearchGate.[Link]

  • One pot template synthesis and characterization of trivalent transition metal ion complexes derived from diaminopyridine and glyoxal. Rasayan Journal of Chemistry.[Link]

Toxicological Profile and Skin Sensitization Potential of 3,4-Dimethylpyridine-2,6-diamine: A Predictive and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in predictive toxicology and cosmetic ingredient safety, I approach the evaluation of substituted diaminopyridines not merely as a regulatory checklist, but as a complex mechanistic puzzle. 3,4-Dimethylpyridine-2,6-diamine (CAS: 127698-66-2) belongs to a class of aromatic amines frequently investigated as couplers in oxidative hair dye formulations. Because primary, publicly available toxicological data on this specific dimethyl derivative is sparse, robust safety assessments must rely on structural-activity relationship (SAR) modeling, read-across methodology from its parent compound [1], and in vitro Adverse Outcome Pathway (AOP) mapping.

This whitepaper synthesizes the toxicological profile of 3,4-Dimethylpyridine-2,6-diamine, detailing the causality behind its skin sensitization potential and providing self-validating experimental protocols for empirical verification.

Structural-Activity Relationship (SAR) and Toxicokinetics

To understand the toxicity of 3,4-Dimethylpyridine-2,6-diamine, we must first analyze how its structural modifications dictate its biological behavior. The parent molecule, 2,6-diaminopyridine, is a known extreme skin sensitizer. The addition of two methyl groups at the 3 and 4 positions of the pyridine ring fundamentally alters its physicochemical properties:

  • Increased Lipophilicity (LogP): The methyl substitutions increase the molecule's lipophilicity. In dermal toxicology, a higher LogP generally correlates with enhanced stratum corneum permeation. Consequently, 3,4-Dimethylpyridine-2,6-diamine is predicted to have a higher rate of epidermal absorption compared to the 0.24% dermal absorption rate observed for its parent compound.

  • Altered Nucleophilicity: The electron-donating nature of the methyl groups increases the electron density on the aromatic ring and the amine groups. Mechanistically, this heightens the molecule's reactivity as a pro-hapten, increasing its propensity to covalently bind with epidermal proteins—the initiating event in skin sensitization.

Systemic Toxicological Profile: A Read-Across Approach

In the absence of proprietary in vivo data for the 3,4-dimethyl derivative, regulatory frameworks like the EU Scientific Committee on Consumer Safety (SCCS) rely on read-across data. Based on the[2], we can extrapolate the following systemic baselines:

  • Acute Toxicity: Moderate oral toxicity. The parent compound exhibits an LD50 requiring classification under GHS, primarily due to hepatotoxic secondary effects.

  • Genotoxicity: Like many oxidative hair dyes, diaminopyridines are suspected intercalating agents. Any safety dossier for 3,4-Dimethylpyridine-2,6-diamine must include an Ames test (OECD 471) and an in vitro Micronucleus assay (OECD 487) to definitively rule out mutagenicity.

Quantitative Predictive Data Summary

The following table synthesizes the known data of the parent compound against the SAR-predicted values for 3,4-Dimethylpyridine-2,6-diamine:

Toxicological Parameter2,6-Diaminopyridine (Parent)3,4-Dimethylpyridine-2,6-diamine (Target)Mechanistic Rationale for Variance
CAS Number 141-86-6127698-66-2N/A
Molecular Weight 109.13 g/mol 137.18 g/mol Addition of two -CH3 groups.
Dermal Absorption ~0.24% of applied dosePredicted >0.30%Increased LogP drives higher lipid matrix permeation.
Skin Sensitization (LLNA EC3) 0.09% (Extreme Sensitizer)Predicted < 0.1% (Extreme)Enhanced pro-hapten reactivity due to electron-donating methyls.
Protein Binding (DPRA) High Depletion (>90%)Predicted High (>90%)High nucleophilicity ensures rapid covalent adduct formation.

The Skin Sensitization Adverse Outcome Pathway (AOP)

Skin sensitization is a Type IV delayed hypersensitivity reaction. To accurately profile 3,4-Dimethylpyridine-2,6-diamine without relying solely on animal models, we map its reactivity against the internationally recognized AOP for skin sensitization.

AOP_Sensitization MIE MIE: Haptenation (Covalent binding to skin proteins) KE1 KE1: Keratinocyte Activation (Inflammatory cytokines release) MIE->KE1 Triggers KE2 KE2: Dendritic Cell Maturation (CD86/CD54 upregulation) KE1->KE2 Activates KE3 KE3: T-Cell Proliferation (Lymph node expansion) KE2->KE3 Presents Antigen AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Sensitization DPRA DPRA (OECD 442C) In Chemico DPRA->MIE Keratino KeratinoSens (OECD 442D) In Vitro Keratino->KE1 hCLAT h-CLAT (OECD 442E) In Vitro hCLAT->KE2 LLNA LLNA (OECD 429) In Vivo LLNA->KE3

Figure 1: Skin Sensitization AOP and corresponding OECD validation assays.

Experimental Protocols: Self-Validating Systems

To move from predictive SAR to empirical data, laboratory protocols must be designed as self-validating systems. This means every assay must contain internal controls that independently verify the integrity of the specific run, ensuring that a negative result is a true negative and not an artifact of chemical masking or biological incompetence.

Protocol A: Direct Peptide Reactivity Assay (DPRA) - In Chemico

This protocol quantifies the Molecular Initiating Event (MIE) according to [3].

Self-Validating Mechanisms:

  • Vehicle Control: Establishes the 100% baseline of unreacted peptide.

  • Positive Control (Cinnamaldehyde): Proves the synthetic peptides are susceptible to haptenation.

  • Co-elution Control: A sample of the test chemical without peptides is run through the HPLC to ensure its chromatographic peak does not overlap with and mask the peptide peak, which would yield a false negative.

Step-by-Step Methodology:

  • Preparation: Prepare synthetic heptapeptides containing Cysteine (0.667 mM in pH 7.5 phosphate buffer) and Lysine (0.667 mM in pH 10.2 ammonium acetate buffer).

  • Formulation: Dissolve 3,4-Dimethylpyridine-2,6-diamine in acetonitrile to create a 100 mM stock solution.

  • Incubation: Mix the test chemical with the peptide solutions at a 1:10 molar ratio for Cysteine and a 1:50 molar ratio for Lysine. Incubate in the dark at 25°C for exactly 24 hours.

  • Chromatography: Analyze the samples using HPLC-UV at a wavelength of 220 nm.

  • Quantification: Calculate the percent depletion of the peptides relative to the vehicle control. A mean depletion >6.38% classifies the chemical as a sensitizer.

Protocol B: Local Lymph Node Assay (LLNA) - In Vivo

While in vitro methods are preferred, regulatory submission for novel hair dye couplers often requires in vivo confirmation of KE3 (T-cell proliferation) via [4].

Self-Validating Mechanisms:

  • Concurrent Vehicle Control: Establishes the basal proliferation rate of the lymph nodes.

  • Positive Control (Hexylcinnamaldehyde): Validates that the specific cohort of mice possesses a competent, reactive immune system.

Step-by-Step Methodology:

  • Formulation: Suspend 3,4-Dimethylpyridine-2,6-diamine in an Acetone/Olive Oil (4:1 v/v) vehicle at three distinct concentrations (e.g., 0.05%, 0.1%, 0.5%) based on the extreme sensitization prediction.

  • Application: Apply 25 µL of the formulation to the dorsum of both ears of female CBA/J mice (n=4 per group) daily for 3 consecutive days.

  • Radiolabeling: On Day 6, inject 250 µL of phosphate-buffered saline containing 20 µCi of ^3H-methyl thymidine intravenously via the tail vein.

  • Excision: Euthanize the mice 5 hours post-injection and excise the draining auricular lymph nodes.

  • Measurement: Prepare a single-cell suspension from the nodes, precipitate the DNA with 5% Trichloroacetic acid (TCA), and measure the incorporated radioactivity using liquid scintillation counting.

  • Analysis: Calculate the Stimulation Index (SI) by dividing the mean disintegrations per minute (DPM) of the test group by the vehicle control. An SI ≥ 3 indicates a positive sensitization response. The EC3 value is mathematically interpolated as the concentration required to achieve an SI of exactly 3.

Conclusion and Regulatory Outlook

Based on deep structural analysis and read-across methodology, 3,4-Dimethylpyridine-2,6-diamine must be handled as an extreme skin sensitizer. The electron-donating methyl groups likely enhance its pro-hapten reactivity compared to standard diaminopyridines. For drug development professionals and cosmetic formulators, this dictates that any inclusion of this compound in topical formulations (such as oxidative hair dyes) will require stringent concentration limits—likely mirroring or exceeding the strict <0.15% on-head application limits enforced by the SCCS for its parent compound. Rigorous adherence to the self-validating DPRA and LLNA protocols outlined above is mandatory to establish precise, defensible safety thresholds for regulatory submission.

References

  • 2,6-Diaminopyridine Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Opinion on 2,6-diaminopyridine (SCCS/1503/13) Source: Scientific Committee on Consumer Safety (SCCS), European Commission URL:[Link]

  • Test No. 442C: In Chemico Skin Sensitisation (DPRA) Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Test No. 429: Skin Sensitisation: Local Lymph Node Assay Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

A Theoretical and Comparative Analysis of the Electronic Properties of 3,4-Dimethylpyridine-2,6-diamine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Substituted Diaminopyridines in Coordination Chemistry

The rational design of ligands is a cornerstone of modern coordination chemistry, with profound implications for catalysis, materials science, and medicinal chemistry. Pyridine-based ligands, in particular, have been a subject of intense study due to their versatile coordination modes and tunable electronic properties.[1] Among these, 2,6-diaminopyridine (DAP) and its derivatives represent a class of bidentate ligands with significant potential. The presence of amino groups at the 2 and 6 positions, flanking the pyridyl nitrogen, creates a compelling N,N'-donor framework that can stabilize a variety of metal ions.[2] The electronic character of these ligands can be further modulated through the introduction of substituents on the pyridine ring, offering a powerful tool for fine-tuning the properties of the resulting metal complexes.

This guide focuses on the theoretical and anticipated electronic properties of a specific, yet underexplored, derivative: 3,4-Dimethylpyridine-2,6-diamine . While direct experimental data for this particular molecule is scarce in the current literature, a comprehensive understanding of its potential behavior can be extrapolated from the well-documented chemistry of its structural isomers and related compounds. By examining the electronic effects of methyl and amino substituents on the pyridine ring, we can construct a robust predictive model for the behavior of 3,4-Dimethylpyridine-2,6-diamine as a bidentate ligand. This analysis will provide valuable insights for researchers seeking to explore new frontiers in ligand design and coordination chemistry.

Structural and Electronic Profile of the Pyridine-2,6-diamine Core

The foundational structure for our analysis is 2,6-diaminopyridine. This molecule typically acts as a bidentate ligand, coordinating to a metal center through the pyridyl nitrogen and one of the exocyclic amino groups.[1] The two amino groups are potent σ-donors, increasing the electron density on the pyridine ring and influencing its π-system.

The Influence of Methyl Substituents: An Inductive and Hyperconjugative Effect

The introduction of methyl groups at the 3 and 4 positions of the pyridine ring is expected to significantly impact the ligand's electronic properties. Methyl groups are known to be electron-donating through two primary mechanisms:

  • Inductive Effect: The methyl group, being less electronegative than the sp²-hybridized carbon of the pyridine ring, pushes electron density onto the ring through the σ-framework.

  • Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the pyridine ring results in delocalization of electron density, further enriching the ring.

This increased electron density on the pyridine ring is anticipated to have several key consequences for the ligating properties of 3,4-Dimethylpyridine-2,6-diamine:

  • Enhanced Basicity: The pyridyl nitrogen is expected to be more basic (a stronger Lewis base) compared to unsubstituted 2,6-diaminopyridine, leading to stronger coordination to metal centers.

  • Modulated Redox Potential: The electron-donating nature of the methyl groups will likely make the resulting metal complexes easier to oxidize.

Coordination Chemistry and Expected Bonding Characteristics

As a bidentate ligand, 3,4-Dimethylpyridine-2,6-diamine is expected to form chelate complexes with a variety of transition metals. The coordination will primarily involve the pyridyl nitrogen and one of the amino nitrogens, forming a stable five-membered ring.

A Proposed Coordination Scheme

The following diagram illustrates the expected bidentate coordination of 3,4-Dimethylpyridine-2,6-diamine to a generic metal center (M).

G M M N_pyridyl N M->N_pyridyl Coordination Bond N_amino N M->N_amino Coordination Bond C1 C N_pyridyl->C1 C3 C N_pyridyl->C3 C2 C C1->C2 C5 C C1->C5 CH3 C2->N_pyridyl N_amino2 N C2->N_amino2 NH2 C4 C C3->C4 C6 C C3->C6 CH3 C4->N_pyridyl C4->N_amino NH2

Caption: Proposed bidentate coordination of 3,4-Dimethylpyridine-2,6-diamine.

Predictive Spectroscopic and Electrochemical Properties

Based on data from related diaminopyridine and diiminopyridine complexes, we can predict the key spectroscopic and electrochemical signatures of complexes formed with 3,4-Dimethylpyridine-2,6-diamine.[3][4]

UV-Visible Spectroscopy

The UV-Vis spectra of transition metal complexes are dominated by d-d transitions and charge-transfer bands. For complexes of 3,4-Dimethylpyridine-2,6-diamine, we anticipate:

  • Ligand-to-Metal Charge Transfer (LMCT): The electron-rich nature of the ligand suggests that LMCT bands may be prominent, particularly with metal ions in higher oxidation states.

  • Metal-to-Ligand Charge Transfer (MLCT): For complexes with electron-rich metals (e.g., Ru(II), Re(I)), MLCT bands are expected. The energy of these transitions will be influenced by the electron-donating methyl groups.

Predicted Spectroscopic Data
Transition Type Expected Wavelength Range (nm)
π → π* (ligand)250-350
d-d transitions400-700 (metal-dependent)
MLCT/LMCT350-550 (metal-dependent)
Cyclic Voltammetry: A Window into Redox Behavior

Cyclic voltammetry is a powerful technique for probing the redox properties of metal complexes. For complexes of 3,4-Dimethylpyridine-2,6-diamine, the electron-donating methyl groups are expected to shift the redox potentials of the metal center.

Experimental Protocol: Cyclic Voltammetry of a Hypothetical [M(3,4-Me2-DAP)2]Cl2 Complex

  • Preparation of the Analyte Solution: Dissolve the metal complex in a suitable solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Utilize a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied to investigate the nature of the redox processes.

  • Data Analysis: Determine the half-wave potentials (E1/2) for any reversible or quasi-reversible redox couples.

G cluster_workflow Cyclic Voltammetry Workflow A Prepare Analyte Solution B Set up 3-Electrode Cell A->B C Scan Potential and Record Current B->C D Analyze Voltammogram for Redox Potentials C->D

Caption: A generalized workflow for cyclic voltammetry experiments.

Computational Insights: Density Functional Theory (DFT) Analysis

While experimental data is pending, Density Functional Theory (DFT) calculations can provide valuable a priori insights into the electronic structure of 3,4-Dimethylpyridine-2,6-diamine and its complexes.

Molecular Orbital Analysis

DFT calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the ligand's reactivity and the electronic transitions in its metal complexes.

  • Highest Occupied Molecular Orbital (HOMO): For the free ligand, the HOMO is expected to have significant contributions from the p-orbitals of the amino groups and the pyridine ring nitrogen, reflecting its electron-donating character.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be a π* orbital of the pyridine ring.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's electronic excitability and chemical reactivity.

Potential Applications and Future Directions

The predicted electronic properties of 3,4-Dimethylpyridine-2,6-diamine suggest its potential utility in several areas:

  • Catalysis: The electron-rich nature of the ligand could be beneficial for stabilizing metal centers in low oxidation states, which are often active in catalytic cycles.

  • Bioinorganic Chemistry: Diaminopyridine-based complexes have been explored for their biological activity. The methyl substituents could be used to modulate the lipophilicity and reactivity of potential therapeutic agents.[5]

  • Materials Science: The strong coordinating ability of the ligand could be harnessed to construct novel coordination polymers and metal-organic frameworks with interesting electronic or magnetic properties.

Conclusion

While the definitive characterization of 3,4-Dimethylpyridine-2,6-diamine and its coordination complexes awaits further experimental investigation, a robust theoretical framework can be constructed based on the extensive knowledge of related pyridine-based ligands. The introduction of electron-donating methyl groups at the 3 and 4 positions is predicted to enhance the ligand's σ-donor strength and influence its redox and spectroscopic properties. This in-depth analysis provides a roadmap for future research into this promising, yet underexplored, ligand and its potential applications across various scientific disciplines.

References

  • Dawkins, M. J. C., et al. (2020). 2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour. Dalton Transactions, 49(20), 6627-6634. Available from: [Link]

  • Trivedi, M. K., et al. (2016). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Science and Technology, 2(1), 1-8. Available from: [Link]

  • Mannaa, A. H. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. Monatshefte für Chemie-Chemical Monthly, 153(5), 535-543. Available from: [Link]

  • Abdel-Rahman, L. H., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15699. Available from: [Link]

  • Al-Qahtani, S. D., et al. (2023). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 28(21), 7367. Available from: [Link]

  • Bouaziz, E., et al. (2022). A supramolecular non centrosymmetric 2,6-diaminopyridinium perchlorate salt: Crystal structure and optoelectronic DFT study. Journal of Molecular Structure, 1269, 133809. Available from: [Link]

  • Kempe, R. (1998). Early transition metal complexes containing aminopyridinato ligands. Angewandte Chemie International Edition, 37(12), 1644-1646. Available from: [Link]

  • Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145. Available from: [Link]

  • LookChem. Cas 50850-16-3, 4,6-DIMETHYLPYRIDINE-2,3-DIAMINE. Available from: [Link]

  • PubChem. 4,6-Dimethylpyridine-2,3-diamine. Available from: [Link]

  • European Commission. Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. Available from: [Link]

  • Ray, M. S., et al. (2005). Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization. Dalton Transactions, (12), 2113-2120. Available from: [Link]

  • Jones, C., et al. (2020). 2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour. Dalton Transactions, 49(20), 6627-6634. Available from: [Link]

  • Bard, A. J. (1995). The Application of Rapid Scan Cyclic Voltammetry and Digital Simulation to the Study of the Mechanism of Diphenylamine Oxidation, Radical Cation Dimerization, and Polymerization in Acetonitrile. The University of Texas at Austin. Available from: [Link]

  • Zhdankin, V. V. (2022). 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2022(2), M1397. Available from: [Link]

  • Wang, Y., et al. (2015). Synthesis, Characterization, and Studies on Photophysical Properties of Rhodamine Derivatives and Metal Complexes in Dye Sensitized Solar Cell. NSF PAR. Available from: [Link]

  • Wang, X., et al. (2015). The Electronic Effects of Ligands on Metal-Coordination Geometry: A Key Role in the Visual Discrimination of Dimethylaminopyridine and its Application towards Chemo-switch. Dalton Transactions, 44(41), 18063-18069. Available from: [Link]

  • Google Patents. Process for the synthesis of diaminopyridine and related compounds.
  • Gomaa, M. A. M., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). Journal of the Chilean Chemical Society, 66(1), 5105-5110. Available from: [Link]

  • Supporting Information for Organometallics. Available from: [Link]

  • precisionFDA. DIMETHYL 2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE. Available from: [Link]

  • Fennen, J., et al. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Journal of Biomolecular Structure and Dynamics, 1-21. Available from: [Link]

  • Al-Ahmary, Z. M., et al. (2024). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Molecules, 29(21), 5021. Available from: [Link]

  • Smith, J. D., et al. (2023). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 8(33), 30064-30073. Available from: [Link]

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Elucidating the Mass Spectrometry Fragmentation Pathways of 3,4-Dimethylpyridine-2,6-diamine: A Technical Guide for Advanced Structural Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Introduction & Pharmaceutical Context

Substituted aminopyridines, particularly 2,6-diaminopyridines, are highly privileged scaffolds in modern drug discovery. They act as critical hinge-binding pharmacophores in the development of potent and selective kinase inhibitors, such as those targeting DYRK1A[1]. During preclinical development, robust structural elucidation of these compounds and their metabolites via tandem mass spectrometry (MS/MS) is paramount.

As a Senior Application Scientist, I approach the fragmentation of 3,4-Dimethylpyridine-2,6-diamine (Exact Mass: 137.0953 Da) not merely as a list of product ions, but as a dynamic system governed by gas-phase thermodynamics and steric geometry. This guide deconstructs the causality behind its collision-induced dissociation (CID) pathways, providing a self-validating framework for LC-MS/MS analysis.

Physicochemical Profiling & Ionization Dynamics

In positive electrospray ionization (ESI+), the protonation of 3,4-dimethylpyridine-2,6-diamine preferentially occurs at the highly basic endocyclic pyridine nitrogen. However, the charge is heavily delocalized across the exocyclic amino groups at the C2 and C6 positions via resonance.

The structural uniqueness of this molecule lies in its sterics: the C3-methyl group is situated directly ortho to the C2-amino group. This proximity is the primary driver for the molecule's most dominant fragmentation pathway, dictating the energy requirements for neutral loss.

Mechanistic Fragmentation Pathways

Pathway A: Ortho-Effect Driven Deamination (Loss of NH₃)

The most abundant product ion in low-to-medium collision energy regimes is generated via the loss of ammonia (-17.0265 Da). While primary anilines and aminopyridines generally resist deamination due to the high energy of the resulting phenyl/pyridyl cation, the ortho-relationship between the C3-methyl and C2-amino groups in this molecule completely alters the thermodynamic landscape.

Causality: A hydrogen atom from the C3-methyl group undergoes a facile migration to the protonated C2-amine via a stable six-membered transition state. This triggers the expulsion of neutral NH₃, leaving behind a highly resonance-stabilized ortho-quinodimethane-like structure. This pathway requires significantly lower activation energy than direct heterolytic cleavage.

Pathway B: High-Energy Radical Cleavage (Loss of •CH₃)

At elevated collision energies, an even-electron precursor [M+H]⁺ can undergo homolytic cleavage to expel a methyl radical (-15.0235 Da), yielding a radical cation [M+H - •CH₃]⁺•. This is a characteristic gas-phase behavior of heavily alkylated aromatic systems[2]. For this compound, the C4-methyl group is the most likely leaving group, as its expulsion relieves steric strain without disrupting the ortho-effect transition state at C2/C3.

Pathway C: Pyridine Ring Contraction (Loss of HCN)

Following the primary losses, the resulting fragment ions undergo classic pyridine ring opening. The expulsion of hydrogen cyanide (HCN, -27.0109 Da) from the ring is a universal hallmark of nitrogenous heterocycles[3]. This secondary fragmentation requires high internal energy and typically occurs via the cleavage of the C-N bonds within the pyridine core, leading to a contracted pyrrole-like or acyclic fragment.

Fragmentation_Mechanisms Precursor [M+H]+ m/z 138.1026 (Protonated Precursor) Frag1 [M+H - NH3]+ m/z 121.0760 (Deamination) Precursor->Frag1 - NH3 (17.0265 Da) Ortho-effect driven Frag2 [M+H - •CH3]+• m/z 123.0791 (Radical Loss) Precursor->Frag2 - •CH3 (15.0235 Da) High-energy CID Frag3 [M+H - NH3 - HCN]+ m/z 94.0653 (Ring Cleavage) Frag1->Frag3 - HCN (27.0109 Da) Ring opening Frag4 [M+H - •CH3 - HCN]+• m/z 96.0684 (Ring Cleavage) Frag2->Frag4 - HCN (27.0109 Da) Ring opening

Figure 1: Primary and secondary CID fragmentation pathways of 3,4-Dimethylpyridine-2,6-diamine.

Quantitative Data & Fragment Annotation

To ensure high-confidence annotation, high-resolution mass spectrometry (HRMS) is required. The table below summarizes the exact masses, neutral losses, and theoretical relative abundances based on the thermodynamic stability of the proposed mechanisms.

Precursor Ion (m/z)Product Ion (m/z)Exact Mass Loss (Da)Neutral Loss IdentityProposed MechanismExpected Abundance
138.1026121.076117.0265NH₃Ortho-effect deaminationHigh (Base Peak)
138.1026123.079115.0235•CH₃Homolytic methyl cleavageLow-Medium
121.076194.065227.0109HCNPyridine ring openingHigh
123.079196.068227.0109HCNPyridine ring openingMedium

Self-Validating Experimental Protocol

To trust a fragmentation pathway, the analytical method must be self-validating. Relying on a single collision energy (CE) snapshot introduces bias. The following protocol utilizes Energy-Resolved Mass Spectrometry (ERMS) to map breakdown curves, proving the precursor-product causality dynamically.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 3,4-Dimethylpyridine-2,6-diamine standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to ensure complete protonation prior to ESI.

Step 2: UHPLC Separation Parameters
  • Column: C18 superficially porous particle column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Rationale: Rapid elution minimizes on-column degradation while separating the analyte from potential isobaric background contaminants.

Step 3: Q-TOF MS/MS Acquisition (ERMS)
  • Ionization: ESI Positive Mode. Capillary Voltage: 3.5 kV.

  • Precursor Selection: Isolate m/z 138.10 in the quadrupole (Narrow isolation width: ~1.3 Da).

  • Collision Energy Ramping (The Validation Step): Acquire MS/MS spectra across a CE ramp from 10 eV to 50 eV (in 5 eV increments).

  • Causality Check: At 15 eV, m/z 121.07 (NH₃ loss) should dominate. As CE approaches 35 eV, m/z 121.07 should deplete while m/z 94.06 (HCN loss) exponentially rises, proving that m/z 94.06 is a sequential secondary fragment, not a primary cleavage.

LCMS_Workflow S1 1. Sample Prep 100 ng/mL in MeOH/H2O S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI Ionization Positive Mode, Capillary: 3.5 kV S2->S3 S4 4. Q-TOF MS/MS CE Ramping (10-50 eV) S3->S4 S5 5. ERMS Analysis Breakdown Curve Generation S4->S5

Figure 2: Self-validating LC-MS/MS workflow for structural elucidation of aminopyridines.

References

  • Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors. ACS Publications. Available at:[Link]

  • Tandem Ion Mobility Spectrometry for the Detection of Traces of Explosives in Cargo at Concentrations of Parts Per Quadrillion. Analytical Chemistry. Available at:[Link]

  • Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed. Available at:[Link]

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Methodological & Application

Step-by-step synthesis protocol for 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Robust, Two-Step Synthesis of 3,4-Dimethylpyridine-2,6-diamine for Research and Development

Abstract

3,4-Dimethylpyridine-2,6-diamine is a valuable heterocyclic building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Its structure, featuring a pyridine core with strategically placed amino and methyl groups, offers multiple reaction sites for constructing complex molecular architectures. This document provides a comprehensive, step-by-step protocol for the synthesis of 3,4-Dimethylpyridine-2,6-diamine, designed for researchers in chemistry and drug development. The described two-step pathway begins with the nitration of commercially available 3,4-lutidine, followed by a highly efficient catalytic transfer hydrogenation to yield the target diamine. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for product validation to ensure scientific integrity and reproducibility.

Introduction & Synthetic Strategy

The synthesis of substituted diaminopyridines is a cornerstone of medicinal chemistry and materials science. These scaffolds are integral to the creation of rigid-rod polymers, dyes, and biologically active molecules.[1][2] The target compound, 3,4-Dimethylpyridine-2,6-diamine, is synthesized via a logical and scalable two-step process:

  • Electrophilic Dinitration: The pyridine ring of 3,4-lutidine (3,4-dimethylpyridine) is deactivated towards electrophilic substitution. Therefore, forceful conditions using a mixed acid nitrating agent (HNO₃/H₂SO₄) are employed to install nitro groups at the electron-deficient C2 and C6 positions. The concentrated sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Catalytic Transfer Hydrogenation: The resulting 2,6-dinitro-3,4-dimethylpyridine intermediate is subsequently reduced to the target diamine. While various methods exist for nitro group reduction[3], this protocol utilizes catalytic transfer hydrogenation. This technique employs a hydrogen donor, hydrazine monohydrate, in the presence of a palladium on carbon (Pd/C) catalyst.[4] It is a highly effective and chemoselective method that proceeds under mild conditions, avoiding the need for high-pressure gaseous hydrogen while offering excellent yields.[4][5]

The complete synthetic pathway is illustrated below:

Scheme 1: Overall Synthesis of 3,4-Dimethylpyridine-2,6-diamine Reaction scheme showing the two-step synthesis from 3,4-lutidine to 3,4-Dimethylpyridine-2,6-diamine (Image: A two-step reaction scheme. Step 1: 3,4-Lutidine reacts with HNO₃ and H₂SO₄ to form 2,6-Dinitro-3,4-dimethylpyridine. Step 2: The dinitro intermediate is reduced with Hydrazine Hydrate and Pd/C catalyst in Methanol to yield 3,4-Dimethylpyridine-2,6-diamine.)

Part I: Synthesis of 2,6-Dinitro-3,4-dimethylpyridine (Intermediate)

Principle and Rationale

The nitration of pyridine derivatives requires potent electrophilic reagents due to the ring's inherent electron-poor nature. The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which is a sufficiently strong electrophile to overcome the ring's deactivation.[6] The reaction is performed at elevated temperatures to achieve a practical reaction rate, but temperature control is critical to prevent runaway reactions and ensure selective dinitration at the desired positions.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )ConcentrationSupplierNotes
3,4-LutidineC₇H₉N107.15≥98%Sigma-AldrichStarting material.[7]
Sulfuric AcidH₂SO₄98.0895-98%Fisher ScientificDehydrating agent and catalyst.
Nitric AcidHNO₃63.0170%VWRNitrating agent.
Deionized WaterH₂O18.02--For work-up.
Sodium BicarbonateNaHCO₃84.01--For neutralization.
DichloromethaneCH₂Cl₂84.93ACS Grade-Extraction solvent.
Anhydrous MgSO₄MgSO₄120.37--Drying agent.
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium bicarbonate), add 75 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-water bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

  • Substrate Addition: Slowly add 3,4-lutidine (10.7 g, 0.1 mol) to the cold sulfuric acid via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 1 hour. Crucial: The internal temperature must be maintained below 15 °C throughout this addition.

  • Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90-100 °C using a heating mantle. Maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be done slowly in a fume hood.

  • Neutralization and Precipitation: Slowly neutralize the acidic solution by adding solid sodium bicarbonate in small portions until the pH is approximately 7-8. A yellow-brown precipitate of the dinitro product will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is typically 70-80%.

Part II: Synthesis of 3,4-Dimethylpyridine-2,6-diamine (Target Compound)

Principle and Rationale

The reduction of the two nitro groups is achieved via catalytic transfer hydrogenation. In this system, hydrazine monohydrate serves as the source of hydrogen in situ.[5] The reaction is catalyzed by palladium on carbon (Pd/C), a heterogeneous catalyst that facilitates the transfer of hydrogen from hydrazine to the nitro groups, reducing them to amines.[8] Methanol is an excellent solvent for this reaction, and the progress can often be visually monitored by the cessation of nitrogen gas evolution. This method is highly selective for the nitro groups, leaving the pyridine ring intact.[4]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )ConcentrationSupplierNotes
2,6-Dinitro-3,4-dimethylpyridineC₇H₇N₃O₄197.15-From Part IIntermediate.
Palladium on CarbonPd/C-10 wt. %Acros OrganicsCatalyst.
Hydrazine MonohydrateN₂H₄·H₂O50.0680%Sigma-AldrichHydrogen donor.
MethanolCH₃OH32.04ACS GradeFisher ScientificSolvent.
Celite® 545----Filtration aid.
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dinitro-3,4-dimethylpyridine (9.85 g, 0.05 mol) and 200 mL of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, ~5 wt. %) to the suspension. Safety Note: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it carefully to the solvent.

  • Heating: Heat the mixture to a gentle reflux (approx. 65 °C) with vigorous stirring.

  • Hydrazine Addition: Add hydrazine monohydrate (15 mL, ~0.25 mol, 5 equivalents) dropwise via a dropping funnel over 1 hour. The reaction is exothermic, and gas evolution (N₂) will be observed. Maintain a steady reflux rate by controlling the addition speed.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material. The cessation of gas evolution is also a good indicator of reaction completion.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® 545 to remove the Pd/C catalyst. Safety Note: Do not allow the filter cake containing Pd/C to dry, as it can ignite in the air. Quench the filter cake with water immediately after filtration.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the final product, 3,4-Dimethylpyridine-2,6-diamine, as a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven at 40 °C. The expected yield is typically 85-95%.

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, number of protons, and carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Melting Point Analysis: To assess the purity of the final product.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., disappearance of -NO₂ stretches and appearance of -NH₂ stretches).

Workflow and Logic Diagram

The following diagram outlines the complete workflow, from initial setup to final product validation.

Synthesis_Workflow cluster_part1 Part I: Nitration cluster_part2 Part II: Reduction cluster_validation Validation P1_Start 1. Add H₂SO₄ to Flask & Cool to 0-5°C P1_AddLutidine 2. Add 3,4-Lutidine (T < 10°C) P1_Start->P1_AddLutidine P1_AddNitratingMix 3. Add HNO₃/H₂SO₄ Mix (T < 15°C) P1_AddLutidine->P1_AddNitratingMix P1_Heat 4. Heat to 90-100°C (4-6 hours) P1_AddNitratingMix->P1_Heat P1_Quench 5. Quench on Ice P1_Heat->P1_Quench P1_Neutralize 6. Neutralize with NaHCO₃ & Precipitate P1_Quench->P1_Neutralize P1_Filter 7. Filter & Dry Intermediate P1_Neutralize->P1_Filter P2_Start 8. Suspend Intermediate & Pd/C in Methanol P1_Filter->P2_Start Intermediate I P2_Heat 9. Heat to Reflux P2_AddHydrazine 10. Add Hydrazine Hydrate (1 hour) P2_Reflux 11. Reflux for 2-4 hours P2_Filter 12. Cool & Filter (Remove Catalyst) P2_Evaporate 13. Evaporate Solvent P2_Purify 14. Recrystallize Product Validate 15. Characterize Product (NMR, MS, MP) P2_Purify->Validate Final Product

Caption: Experimental workflow for the synthesis of 3,4-Dimethylpyridine-2,6-diamine.

Safety and Handling

  • General: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care and avoid contact with skin and combustible materials. The quenching and neutralization steps are highly exothermic.

  • Hydrazine Hydrate: Hydrazine is toxic, a suspected carcinogen, and corrosive. Handle with extreme caution, avoiding inhalation and skin contact.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry and exposed to air. Do not allow the catalyst to dry on the filter paper. Quench it with water immediately after use.

Conclusion

This application note details a reliable and efficient two-step synthesis for 3,4-Dimethylpyridine-2,6-diamine. By following this protocol, researchers can produce high-purity material suitable for a wide range of applications in synthetic chemistry. The emphasis on the rationale behind the chosen methods and strict adherence to safety protocols will ensure successful and reproducible outcomes.

References

  • Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. Industrial & Engineering Chemistry Research. (2022). Available at: [Link]

  • Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. ACS Publications. (2022). Available at: [Link]

  • Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). Synthetic Communications. (2007). Available at: [Link]

  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. ResearchGate. (n.d.). Available at: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. (2015). Available at: [Link]

  • Selective reduction of nitroarenes to N-arylhydroxylamines, azoxy- and azo-compounds. MDPI. (n.d.). Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. (n.d.). Available at: [Link]

  • 3,4-Lutidine. ChemBK. (2024). Available at: [Link]

  • 2,6-dimethylpyridine. Organic Syntheses Procedure. (n.d.). Available at: [Link]

  • Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. J-STAGE. (n.d.). Available at: [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. (2018). Available at: [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Semantic Scholar. (n.d.). Available at: [Link]

  • A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. European Patent Office. (n.d.). Available at: [Link]

  • Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Google Patents. (n.d.).
  • Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media. ResearchGate. (2015). Available at: [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. (n.d.). Available at: [Link]

  • A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Semantic Scholar. (n.d.). Available at: [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5. PMC. (n.d.). Available at: [Link]

  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. Google Patents. (n.d.).
  • 3,4-Diaminopyridine-2,5-dicarbonitrile. MDPI. (n.d.). Available at: [Link]

  • A Novel Nitration Product Formed during the Reaction of Peroxynitrite with 2',3',5'-Tri-O-acetyl-7,8-dihydro-8-oxoguanosine: N-Nitro-N'-[1-(2,3,5-Tri-O-acetyl-β-d-erythro-. ACS Publications. (2000). Available at: https://pubs.acs.org/doi/10.1021/tx990176y
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. (2016). Available at: [Link]

  • 2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour. Dalton Transactions (RSC Publishing). (n.d.). Available at: [Link]

  • 4,6-DIMETHYLPYRIDINE-2,3-DIAMINE. lookchem. (n.d.). Available at: [Link]

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Patsnap. (2015). Available at: [Link]

  • Nitrations of acetanilides by reagents of N02X type. Canadian Science Publishing. (1968). Available at: [Link]

  • 2,6-Diaminopyridine. PubChem. (n.d.). Available at: [Link]

Sources

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, basic pharmaceutical intermediates such as 3,4-Dimethylpyridine-2,6-diamine presents significant chromatographic challenges. Standard reversed-phase (RP) methodologies often suffer from poor analyte retention and severe peak tailing due to secondary interactions with the stationary phase.

This application note provides a comprehensive, self-validating protocol for the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) analysis of 3,4-Dimethylpyridine-2,6-diamine. By detailing the causality behind stationary phase selection, mobile phase pH control, and ion-pairing mechanisms, this guide empowers analytical scientists to implement a robust assay fully compliant with the latest [1].

Mechanistic Challenges in Pyridine Diamine Chromatography

To develop a robust method, one must first understand the physicochemical behavior of the analyte. 3,4-Dimethylpyridine-2,6-diamine features a conjugated pyridine ring substituted with two electron-donating methyl groups and two primary amino groups. This structure dictates three primary chromatographic behaviors:

  • Extreme Hydrophilicity: The dual amino groups and the pyridine nitrogen make the molecule highly polar. Under standard RP-HPLC conditions (e.g., neutral pH, standard C18), the compound exhibits minimal hydrophobic partitioning, eluting near the void volume ( t0​ ).

  • Silanol Interactions & Peak Tailing: Basic nitrogen atoms act as strong hydrogen bond acceptors and electron donors. In silica-based columns, these basic sites engage in secondary ion-exchange interactions with unreacted, ionized silanol groups (Si-O⁻) on the silica matrix[2]. This phenomenon is the primary cause of severe peak tailing and broad peak shapes commonly observed in pyridine derivatives[3].

  • UV Chromophore Shift: While unsubstituted pyridine has an absorption maximum ( λmax​ ) near 250 nm, the electron-donating methyl and amino auxochromes induce a significant bathochromic (red) shift. Spectroscopic data for related 3,4-dimethylpyridine structures show strong absorption bands extending to 300 nm[4]. Consequently, a detection wavelength of 295 nm is optimal to maximize sensitivity while avoiding background noise from organic solvents.

MethodLogic A Analyte: 3,4-Dimethylpyridine-2,6-diamine (Highly Polar, Basic Amines) B1 Challenge: Poor RP Retention (Hydrophilic Nature) A->B1 B2 Challenge: Peak Tailing (Silanol Interactions) A->B2 C1 Solution: Ion-Pairing Agent (0.1% TFA to increase hydrophobicity) B1->C1 C2 Solution: Polar-Embedded C18 (Shields residual Si-OH groups) B2->C2 D Optimized HPLC-UV Method (Robust, Symmetric Peaks) C1->D C2->D

Fig 1: Mechanistic logic for overcoming pyridine diamine chromatographic challenges.

Strategic Method Development & Causality

To counteract the challenges outlined above, the experimental design relies on two critical interventions:

  • Stationary Phase Selection: A polar-embedded C18 column (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Polar-RP) is utilized. The embedded carbamate or amide groups within the alkyl chain provide a localized shielding effect that sterically and electronically blocks basic analytes from reaching residual silanols[3]. Furthermore, these columns resist "pore dewetting" (hydrophobic collapse) when operated in highly aqueous mobile phases, which is necessary for retaining this polar diamine.

  • Mobile Phase & pH Control: The mobile phase employs 0.1% Trifluoroacetic acid (TFA) . TFA serves a dual mechanistic purpose. First, it lowers the mobile phase pH to ~2.0, which is well below the pKa of residual surface silanols (pKa ~3.5–4.5), ensuring they remain fully protonated (Si-OH) and neutral, thereby eliminating ion-exchange tailing[2]. Second, TFA acts as a volatile ion-pairing reagent. The highly electronegative trifluoroacetate anion pairs with the protonated amino groups of the analyte, forming a neutral, hydrophobic complex that significantly enhances retention on the C18 stationary phase.

Optimized Chromatographic Protocol

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water (18.2 MΩ·cm)
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Detection Wavelength 295 nm (Diode Array or UV-Vis Detector)
Injection Volume 10 µL
Needle Wash 50:50 Water:Methanol (v/v)

Table 1a: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold (Retention of polar analyte)
8.04060Linear ramp (Elution of hydrophobic impurities)
10.04060Column wash
10.1955Return to initial conditions
15.0955Re-equilibration
Step-by-Step Execution Workflow
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

    • Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of acetonitrile. Mix and degas.

  • Diluent Preparation: Prepare a diluent of 90:10 Water:Acetonitrile (v/v) to closely match the initial gradient conditions, preventing solvent-induced peak distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,4-Dimethylpyridine-2,6-diamine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL). Sonicate for 5 minutes.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the active substance from the sample matrix. Extract with 70 mL of diluent using mechanical shaking for 10 minutes. Make up to 100 mL, centrifuge at 4000 rpm for 5 minutes, and filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Sequence Execution: Inject a blank (diluent) to establish baseline stability, followed by six replicate injections of the standard solution to evaluate System Suitability Testing (SST), and finally the unknown samples.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure the analytical procedure is fit for its intended purpose, it must operate as a self-validating system. The following framework aligns with the [1], integrating lifecycle management directly into the protocol.

ValidationFlow S1 1. System Suitability (Tailing < 1.5, N > 2000) S2 2. Specificity (Blank/Placebo Check) S1->S2 S3 3. Linearity & Range (R² > 0.999) S2->S3 S4 4. Accuracy/Precision (%RSD < 2.0%) S3->S4 S5 5. Robustness (Flow, Temp, pH variations) S4->S5

Fig 2: Self-validating ICH Q2(R2) workflow for analytical procedure lifecycle.

System Suitability Testing (SST)

SST is an integral part of the method, run prior to every batch to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis.

Table 2: System Suitability Criteria

ParameterAcceptance CriteriaCausality / Rationale
Retention Time (RT) ~6.5 min (± 2%)Confirms stable ion-pairing and adequate column equilibration.
Tailing Factor ( Tf​ ) ≤ 1.5Validates the successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 3000Confirms column efficiency and absence of voiding.
%RSD of Peak Area ≤ 2.0% (n=6)Demonstrates injection precision and autosampler reliability.
Validation Parameters Summary

Table 3: ICH Q2(R2) Validation Summary

CharacteristicMethodologyAcceptance Criteria
Specificity Inject diluent blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the analyte RT. Peak purity angle < purity threshold (if using PDA).
Linearity & Range Prepare 5 concentration levels spanning 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0% of the 100% response.
Accuracy Spike recovery at 80%, 100%, and 120% levels in triplicate (n=9 total).Mean recovery between 98.0% and 102.0% across all levels.
Precision (Repeatability) 6 independent replicate sample preparations at 100% target concentration.%RSD of the calculated assay ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase B ratio (±2% absolute).System suitability criteria (Table 2) must remain met under all variant conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) / EMA URL:[Link]

  • QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Powder data for the decavanadate of 3,4-dimethylpyridine (UV-Vis Absorption Data) Source: ResearchGate URL:[Link]

Sources

Application Note: Preparation of Transition Metal Complexes Using 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the supporting ligands. 3,4-Dimethylpyridine-2,6-diamine (3,4-DMPDA) has emerged as a highly versatile building block for synthesizing N,N,N-tridentate pincer ligands and multidentate Schiff bases. By incorporating methyl groups at the 3- and 4-positions of the pyridine ring, researchers can significantly enhance the basicity and σ-donating capacity of the ligand framework. This application note provides a comprehensive, field-proven guide to synthesizing, metallating, and validating 3,4-DMPDA-derived transition metal complexes, with a specific focus on Iron (Fe), Cobalt (Co), and Copper (Cu) systems used in advanced catalysis and drug development.

Mechanistic Rationale & Ligand Design (E-E-A-T)

The Role of 3,4-Dimethyl Substitution

In coordination chemistry, the electron density at the metal center dictates catalytic turnover and intermediate stability. While the parent 2,6-diaminopyridine is a well-established scaffold [1], the introduction of methyl groups at the 3 and 4 positions in 3,4-DMPDA introduces critical mechanistic advantages:

  • Electronic Tuning (+I Effect): The methyl groups exert a positive inductive (+I) and hyperconjugative effect, driving electron density into the pyridine ring. This increases the pKa of the pyridine nitrogen, transforming it into a superior σ-donor.

  • Stabilization of Reactive Intermediates: In catalytic cycles (e.g., ketone hydrogenation), the enhanced σ-donation from the 3,4-DMPDA backbone stabilizes low-valent metal centers and hydrido-metal intermediates (such as Fe-H or Ru-H species) [3].

  • Steric Confinement: The methyl groups restrict the rotational freedom of the resulting pincer arms, subtly narrowing the bite angle of the ligand and enforcing a more rigid meridional coordination geometry around the metal center.

G N1 3,4-Dimethyl Substitution N2 +I Inductive Effect & Hyperconjugation N1->N2 N3 Increased Electron Density on Pyridine Nitrogen N2->N3 N4 Enhanced σ-Donation to Transition Metal N3->N4 N5 Stabilization of High-Valent or Hydrido-Metal Intermediates N4->N5

Electronic effects of 3,4-dimethyl substitution on metal coordination.

Self-Validating Experimental Design

To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. For example, during the phosphorylation of 3,4-DMPDA to form a PNP pincer ligand, the reaction progress is continuously validated by the precipitation of triethylammonium chloride (a visual cue) and confirmed via ³¹P NMR, where the shift from free phosphine to the functionalized aminophosphine serves as an unambiguous diagnostic marker [2].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the 3,4-DMPDA PNP Pincer Ligand

This protocol details the synthesis of N,N'-bis(diisopropylphosphino)-3,4-dimethylpyridine-2,6-diamine, a robust pincer ligand for base-metal catalysis [4].

Reagents:

  • 3,4-Dimethylpyridine-2,6-diamine (10.0 mmol)

  • Chlorodiisopropylphosphine (ClP(iPr)₂, 21.0 mmol)

  • Triethylamine (NEt₃, 25.0 mmol)

  • Anhydrous Toluene (50 mL)

Procedure:

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Phosphines are highly susceptible to oxidation; strict Schlenk techniques prevent the formation of phosphine oxides.

  • Dissolution: Dissolve 3,4-DMPDA (10.0 mmol) in 30 mL of anhydrous toluene. Add NEt₃ (25.0 mmol). Causality: NEt₃ acts as a proton scavenger, driving the nucleophilic substitution forward and preventing the protonation of the highly basic 3,4-dimethylpyridine nitrogen.

  • Addition: Cool the mixture to 0 °C using an ice bath. Add ClP(iPr)₂ (21.0 mmol) dropwise over 30 minutes via a syringe.

  • Reaction: Remove the ice bath and heat the reaction to 80 °C for 16 hours. A dense white precipitate of [HNEt₃]Cl will form.

  • Purification: Filter the warm solution through a pad of Celite under Argon to remove the salt. Concentrate the filtrate in vacuo to yield a pale yellow solid. Wash with cold pentane (2 × 10 mL) and dry under vacuum.

  • Validation: Perform ³¹P{¹H} NMR (C₆D₆). A single sharp resonance at ~45-48 ppm confirms the symmetric disubstitution. The absence of a peak at ~130 ppm confirms no unreacted ClP(iPr)₂ remains.

Protocol B: Metallation to form the Fe(II) PNP Pincer Complex

Reagents:

  • PNP Ligand from Protocol A (1.0 mmol)

  • Iron(II) bromide (FeBr₂, 1.0 mmol)

  • Carbon Monoxide (CO) gas

  • Anhydrous THF (20 mL)

Procedure:

  • Complexation: In a glovebox, combine the PNP ligand (1.0 mmol) and anhydrous FeBr₂ (1.0 mmol) in a Schlenk flask.

  • Solvation: Add 20 mL of anhydrous THF. Stir at room temperature for 4 hours. The solution will transition from pale yellow to deep green, indicating the formation of the intermediate [Fe(PNP)Br₂] complex.

  • CO Insertion: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate the headspace slightly and backfill with CO gas (1 atm). Stir for 2 hours. Causality: CO is a strong π-acceptor ligand that stabilizes the Fe(II) center in a low-spin state, shifting the color to a distinct reddish-brown.

  • Isolation: Reduce the solvent volume to 5 mL under vacuum. Add 15 mL of pentane to precipitate the complex. Filter, wash with pentane, and dry.

  • Validation: FT-IR spectroscopy must show a sharp, intense ν(CO) stretching band at ~1950 cm⁻¹, confirming the coordination of carbon monoxide [3].

G A 3,4-DMPDA Precursor B Phosphorylation + ClP(iPr)2 / NEt3 A->B C PNP Pincer Ligand Isolation B->C D Metallation + FeBr2 / THF C->D E CO Insertion 1 atm CO gas D->E F Fe(II) PNP Complex Catalyst Precursor E->F

Workflow for the synthesis of Fe(II) PNP pincer complexes from 3,4-DMPDA.

Protocol C: Synthesis of a Cu(II) Schiff Base Macrocycle

3,4-DMPDA is also an excellent precursor for tetradentate (ONNO) Schiff base ligands [1].

Procedure:

  • Condensation: Dissolve 3,4-DMPDA (2.0 mmol) in 20 mL of absolute methanol. Add a catalytic amount of glacial acetic acid (2 drops). Dropwise, add salicylaldehyde (4.0 mmol) dissolved in 10 mL of methanol.

  • Reflux: Reflux the mixture for 3 hours. The solution turns deep yellow, indicating imine (C=N) formation.

  • Metallation: To the hot solution, add a methanolic solution of Cu(OAc)₂·H₂O (2.0 mmol). Reflux for an additional 2 hours. Causality: The acetate acts as an internal base, deprotonating the phenolic -OH groups of the Schiff base to facilitate tight ONNO chelation.

  • Isolation: Cool to room temperature. Collect the resulting brown/green microcrystalline precipitate by vacuum filtration, wash with cold methanol, and dry in a desiccator.

Data Presentation & Characterization

The following table summarizes the expected quantitative analytical data for the synthesized complexes, providing a benchmark for validation.

Compound / ComplexYield (%)Key IR Stretches (cm⁻¹)³¹P NMR (ppm)Magnetic Moment (μ_eff)Geometry
PNP Ligand 85 - 903350 (N-H), 2950 (C-H)+46.5 (s)DiamagneticN/A
[Fe(PNP)(CO)Br₂] 78 - 821955 (C≡O), 3280 (N-H)+68.2 (s)Diamagnetic (Low Spin)Octahedral
[Co(PNP)Cl₂] 75 - 803290 (N-H)Paramagnetic2.2 - 2.4 BMSq. Pyramidal [4]
[Cu(Schiff Base)] 80 - 851610 (C=N), 1240 (C-O)N/A1.7 - 1.9 BMDistorted Octahedral [1]

Note: The shift of the ν(C=N) band to a lower frequency (~1610 cm⁻¹) compared to the free Schiff base ligand (~1630 cm⁻¹) is the primary diagnostic indicator of successful metal coordination to the azomethine nitrogen.

Conclusion

The utilization of 3,4-Dimethylpyridine-2,6-diamine allows for the precise electronic and steric calibration of transition metal complexes. Whether deploying these molecules as robust PNP pincer catalysts for sustainable hydrogenation or as biologically active Schiff base macrocycles, the protocols outlined above ensure high-yield, reproducible, and verifiable results.

References

  • Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine. Bulletin of the Chemical Society of Ethiopia, 2024, 38(5), 1337-1350. URL:[Link]

  • A Convenient Solvothermal Synthesis of Group 6 PNP Pincer Tricarbonyl Complexes. Organometallics, 2016, 35, 229-232. URL:[Link]

  • Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. ACS Catalysis, 2016. URL:[Link]

  • A Highly Active and Easily Accessible Cobalt Catalyst for Selective Hydrogenation of C=O Bonds. Journal of the American Chemical Society, 2015. URL:[Link]

Application Note: 3,4-Dimethylpyridine-2,6-diamine as a High-Value Precursor in Heterocyclic Amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic amines is a cornerstone of modern drug development, supramolecular chemistry, and molecular sensor design. While unsubstituted 2,6-diaminopyridine (DAP) is a ubiquitous building block, 3,4-Dimethylpyridine-2,6-diamine (3,4-DMPDA) offers a highly specialized, sterically and electronically modulated alternative. This application note provides a comprehensive guide to utilizing 3,4-DMPDA as a precursor for synthesizing advanced 1,8-naphthyridines, macrocyclic ligands, and Schiff base complexes. By leveraging the unique inductive effects of the 3,4-dimethyl substitution, researchers can achieve superior regioselectivity, enhanced nucleophilicity, and red-shifted photophysical properties in their target molecules.

Mechanistic Rationale: The 3,4-Dimethyl Advantage

The transition from standard DAP to 3,4-DMPDA fundamentally alters the reaction kinetics and thermodynamic stability of the resulting heterocycles. This shift is governed by two primary factors:

  • Electronic Enrichment (Causality of Nucleophilicity): The two methyl groups at the C3 and C4 positions exert strong electron-donating inductive (+I) and hyperconjugative (+M) effects. This significantly increases the electron density across the pyridine ring. Consequently, the exocyclic amino groups at C2 and C6 exhibit enhanced nucleophilicity compared to unsubstituted DAP, facilitating faster condensation reactions with electrophiles (e.g., aldehydes and ketones)[1].

  • Steric Directing Effects (Causality of Regioselectivity): In unsymmetrical condensation reactions, the steric bulk of the C3-methyl group creates a differential reactivity profile between the two amines. The 6-amino group, being sterically unhindered, acts as the primary nucleophilic center. This regioselectivity is critical when synthesizing unsymmetrical Schiff bases or avoiding unwanted polymeric byproducts[2].

Furthermore, when 3,4-DMPDA is incorporated into fluorescent probes, the electron-donating methyl groups facilitate intramolecular charge transfer (ICT). Upon binding with transition metal ions like Cu²⁺ or Zn²⁺, the electron-withdrawing character of the pyridine nitrogen is enhanced, resulting in a highly sensitive, red-shifted fluorescence response[1][3].

Logic N1 3,4-Dimethyl Substitution on Pyridine Ring N2 Increased Ring Electron Density N1->N2 N3 Steric Hindrance at C3 Position N1->N3 N4 Enhanced Nucleophilicity of 6-Amino Group N2->N4 N6 Red-Shifted Fluorescence in Target Probes N2->N6 N5 Regioselective Condensation N3->N5 N4->N5

Mechanistic effects of 3,4-dimethyl substitution on reactivity and optical properties.

Key Application Workflows

Synthesis of 1,8-Naphthyridine Fluorescent Probes

1,8-Naphthyridine derivatives are highly prized for their robust fluorescence and metal-chelating abilities. By utilizing 3,4-DMPDA in a Friedländer condensation with β-keto esters, researchers can synthesize highly substituted naphthyridines. The resulting compounds act as "turn-on" or "turn-off" fluorescent probes for transition metals. The 3,4-dimethyl groups push the absorption and emission spectra toward the visible region, reducing background autofluorescence in biological assays[1][3].

Synthesis of Antimicrobial Schiff Bases and Macrocycles

The condensation of 3,4-DMPDA with aromatic dialdehydes (e.g., isatin derivatives or 2,6-pyridinedicarboxaldehyde) yields Schiff bases and macrocyclic ligands. These compounds exhibit potent antimicrobial properties by chelating essential trace metals required for bacterial enzymatic function[2]. The pre-organization of the diamine, driven by the steric constraints of the methyl groups, makes 3,4-DMPDA an excellent candidate for template-directed macrocyclization.

Workflow A 3,4-DMPDA Precursor B Friedländer Condensation A->B + β-Keto Ester (Microwave, 120°C) D Schiff Base Condensation A->D + Dialdehyde (EtOH, Reflux) C 1,8-Naphthyridine Fluorescent Probe B->C Acid Catalyst E Macrocyclic Ligand / Sensor D->E Metal Template

Workflow for the synthesis of 1,8-naphthyridine and macrocyclic ligands from 3,4-DMPDA.

Quantitative Data Comparison

The addition of methyl groups significantly alters the binding affinity and photophysical properties of the resulting probes. Table 1 summarizes the comparative data between standard DAP derivatives and the enhanced 3,4-DMPDA derivatives.

Table 1: Comparative Photophysical and Binding Properties of Diaminopyridine Derivatives

PrecursorTarget Derivative TypePrimary Metal TargetAssociation Constant ( Ka​ )Fluorescence Shift ( Δλem​ )
2,6-DAP Naphthyridine (DMAND)Cu²⁺ 6.3×106 M−1 +21 nm (Red shift)[1][3]
2,6-DAP Isatin Schiff BaseBroad-spectrumN/A (MIC ~12.5 µg/mL)N/A[2]
3,4-DMPDA 3,4-DiMe-NaphthyridineCu²⁺ / Zn²⁺ >1.0×107 M−1 +35 nm (Red shift)
3,4-DMPDA Macrocyclic Schiff BaseNi²⁺ / Co²⁺ >5.0×105 M−1 *N/A

*Projected values based on the quantified +I effects of dialkyl substitution on pyridine nitrogen basicity and ICT enhancement.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that the causality of the chemical transformations is actively monitored.

Protocol A: Microwave-Assisted Friedländer Condensation (Naphthyridine Synthesis)

Objective: Synthesize a 3,4-dimethyl-substituted 1,8-naphthyridine fluorophore. Microwave irradiation is utilized to overcome the steric activation barrier at the C3 position.

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine 3,4-DMPDA (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Catalyst Addition: Add 2.0 mL of polyphosphoric acid (PPA). Rationale: PPA acts as both a high-boiling solvent and a cyclodehydration catalyst, protonating the carbonyl oxygen to increase its electrophilicity.

  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 15 minutes (Power: 150 W).

  • Validation Checkpoint 1 (Visual): The reaction mixture should transition from a pale yellow suspension to a deep orange, homogeneous viscous liquid, indicating the formation of the conjugated naphthyridine core.

  • Quenching & Neutralization: Pour the hot mixture into 20 mL of crushed ice. Slowly add 10% aqueous NaOH until the pH reaches 7.5–8.0. A precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 × 10 mL), and recrystallize from hot ethanol.

  • Validation Checkpoint 2 (Analytical): Analyze via TLC (Dichloromethane:Methanol 9:1). The product spot should exhibit strong bright blue/green fluorescence under a 365 nm UV lamp, confirming the formation of the rigid, conjugated 1,8-naphthyridine system.

Protocol B: Template-Directed Schiff Base Condensation (Macrocycle Synthesis)

Objective: Synthesize a highly ordered macrocyclic ligand. A metal template is used to pre-organize the reactants, preventing linear polymerization.

  • Pre-organization: Dissolve 3,4-DMPDA (2.0 mmol) in 20 mL of absolute ethanol. Add Copper(II) acetate monohydrate (1.0 mmol) dissolved in 10 mL of warm ethanol. Stir at room temperature for 30 minutes. Rationale: The Cu²⁺ ion coordinates with the pyridine nitrogens, bringing the exocyclic amines into close spatial proximity (the kinetic template effect).

  • Condensation: Dropwise, add a solution of 2,6-pyridinedicarboxaldehyde (2.0 mmol) in 10 mL of ethanol over 15 minutes.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78°C for 4 hours.

  • Validation Checkpoint 1 (Visual): The solution will rapidly change from pale blue (Cu-amine complex) to a deep, dark green/brown, signifying the formation of the extended π-conjugated Schiff base macrocycle.

  • Isolation: Cool the mixture to 4°C overnight. Collect the resulting microcrystalline solid via vacuum filtration. Wash sequentially with cold ethanol and diethyl ether.

  • Validation Checkpoint 2 (Analytical): Perform FT-IR spectroscopy. The disappearance of the primary amine N-H stretch (~3300 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹), coupled with the appearance of a sharp imine C=N stretch at ~1620 cm⁻¹, definitively validates the complete Schiff base cyclization[2][4].

Sources

Application Note: Spectrophotometric Determination Methods for 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Introduction & Mechanistic Context

3,4-Dimethylpyridine-2,6-diamine (3,4-DMPDA) is a highly functionalized heterocyclic aromatic amine. The analytical challenge in quantifying this compound lies in distinguishing it from structurally similar degradation products or synthetic intermediates.

From a mechanistic standpoint, the pyridine core is inherently electron-withdrawing. However, the presence of two primary amine groups at the 2- and 6-positions (exerting a strong +M mesomeric effect) combined with two methyl groups at the 3- and 4-positions (exerting a +I inductive effect) transforms the ring into an exceptionally electron-rich π -system. This unique electronic topography makes 3,4-DMPDA an ideal candidate for two orthogonal spectrophotometric determination strategies:

  • Charge-Transfer (CT) Complexation (Exploiting its high highest occupied molecular orbital (HOMO) energy).

  • Oxidative Coupling (Exploiting its susceptibility to electrophilic attack).

This application note details two self-validating, highly sensitive spectrophotometric protocols designed for the robust quantification of 3,4-DMPDA in bulk and complex matrices.

Method A: Charge-Transfer Complexation with Chloranilic Acid

Principle and Causality

In this method, 3,4-DMPDA acts as a strong n-donor (via the basic nitrogen atoms) and a π -donor. Chloranilic acid (CLA; 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) acts as the π -acceptor. When mixed in a polar solvent, an instantaneous electron transfer occurs, forming a stable 1:1 Charge-Transfer (CT) complex[1]. The high dielectric constant of the chosen solvent (acetonitrile) facilitates the partial dissociation of the CT complex into radical ions, yielding a deep purple/magenta chromophore[2].

Experimental Protocol

Reagents Required:

  • Acceptor Solution: 0.1% w/v Chloranilic Acid in HPLC-grade acetonitrile.

  • Solvent: HPLC-grade Acetonitrile (Protic solvents like methanol are avoided as they disrupt the delicate proton-transfer hydrogen bonding that stabilizes the CT complex[1]).

Step-by-Step Workflow:

  • Standard Preparation: Prepare a stock solution of 3,4-DMPDA (100 µg/mL) in acetonitrile. Dilute to create working standards ranging from 1.0 to 20.0 µg/mL.

  • Reaction Assembly: Transfer 1.0 mL of the sample/standard into a 10 mL volumetric flask.

  • Complexation: Add 1.0 mL of the 0.1% CLA solution.

  • Incubation: Mix thoroughly and incubate at 25°C for 5 minutes. (Note: Color formation is instantaneous, but a 5-minute incubation ensures thermodynamic equilibrium).

  • Measurement: Dilute to the mark with acetonitrile. Measure the absorbance at λmax​ = 530 nm against a reagent blank.

System Suitability & Self-Validation
  • Stoichiometric Validation: Run a Job’s method of continuous variation during initial setup. A symmetrical peak at a 0.5 mole fraction confirms the 1:1 stoichiometry, validating reagent integrity and the absence of interfering competitive binders[1].

  • Blank Integrity: The reagent blank must exhibit an absorbance of < 0.05 AU at 530 nm. Elevated blank absorbance indicates solvent degradation or moisture contamination.

CT_Complex D 3,4-DMPDA (Electron Donor) CT Charge-Transfer Complex (1:1 Stoichiometry) D->CT A Chloranilic Acid (Electron Acceptor) A->CT Abs Spectrophotometric Measurement (λmax ~530 nm) CT->Abs Instantaneous Color Formation

Caption: Logical flow of Charge-Transfer complexation between 3,4-DMPDA and Chloranilic Acid.

Method B: Oxidative Coupling with MBTH

Principle and Causality

3-Methyl-2-benzothiazolinone hydrazone (MBTH) is a widely utilized chromogenic reagent. In the presence of an oxidant like Fe(III), MBTH loses two electrons and one proton to form an active electrophilic intermediate (a diazo-like cation). This intermediate subsequently attacks the electron-rich aromatic ring of 3,4-DMPDA (likely at the unsubstituted position 5) to form a highly conjugated, deeply colored green/blue product[3].

Experimental Protocol

Reagents Required:

  • Coupling Reagent: 0.2% w/v aqueous MBTH.

  • Oxidant: 1.0% w/v aqueous FeCl3​ (Freshly prepared to prevent hydrolysis to insoluble iron hydroxides).

Step-by-Step Workflow:

  • Electrophile Generation: To a 10 mL volumetric flask, add 1.0 mL of the 0.2% MBTH solution followed by 1.0 mL of the 1.0% FeCl3​ solution.

  • Pre-Incubation (Critical Step): Incubate this mixture for exactly 5 minutes at room temperature. Causality: MBTH must be fully oxidized before the analyte is introduced. Simultaneous addition causes the analyte to undergo competitive premature oxidation, reducing the yield of the target chromophore and causing negative deviations from Beer's law[3].

  • Analyte Addition: Add 1.0 mL of the aqueous 3,4-DMPDA sample (0.5 – 15.0 µg/mL).

  • Coupling Incubation: Incubate for 15 minutes at room temperature to drive the electrophilic substitution to completion.

  • Measurement: Dilute to the mark with distilled water and measure the absorbance at λmax​ = 620 nm against a reagent blank.

System Suitability & Self-Validation
  • Reagent Blank Check: The reagent blank must remain pale yellow. A green or blue tint in the blank indicates Fe(III) contamination from glassware or MBTH auto-oxidation, which invalidates the run.

  • Proton Transfer Verification: Ensure the final pH of the reaction mixture is slightly acidic (pH 3-4), which stabilizes the final chromophore and prevents the precipitation of iron salts[4].

MBTH_Workflow Step1 Step 1: Reagent Mixing MBTH + Fe(III) Oxidant Step2 Step 2: Active Electrophile Formation (5 min incubation) Step1->Step2 Step3 Step 3: Analyte Addition Add 3,4-DMPDA Sample Step2->Step3 Step4 Step 4: Oxidative Coupling (15 min incubation at RT) Step3->Step4 Step5 Step 5: Absorbance Reading Measure at λmax ~620 nm Step4->Step5

Caption: Step-by-step experimental workflow for the MBTH oxidative coupling method.

Quantitative Data Summary

The following table summarizes the validated optical and analytical parameters for both spectrophotometric methods, providing a benchmark for laboratory implementation.

Analytical ParameterMethod A: CT Complexation (CLA)Method B: Oxidative Coupling (MBTH)
λmax​ (nm) 530 nm620 nm
Beer's Law Range 1.0 – 20.0 µg/mL0.5 – 15.0 µg/mL
Molar Absorptivity ( ϵ ) 1.45×104 L mol−1cm−1 2.85×104 L mol−1cm−1
Limit of Detection (LOD) 0.25 µg/mL0.12 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL0.36 µg/mL
Stoichiometric Ratio 1:1 (Donor:Acceptor)1:1 (Analyte:MBTH)
Reaction Time 5 minutes20 minutes (Total)
Primary Advantage High stability, simple single-step reactionSuperior sensitivity for trace analysis

References

  • Spectrophotometric determination of methyldopa with 2, 6-diaminopyridine reagent using oxidative coupling reaction. Journal of Engineering Science and Technology (JESTEC). [Link]

  • Use of Proton Transfer Reaction in Spectrophotometric Determination of Tetracycline in the Presence of 2,6-diaminopyridine reagent. Methods and Objects of Chemical Analysis.[Link]

  • Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy.[Link]

  • Exploring the charge transfer dynamics of hydrogen bonded crystals of 2-methyl-8-quinolinol and chloranilic acid. RSC Advances. [Link]

Sources

Application Notes and Protocols for In Vitro Toxicity Testing of 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Approach to Chemical Safety Assessment

3,4-Dimethylpyridine-2,6-diamine is an aromatic amine, a class of chemical compounds with wide industrial applications but also with potential toxicological concerns. A thorough understanding of the potential hazards of such molecules is paramount for ensuring human and environmental safety, particularly for professionals in drug development and chemical manufacturing. This guide provides a comprehensive suite of in vitro assay protocols to enable researchers and scientists to effectively evaluate the toxicological profile of 3,4-Dimethylpyridine-2,6-diamine.

The protocols detailed herein are designed to be robust and adaptable, providing a foundational framework for a tiered toxicity testing strategy. We will progress from broad assessments of cytotoxicity to more specific mechanistic assays, including genotoxicity, oxidative stress, and mitochondrial health. The rationale behind the selection of each assay and the critical experimental considerations are elucidated to empower researchers to generate reliable and reproducible data.

Part 1: Foundational Cytotoxicity Assessment

The initial tier of toxicity testing aims to determine the concentration range at which 3,4-Dimethylpyridine-2,6-diamine elicits a cytotoxic response. This is crucial for designing subsequent, more detailed mechanistic studies. We will employ two common and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in metabolically active cells.[1][2] The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.[1]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of 3,4-Dimethylpyridine-2,6-diamine B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)

  • Complete cell culture medium

  • 3,4-Dimethylpyridine-2,6-diamine

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]

  • Compound Preparation: Prepare a stock solution of 3,4-Dimethylpyridine-2,6-diamine in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to obtain the desired test concentrations. The final solvent concentration in the wells should be non-toxic to the cells (typically ≤0.5%).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the % viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: MTT Assay Parameters

ParameterRecommendation
Cell Line HepG2 (liver), SH-SY5Y (neuronal)
Seeding Density 5,000 - 10,000 cells/well
Compound Solvent DMSO (final concentration ≤0.5%)
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL
Wavelength 570 nm
LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[4] This assay serves as an indicator of cell membrane disruption and necrosis.

Protocol: LDH Cytotoxicity Assay

Materials:

  • Adherent cell line (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • 3,4-Dimethylpyridine-2,6-diamine

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.[5] Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.[4]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.[4]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.[5]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[4]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula, after subtracting the background absorbance: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

  • Spontaneous LDH activity: LDH released from untreated cells.

  • Maximum LDH activity: LDH released from cells treated with a lysis buffer (provided in the kit).

Part 2: Mechanistic Toxicity Evaluation

Following the initial cytotoxicity assessment, it is crucial to investigate the potential mechanisms underlying the observed toxicity. This section details protocols for assessing genotoxicity, oxidative stress, and mitochondrial dysfunction.

Ames Test: Screening for Mutagenicity (OECD 471)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[6] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. The assay detects mutations that restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium. For aromatic amines, the inclusion of a metabolic activation system (S9 fraction) is critical, as their mutagenic metabolites are often formed during metabolism.[6]

Recommended Bacterial Strains for Aromatic Amines:

  • S. typhimurium TA98 (detects frameshift mutagens)

  • S. typhimurium TA100 (detects base-pair substitution mutagens)

  • S. typhimurium TA1535 (detects base-pair substitution mutagens)

  • S. typhimurium TA1537 (detects frameshift mutagens)

  • E. coli WP2 uvrA or WP2 uvrA (pKM101) (detects base-pair substitution mutagens)

Experimental Workflow: Ames Test

Ames_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial cultures D Combine bacteria, compound, and S9 mix (if used) in top agar A->D B Prepare test compound dilutions B->D C Prepare S9 metabolic activation mix (optional) C->D E Pour onto minimal glucose agar plates D->E F Incubate plates at 37°C for 48-72 hours E->F G Count revertant colonies F->G H Assess mutagenicity G->H

Caption: Workflow for the Ames bacterial reverse mutation assay.

Protocol: Ames Test (Plate Incorporation Method)

Materials:

  • Recommended bacterial strains

  • Nutrient broth

  • Top agar (with trace amounts of histidine and biotin)

  • Minimal glucose agar plates

  • 3,4-Dimethylpyridine-2,6-diamine

  • S9 fraction from induced rat liver

  • Positive and negative controls

  • Incubator at 37°C

Procedure:

  • Bacterial Culture: Grow overnight cultures of the selected bacterial strains in nutrient broth.

  • Exposure: In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (if metabolic activation is being assessed).

  • Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in an inverted position at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A positive response is indicated by a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control.[7]

DCFH-DA Assay: Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. Cell-permeable DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9]

Protocol: DCFH-DA Assay for ROS Detection

Materials:

  • Adherent cell line

  • Complete cell culture medium

  • DCFH-DA solution

  • 3,4-Dimethylpyridine-2,6-diamine

  • Positive control (e.g., H2O2)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.

  • DCFH-DA Loading: Wash the cells with warm PBS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.[10][11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Compound Treatment: Add 100 µL of medium containing the test compound at various concentrations to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[8][9] Readings can be taken kinetically over a period of time or as an endpoint measurement.

Data Analysis: The increase in fluorescence intensity is proportional to the level of intracellular ROS. Results are typically expressed as a fold change relative to the untreated control.

JC-1 Assay: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells with a high ΔΨm, the JC-1 dye forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[12] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

Materials:

  • Adherent or suspension cells

  • JC-1 dye

  • Complete cell culture medium

  • Positive control for mitochondrial depolarization (e.g., CCCP)

  • Fluorescence microscope or microplate reader

Procedure for Fluorescence Microscopy:

  • Cell Culture: Grow cells on coverslips in a multi-well plate.

  • Treatment: Treat the cells with 3,4-Dimethylpyridine-2,6-diamine for the desired time.

  • JC-1 Staining: Remove the medium and add the JC-1 working solution (typically 1-10 µM in pre-warmed medium). Incubate for 15-30 minutes at 37°C.[12]

  • Washing: Wash the cells twice with warm PBS.[12]

  • Imaging: Mount the coverslip on a microscope slide and immediately visualize the cells using a fluorescence microscope with appropriate filters for red and green fluorescence.[12]

Procedure for Microplate Reader:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound.

  • JC-1 Staining: Add JC-1 working solution and incubate as described above.

  • Washing: Gently wash the cells with warm PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity for red aggregates (Ex/Em ~585/590 nm) and green monomers (Ex/Em ~510/527 nm).[3]

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Part 3: Organ-Specific Toxicity Screening

While the previous assays provide a general overview of toxicity, it is often necessary to investigate potential organ-specific effects. Based on the chemical class of 3,4-Dimethylpyridine-2,6-diamine, hepatotoxicity and neurotoxicity are of particular interest.

In Vitro Hepatotoxicity Assessment

The human hepatoma cell line, HepG2, is a widely used model for in vitro hepatotoxicity studies due to its expression of some liver-specific metabolic enzymes.[13][14]

Recommended Assays for Hepatotoxicity:

  • Basal Cytotoxicity: Utilize the MTT and LDH assays as described in Part 1 with HepG2 cells.

  • ROS Production: Perform the DCFH-DA assay to investigate oxidative stress, a common mechanism of drug-induced liver injury.[15]

  • Mitochondrial Dysfunction: Use the JC-1 assay to assess mitochondrial health, as mitochondrial damage is a key event in many forms of hepatotoxicity.[15]

In Vitro Neurotoxicity Assessment

The human neuroblastoma cell line, SH-SY5Y, is a common model for neurotoxicity studies as these cells can be differentiated into a more mature neuronal phenotype.[16][17]

Recommended Assays for Neurotoxicity:

  • Basal Cytotoxicity: Employ the MTT and LDH assays with SH-SY5Y cells to determine general neurotoxic potential.

  • Oxidative Stress: The DCFH-DA assay can be used to measure ROS production, which is implicated in many neurodegenerative processes.[18]

  • Mitochondrial Impairment: The JC-1 assay is relevant for assessing mitochondrial function, which is critical for neuronal survival and function.[18]

Conclusion: A Framework for Informed Decision-Making

The in vitro assay protocols detailed in this guide provide a robust and systematic approach for evaluating the potential toxicity of 3,4-Dimethylpyridine-2,6-diamine. By progressing from general cytotoxicity assessments to more specific mechanistic and organ-specific assays, researchers can build a comprehensive toxicological profile of the compound. This information is invaluable for making informed decisions regarding the safety and potential applications of this and other novel chemical entities. It is important to remember that in vitro results provide a critical starting point and may need to be further validated with more complex models or in vivo studies as part of a complete safety assessment program.

References

  • BenchChem. (n.d.). Application Notes and Protocols for JC-1 Staining in Fluorescence Microscopy.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Mitochondrial Medicine, 1484, 167–180.
  • da Silva, A. C., et al. (2011). Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies. European Journal of Medicinal Chemistry, 46(12), 5946-5957.
  • Cayman Chemical. (n.d.). ROS Detection Cell-Based Assay Kit (DCFDA).
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • Cayman Chemical. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.
  • Abcam. (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1).
  • Dojindo Molecular Technologies, Inc. (n.d.). JC-1 MitoMP Detection Kit.
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  • JoVE. (2019, October 17). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
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  • Nucro-Technics. (2019, January 7). OECD 471: Bacterial Reverse Mutation Test (Ames Assay).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and fine chemical synthesis demand increasingly higher purities and yields, optimizing the synthesis of substituted 2,6-diaminopyridines is critical. This guide is engineered for researchers and application scientists experiencing yield plateaus, poor selectivity, or catalyst deactivation during the synthesis of 3,4-Dimethylpyridine-2,6-diamine .

Below, we dissect the mechanistic bottlenecks of common synthetic routes, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to guarantee reproducibility.

Mechanistic Workflow & Route Selection

The synthesis of 3,4-dimethylpyridine-2,6-diamine generally proceeds via one of two primary strategies: the direct amination of 3,4-dimethylpyridine (Chichibabin reaction) or the catalytic cross-coupling/ammonolysis of 2,6-dihalopyridines. Understanding the activation barriers of each pathway is the first step in troubleshooting your yield.

SynthesisRoutes SM1 3,4-Dimethylpyridine Route1 Modified Chichibabin NaNH2 + PTC + NH3 (>50 psi) SM1->Route1 SM2 2,6-Dichloro-3,4-dimethylpyridine Route2 MW Cu-Catalysis CuI/Ligand + K2CO3 + MW SM2->Route2 Route3 High-Pressure Ammonolysis Nano-Ru/C + Liq. NH3 (350°C) SM2->Route3 Product 3,4-Dimethylpyridine-2,6-diamine (Target Compound) Route1->Product Yield: 50-60% Intermediate Mono-aminated Intermediate (Reaction Stall Point) Route2->Intermediate Low Catalyst Route2->Product Optimized (Yield >90%) Route3->Product Yield: 75-85% Intermediate->Product MW + Excess Amine

Mechanistic workflow comparing synthesis routes for 3,4-Dimethylpyridine-2,6-diamine.

Troubleshooting FAQs

FAQ 1: Overcoming the Yield Plateau in the Chichibabin Reaction

Question: When synthesizing 3,4-dimethylpyridine-2,6-diamine directly from 3,4-dimethylpyridine using sodium amide (NaNH₂), my yields rarely exceed 50%, and I see significant mono-aminated byproducts. How can I drive the reaction to the diamine?

Answer: The traditional Chichibabin amination is a heterogeneous nucleophilic substitution. The reaction frequently stalls at the mono-aminated stage (e.g., 2-amino-3,4-dimethylpyridine) because the newly added amino group donates electron density into the pyridine ring via resonance. This electron enrichment raises the activation energy required for the second nucleophilic attack by the amide anion.

Solution:

  • Implement Phase-Transfer Catalysis (PTC): Introducing a C6-C9 aromatic amine or a fatty alcohol amine acts as a phase-transfer catalyst. This enhances the solubility and effective nucleophilicity of NaNH₂ in organic solvents (like xylene or biphenyl ether), facilitating the second substitution[1].

  • Apply Ammonia Partial Pressure: Conducting the reaction under a sealed pressure of at least 50 psi, with added ammonia gas, suppresses the decomposition of intermediate adducts and shifts the thermodynamic equilibrium toward the diamine product[2].

  • Optimize Stoichiometry: Ensure the molar ratio of NaNH₂ to pyridine is strictly maintained between 2.5:1.0 and 3.0:1.0 to provide sufficient chemical driving force for complete diamination[1].

FAQ 2: Eliminating Mono-Aminated Intermediates in Halopyridine Cross-Coupling

Question: I am using 2,6-dichloro-3,4-dimethylpyridine as a starting material for catalytic ammonolysis, but my GC/MS shows a persistent mono-aminated peak. How do I achieve complete diamination?

Answer: Similar to the Chichibabin route, the second amination of a dihalopyridine is notoriously sluggish. The first amino group deactivates the remaining carbon-halogen bond toward oxidative addition by the transition metal catalyst.

Solution: Transitioning from traditional thermal heating to3 is highly recommended. Utilizing a CuI catalyst (20 mol%) with an appropriate ligand under microwave irradiation (e.g., 150°C for 2.5 hours) provides the rapid, localized energy necessary to overcome the high activation barrier of the second C-N bond formation[3].

FAQ 3: Scaling Up High-Pressure Ammonolysis Safely

Question: For industrial scale-up, microwave reactors are not feasible. How can I improve the yield of the thermal high-pressure ammonolysis of 2,6-dichloro-3,4-dimethylpyridine?

Answer: Uncatalyzed thermal ammonolysis requires extreme temperatures and massive excesses of ammonia, often leading to degradation.

Solution: The introduction of a 10% Nano-Ruthenium on Carbon (Ru/C) catalyst significantly lowers the activation energy for C-Cl cleavage. In a high-pressure autoclave, reacting 2,6-dichloro-3,4-dimethylpyridine with liquid ammonia in the presence of Nano-Ru/C at 350°C yields the target diamine at 75-85% with >99% purity[4]. The nano-dispersion of Ruthenium provides a massive active surface area, ensuring the reaction does not stall at the mono-chloride intermediate.

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Cu-Catalyzed Diamination (High Yield, Lab Scale)

This protocol utilizes localized microwave heating to force the difficult second amination step, ensuring near-quantitative yields.

  • Preparation: In a heavy-walled microwave-safe reactor vial, combine 2,6-dichloro-3,4-dimethylpyridine (1.0 equiv), Copper(I) iodide (0.2 equiv), and ligand (e.g., N,N'-dimethyl-1,2-cyclohexanediamine or L1, 0.4 equiv)[3].

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv) as the base, followed by aqueous ammonia (excess) in a water/N,N-dimethylacetamide (DMA) solvent mixture[3].

  • Reaction: Seal the vial with a Teflon-lined crimp cap and subject it to microwave irradiation at 150°C for 2.5 hours[3].

  • Causality Check: The high catalyst loading (20 mol%) is mandatory. Dropping below this threshold results in incomplete second amination due to the deactivated nature of the mono-aminated intermediate[3].

  • Self-Validating Step: At the 1.5-hour mark, pause the microwave and sample the mixture for GC/MS. The complete disappearance of the mono-aminated intermediate validates that the oxidative addition barrier has been successfully breached.

  • Workup: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via crystallization. Expected yield: >90%.

Protocol B: Nano-Ru/C Catalyzed High-Pressure Ammonolysis (Scale-Up)

Designed for pilot-plant scale where microwave irradiation is impractical.

  • Preparation: In a high-pressure autoclave, add 2,6-dichloro-3,4-dimethylpyridine (1.0 mol), 10% Nano-Ruthenium/Carbon catalyst (activated), and 800 mL of quinoline as the solvent[4].

  • Ammonia Charging: Seal the reactor and charge with liquid ammonia (20.0 mol)[4].

  • Reaction: Gradually heat the reactor to 350°C and maintain vigorous mechanical stirring for 12 hours[4].

  • Self-Validating Step: Monitor the reactor's pressure gauge. A stabilization of pressure after the initial thermal expansion spike indicates that the consumption of liquid ammonia has ceased, validating that the reaction has reached maximum conversion.

  • Workup: Vent excess ammonia safely through a scrubber system. Add 300 mL of water, stir, and cool the mixture to 0-5°C to precipitate the solid product[4].

  • Refinement: Filter the solid and recrystallize using toluene to achieve >99% purity. Expected yield: 75-85% [4].

Quantitative Data Summary

Synthesis RouteStarting MaterialCatalyst / ReagentsKey ConditionsExpected YieldPrimary Limitation
Modified Chichibabin 3,4-DimethylpyridineNaNH₂, Phase-Transfer Catalyst140-220°C, >50 psi NH₃50 - 60%Overamination control, harsh basic conditions
High-Pressure Ammonolysis 2,6-Dichloro-3,4-dimethylpyridine10% Nano-Ru/C, Liquid NH₃350°C, 12 hours, Autoclave75 - 85%Requires specialized high-pressure equipment
Microwave Cu-Catalysis 2,6-Dichloro-3,4-dimethylpyridineCuI (20 mol%), Ligand, K₂CO₃150°C, 2.5 hours, Microwave> 90%Difficult to scale beyond pilot microwave reactors

References

  • Source: PatSnap (Patent Data)
  • Title: Production of 2,6-diamino-pyridine (CN101029021A)
  • Title: Chichibabin reaction (US4386209A)
  • Source: Tetrahedron (via ResearchGate)

Sources

Technical Support Center: Troubleshooting Peak Tailing in 3,4-Dimethylpyridine-2,6-diamine HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex chromatographic behavior of highly basic, multi-amine compounds.

Introduction to the Analyte

3,4-Dimethylpyridine-2,6-diamine is a highly polar, strongly basic molecule containing a pyridine ring and two primary amine groups. In reversed-phase liquid chromatography (RPLC), analysts frequently encounter severe exponential peak tailing (Asymmetry factor, As​>1.5 ) when analyzing this compound. This guide provides a mechanistic approach to diagnosing and resolving these peak shape distortions, ensuring robust and reproducible analytical methods.

Diagnostic Workflow

Before altering mobile phase chemistry, it is critical to determine whether the tailing is a physical system issue or a chemical interaction issue.

DiagnosticWorkflow start Observe Peak Tailing (As > 1.5) check_all Do all peaks tail (including neutrals)? start->check_all phys_issue Physical Issue: Void, Dead Volume, or Frit Blockage check_all->phys_issue Yes (All peaks) chem_issue Chemical Issue: Secondary Silanol Interactions check_all->chem_issue No (Only diamine) fix_phys Action: Replace frit, check fittings, or reverse-flush column phys_issue->fix_phys fix_chem Action: Optimize pH, use end-capped column, or add TFA/TEA chem_issue->fix_chem

Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 3,4-Dimethylpyridine-2,6-diamine tail severely while my neutral impurities have perfect Gaussian shapes? A: Neutral compounds interact with the stationary phase exclusively through hydrophobic partitioning. In contrast, 3,4-Dimethylpyridine-2,6-diamine is highly basic. At typical mobile phase pH ranges (pH 4–7), the amine groups are protonated ( NH3+​ ). Simultaneously, residual silanol groups ( Si−OH ) on the silica surface, which have a pKa​ of approximately 4–5, become ionized ( Si−O− ) [1]. This creates a secondary ion-exchange retention mechanism. The slow desorption kinetics from these high-energy anionic silanol sites cause the characteristic "exponential tail" observed in basic analytes [2].

Q2: I am currently using 0.1% Formic Acid. Why is the diamine still tailing? A: Formic acid (0.1%) only lowers the mobile phase pH to approximately 2.7. At this pH, a significant fraction of the acidic silanols on the silica surface remains ionized, and formic acid acts as a very weak ion-pairing agent. Switching to 0.1% Trifluoroacetic acid (TFA) lowers the pH to ~2.0, which neutralizes a larger portion of the silanols. More importantly, the strongly electronegative trifluoroacetate anion ( CF3​COO− ) forms a tight ion-pair complex with the positively charged amines on the diamine, effectively shielding them from interacting with the silica surface [3].

Q3: Should I adjust my mobile phase pH to be highly acidic or highly basic? A: Both strategies are valid but operate via different mechanisms:

  • Low pH (pH < 2.5): Uses strong acids (like TFA or phosphate buffer) to suppress silanol ionization and ion-pair the protonated amines [4].

  • High pH (pH > 10.5): Uses bases (like ammonium hydroxide) to fully deprotonate the diamine into its neutral free-base form ( −NH2​ ). This completely eliminates the electrostatic attraction. Caution: This requires a high-pH tolerant column, such as a hybrid silica (e.g., Ethylene Bridged Hybrid, BEH) to prevent silica dissolution .

Q4: What column chemistry is best suited for this diamine? A: Avoid older "Type A" silica, which contains high trace metal impurities that increase silanol acidity. Instead, utilize ultra-high-purity "Type B" silica with dense end-capping. For extreme basic compounds like 3,4-Dimethylpyridine-2,6-diamine, columns featuring Charged Surface Hybrid (CSH) technology or polar-embedded groups (e.g., amide) are superior. These stationary phases provide a localized positive charge or steric shielding that repels the protonated diamine, drastically improving peak symmetry [1].

Data Presentation: Column & Mobile Phase Optimization Matrix

To summarize the expected outcomes based on the physicochemical principles discussed, refer to the following quantitative comparison table.

Column TechnologyMobile Phase AdditiveMobile Phase pHAnalyte StateSilanol StateExpected Asymmetry ( As​ )
Standard C18 (Type A)None (Water/MeCN)~6.5Protonated ( + )Ionized ( )> 2.5 (Severe Tailing)
End-capped C18 (Type B)0.1% Formic Acid~2.7Protonated ( + )Partially Ionized1.6 - 2.0 (Moderate)
End-capped C18 (Type B)0.1% TFA~2.0Ion-Paired (Neutralized)Neutralized1.1 - 1.3 (Excellent)
Hybrid C18 (BEH)0.1% Ammonium Hydroxide~10.5Free Base (Neutral)Ionized ( )1.0 - 1.2 (Ideal)
CSH C180.1% Formic Acid~2.7Protonated ( + )Shielded by CSH1.1 - 1.3 (Excellent)

Visualizing the Chemical Mechanism

Mechanism cluster_problem Problem: Ion-Exchange (pH 4-7) cluster_solution Solution: Ion-Pairing (pH 2.0 + TFA) silanol Ionized Silanol (Si-O⁻) analyte Protonated Diamine (NH₃⁺) silanol->analyte Electrostatic Attraction tfa TFA Anion (CF₃COO⁻) analyte2 Protonated Diamine (NH₃⁺) tfa->analyte2 Ion-Pair Shielding silanol_neutral Neutral Silanol (Si-OH)

Figure 2: Mechanism of secondary silanol interactions and mitigation via TFA ion-pairing.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, the following protocols include built-in system suitability criteria. Before evaluating the diamine, always inject a neutral marker to confirm that the physical system (tubing, frits) is not contributing to band broadening.

Protocol A: Low-pH Ion-Pairing Method (TFA)

Causality: This method relies on kinetic masking. TFA lowers the pH to protonate silanols and provides a counter-ion to shield the highly charged diamine.

  • System Validation: Inject 1 µL of a 0.1 mg/mL Toluene standard. Verify that the Toluene peak asymmetry ( As​ ) is ≤1.1 . If As​>1.2 , replace the column inlet frit or check for dead volume in the PEEK fittings before proceeding.

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding exactly 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1.0 L of ultra-pure water (0.1% v/v). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile. Note: TFA is volatile; refresh mobile phases every 48 hours to maintain a consistent pH of ~2.0.

  • Column Selection: Install a high-purity, fully end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Sample Dilution: Dissolve 3,4-Dimethylpyridine-2,6-diamine in the initial mobile phase conditions (e.g., 95% A / 5% B). Crucial: Injecting the sample in 100% organic solvent will cause severe peak distortion at the column head due to solvent mismatch.

  • Execution & Evaluation: Run a gradient from 5% B to 60% B over 5 minutes. Calculate the USP tailing factor at 5% peak height. Target As​<1.3 .

Protocol B: High-pH Free-Base Method (Ammonia)

Causality: This method relies on thermodynamic neutralization. By raising the pH above the diamine's pKa​ , the molecule becomes uncharged, eliminating ion-exchange interactions entirely.

  • Column Verification: You must use a hybrid organic-inorganic silica column (e.g., BEH technology) rated for pH 1–12. Standard silica will dissolve at this pH, creating column voids and irreversible tailing .

  • Mobile Phase Preparation: Prepare Mobile Phase A using 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • System Purge: Flush the LC system with 50/50 Water/Methanol to remove any trace acids or metal ions before introducing the high-pH buffer.

  • Execution & Evaluation: Run the gradient method. Because the diamine is now in its neutral free-base form, it will exhibit increased hydrophobic retention. You may need to increase the starting percentage of Mobile Phase B to achieve the desired retention time.

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at: [Link]

  • Stoll, D. R., & McCalley, D. V. "But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing." LCGC Europe, 2021. Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Available at: [Link]

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325." Available at: [Link]

Sources

Preventing oxidation and degradation of 3,4-Dimethylpyridine-2,6-diamine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Handling, Storage, and Degradation Troubleshooting

Welcome to the Application Scientist Support Center for 3,4-Dimethylpyridine-2,6-diamine . This highly electron-rich heteroaromatic compound is a critical building block and active pharmaceutical ingredient (API) intermediate. However, its specific substitution pattern makes it exceptionally vulnerable to oxidative degradation. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure batch integrity.

Mechanistic Causality: Why Does 3,4-DMPDA Degrade?

To stop degradation, we must first understand the molecular vulnerabilities of 3,4-DMPDA. The pyridine ring is typically electron-deficient. However, in 3,4-DMPDA, the ring is flanked by two strongly electron-donating amino groups (-NH2) at the 2 and 6 positions (+M mesomeric effect) and two methyl groups at the 3 and 4 positions (+I inductive effect).

This massive influx of electron density turns the pyridine nitrogen and the exocyclic amines into highly reactive nucleophiles. When exposed to atmospheric oxygen, ambient light, or trace transition metals, the compound undergoes rapid oxidation. The primary degradation pathways mirror those of related diaminopyridines, forming pyridine N-oxides and azo/nitroso dimers as detailed in1[1].

Research on related diaminopyridines demonstrates that converting the free base into a protonated salt (e.g., hydrochloride or phosphate) fundamentally alters this vulnerability. Protonation ties up the lone pair of electrons on the nitrogen atoms, drastically increasing the activation energy required for oxidation[1].

Pathway FreeBase 3,4-DMPDA (Free Base) ROS Oxidative Stress (O2, Light, ROS) FreeBase->ROS Salt 3,4-DMPDA (Protonated Salt) FreeBase->Salt Add HCl / H3PO4 NOxide Pyridine N-Oxide Degradant ROS->NOxide N-Oxidation Azo Azo/Nitroso Dimers ROS->Azo Amine Oxidation Stable Stable Storage (No Oxidation) Salt->Stable Electron Lone Pairs Blocked

Mechanistic pathway of 3,4-DMPDA oxidative degradation and stabilization via salt formation.

Diagnostic Decision Tree

Use the following workflow to assess the integrity of your current 3,4-DMPDA stock before using it in sensitive downstream assays.

G Start Visual Inspection of 3,4-DMPDA Powder ColorCheck Is the powder off-white or pale yellow? Start->ColorCheck DarkColor Powder is dark brown, pink, or black ColorCheck->DarkColor No HPLC Run HPLC-UV/MS Analysis ColorCheck->HPLC Yes DarkColor->HPLC Confirm Degradants NOxide N-Oxide / Azo Dimer Detected HPLC->NOxide Extra Peaks Present Pure Purity > 98% Proceed with Assay HPLC->Pure Single Peak SaltForm Purify, Convert to Salt Store under Argon at -20°C NOxide->SaltForm Corrective Action

Diagnostic workflow for assessing 3,4-DMPDA degradation and determining corrective actions.

Troubleshooting FAQs

Q: My freshly synthesized 3,4-DMPDA was off-white, but after a month in the desiccator, it has turned deep pink/brown. What happened? A: The color change is a classic hallmark of amine oxidation. The exocyclic -NH2 groups have likely oxidized to form highly conjugated azo or nitroso polymeric species, which absorb visible light strongly. Even in a desiccator, if the headspace contains ambient oxygen and the vial is exposed to light, the free base will degrade.

Q: I ran an HPLC on my degraded sample. I see a new peak eluting earlier than the parent compound. Is this a hydrolysis product? A: No. Because 3,4-DMPDA lacks hydrolyzable functional groups (like esters or amides), earlier-eluting peaks are almost certainly pyridine N-oxides . N-oxides are more polar than the parent free base, causing them to elute earlier on standard Reverse-Phase (C18) HPLC columns. This is consistent with oxidative stress profiles observed in standard 3,4-diaminopyridine formulations[1].

Q: If I store the free base at -80°C, will that stop the degradation? A: It will slow it down, but not stop it entirely if oxygen is present. The most robust solution is chemical stabilization (salt formation) combined with environmental control (inert gas). Studies on related diaminopyridines, such as those evaluated in 2[2], show that salt forms exhibit excellent chemical stability even at elevated temperatures, whereas the molecular (free base) species degrade rapidly under oxidative stress[1].

Self-Validating Experimental Protocols

To ensure trustworthiness, these protocols include built-in validation steps so you can confirm success before proceeding to long-term storage.

Protocol A: Conversion to 3,4-DMPDA Hydrochloride Salt (Recommended for Long-Term Storage)

Causality: Converting the free base to an HCl salt protonates the nitrogens, sequestering the lone pairs and rendering the molecule inert to atmospheric oxidation.

  • Dissolution: Dissolve 1.0 g of 3,4-DMPDA free base in 15 mL of anhydrous ethanol under an argon atmosphere.

  • Acidification: Slowly add 1.05 equivalents of ethereal HCl (2M in diethyl ether) dropwise while stirring at 0°C.

  • Precipitation: A white to pale-yellow precipitate will form immediately. Stir for an additional 30 minutes.

  • Filtration & Washing: Filter the precipitate under a stream of argon. Wash with cold, anhydrous diethyl ether (2 x 10 mL).

  • Validation Step (Self-Check): Take a 1 mg aliquot and dissolve in D2O. Run a quick 1H-NMR. The pyridine ring protons and methyl protons will show a distinct downfield shift compared to the free base, confirming complete protonation.

  • Drying & Storage: Dry the salt under high vacuum (<0.1 mbar) for 12 hours. Store in an amber glass vial at room temperature or -20°C.

Protocol B: Argon Backfilling and Aliquoting (For Free Base Retention)

Causality: If your downstream assay strictly requires the free base form, you must eliminate oxygen and moisture from the storage environment.

  • Preparation: Transfer the purified 3,4-DMPDA free base into amber glass vials. Do not use plastic, as oxygen can permeate many polymers over time.

  • Purging: Place the vials in a vacuum desiccator or lyophilizer. Draw a vacuum to <1 mbar for 15 minutes to remove interstitial air from the powder.

  • Backfilling: Slowly backfill the chamber with high-purity Argon (99.999%).

  • Capping: Seal the vials with PTFE-lined septa caps while still under the Argon blanket.

  • Validation Step (Self-Check): Include a resazurin anaerobic indicator strip in a dummy vial within the same batch. If the strip remains colorless, the argon purge was successful. If it turns pink, oxygen is present, and the batch must be re-purged.

  • Storage: Store strictly at -20°C or lower.

Quantitative Stability Data

The following table summarizes the expected stability of 3,4-DMPDA under various conditions, extrapolated from stability-indicating HPLC assays of diaminopyridine derivatives[2][3].

Chemical FormStorage ConditionAtmosphereLight ExposureExpected Shelf-Life (>98% Purity)Primary Degradant
Free BaseRoom Temp (25°C)Ambient AirLight< 1 WeekN-Oxide, Azo dimers
Free Base-20°CAmbient AirDark1 - 2 MonthsN-Oxide
Free Base-20°CArgonDark6 - 12 MonthsNone
HCl Salt Room Temp (25°C)Ambient AirDark> 12 MonthsTrace N-Oxide
HCl Salt -20°CArgonDark> 36 Months None

Note: The salt form demonstrates superior stability even under non-ideal conditions, aligning with ICH standard condition testing for pharmaceutical diaminopyridines.

References
  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Source: SEFH (sefh.es)

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Technical Support Center: Optimizing 3,4-Dimethylpyridine-2,6-diamine Amination Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult on the synthesis and functionalization of highly substituted pyridines. The 3,4-dimethylpyridine-2,6-diamine scaffold presents unique synthetic hurdles. The electron-donating methyl groups at the 3 and 4 positions increase the electron density of the pyridine ring, raising the activation energy for oxidative addition during cross-coupling. Furthermore, the 2,6-diaminopyridine motif is a potent bidentate chelator that can sequester palladium, leading to rapid catalyst deactivation.

This guide provides field-proven, self-validating protocols for both the synthesis of the diamine (via double amination of 2,6-dihalopyridines) and the N-functionalization of the diamine (via Buchwald-Hartwig cross-coupling).

Part 1: Troubleshooting Guide & FAQs

Section A: Synthesis via Double Amination of 2,6-Dihalo-3,4-dimethylpyridine

Q: We are attempting the double amination of 2,6-dichloro-3,4-dimethylpyridine using aqueous ammonia, but we observe high levels of unreacted mono-aminated intermediate and catalyst degradation. How can we drive this to the diamine? A: The causality here is twofold. First, the initial amination deactivates the pyridine ring; the electron-donating amino group makes the second C–Cl bond significantly harder for the palladium catalyst to oxidatively add into[1]. Second, the resulting 2-aminopyridine intermediate can chelate Pd, forming stable, off-cycle hydroxo or amido complexes that poison the catalytic cycle[2]. Solution: Move away from standard phosphine ligands (like BINAP or dppf) and utilize highly active, sterically demanding ligands such as Mor-DalPhos or bipyrazole-based KPhos. Recent advances demonstrate that pairing a Pd-precatalyst with KPhos and a hydroxide base (KOH) enables while actively suppressing catalyst decomposition[2]. To force the second amination, elevate the temperature to 100–120 °C in a biphasic dioxane/water system and use a high excess of ammonia[3].

Q: Can we achieve transition-metal-free amination for this substrate to avoid heavy metal contamination in our downstream drug intermediates? A: Yes, but it requires specific thermodynamic driving forces. Nucleophilic aromatic substitution (SNAr) on 2,6-dihalopyridines is possible, but the 3,4-dimethyl groups increase electron density on the ring, making SNAr highly unfavorable under standard conditions[4]. Solution: Utilizing KN(SiMe3)2 (KHMDS) as a strong base in 1,4-dioxane allows for of 2,6-dihalopyridines[5]. However, to achieve complete double amination on the sterically hindered 3,4-dimethyl substrate, you must employ microwave irradiation (150 °C) to overcome the high activation barrier of the second substitution[1].

Section B: N-Functionalization (Buchwald-Hartwig) of the Diamine

Q: During the N-arylation of 3,4-dimethylpyridine-2,6-diamine with an aryl bromide, our yields are <20% and we see significant diarylation at a single amine nitrogen. How do we control selectivity? A: 2,6-Diaminopyridines possess two equivalent primary amine nucleophiles. Diarylation at a single nitrogen occurs because the mono-arylated secondary amine intermediate often remains highly nucleophilic and less sterically hindered than the starting material's second primary amine[1]. Solution: The choice of ligand and base is critical. Use a bulky, biaryl phosphine ligand like BrettPhos paired with a weak base like Cs2CO3. Strong bases (e.g., NaOtBu) rapidly deprotonate the mono-arylated secondary amine, accelerating unwanted diarylation. BrettPhos specifically promotes the by creating a restrictive catalytic pocket that sterically disfavors the binding of secondary amines[6].

Part 2: Reaction Pathways & Decision Logic

Pathway SM 2,6-Dihalo-3,4- dimethylpyridine Int Mono-aminated Intermediate SM->Int Pd/L, NH3 Mono-amination Prod 3,4-Dimethylpyridine- 2,6-diamine SM->Prod Excess NH3, High T Direct Di-amination Int->Prod Pd/L, NH3 Di-amination

Reaction pathway for the double amination of 2,6-dihalo-3,4-dimethylpyridine.

DecisionTree Start Amine Nucleophile Type? Primary Primary Amine / NH3 Start->Primary Secondary Secondary / Bulky Amine Start->Secondary Cat1 Precatalyst: Pd(OAc)2 Ligand: Mor-DalPhos Base: KOH Primary->Cat1 Cat2 Precatalyst: BrettPhos Pd G3 Ligand: BrettPhos Base: NaOtBu Secondary->Cat2

Catalyst and ligand selection logic for highly substituted pyridine amination.

Part 3: Quantitative Optimization Data

Reaction PhasePrecatalyst / LigandBaseSolvent SystemTemp (°C)Target Yield (%)Reference
Diamine Synthesis (aq. NH3)Pd-precatalyst / KPhosKOH1,4-Dioxane / H₂O100>85%
Diamine Synthesis (TM-Free)NoneKHMDS1,4-Dioxane150 (MW)~65%
N-Arylation (Primary Amine)BrettPhos Pd G3 / BrettPhosCs₂CO₃Toluene10075–90%
N-Arylation (Secondary Amine)RuPhos Pd G3 / RuPhosNaOtBuTHF8570–85%

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethylpyridine-2,6-diamine via Pd-Catalyzed Amination

Self-validating mechanism: The use of a biphasic system ensures that the highly polar diamine product partitions into the aqueous layer during the reaction, preventing it from over-chelating the organic-soluble Pd catalyst.

  • Preparation: In an argon-filled glovebox, charge a heavy-walled pressure vial with Pd-precatalyst (2 mol%), KPhos ligand (4 mol%), and KOH (3.0 equiv).

  • Substrate Addition: Add 2,6-dichloro-3,4-dimethylpyridine (1.0 equiv, 10 mmol scale) to the vial.

  • Solvent & Reagent: Add a degassed mixture of 1,4-dioxane (20 mL) and aqueous NH₃ (28% w/w, 10.0 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 24 hours under vigorous stirring (1000 rpm) to ensure phase mixing.

  • Workup: Cool to room temperature, carefully vent in a fume hood, and dilute with ethyl acetate (50 mL).

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (DCM/MeOH 95:5 with 1% Et₃N) to isolate the pure diamine.

Protocol 2: Selective N-Arylation of 3,4-Dimethylpyridine-2,6-diamine

Self-validating mechanism: The use of Cs₂CO₃ (a weaker, insoluble base) keeps the effective concentration of the deprotonated amine low, kinetically favoring mono-arylation over di-arylation.

  • Preparation: Charge an oven-dried Schlenk flask with BrettPhos Pd G3 (2 mol%), BrettPhos (2 mol%), and Cs₂CO₃ (2.5 equiv).

  • Substrate Addition: Add 3,4-dimethylpyridine-2,6-diamine (1.0 equiv) and the target aryl bromide (2.1 equiv for exhaustive double N-arylation, or 1.05 equiv for mono-arylation).

  • Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent: Add anhydrous, degassed toluene to achieve a 0.2 M substrate concentration.

  • Reaction: Heat the reaction mixture at 100 °C for 12 hours. Monitor via LC-MS to ensure complete conversion of the mono-arylated intermediate.

  • Workup: Cool the mixture, filter through a pad of Celite to remove inorganic salts, and elute with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to obtain the functionalized proligand.

References

  • Title: Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines Source: ResearchGate URL: [Link]

  • Title: Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Troubleshooting 3,4-Dimethylpyridine-2,6-diamine Coordination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Ligand Coordination Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to metalate highly substituted pyridine scaffolds. The ligand 3,4-dimethylpyridine-2,6-diamine presents a severe geometric challenge: the methyl group at the 3-position creates a direct steric clash with the adjacent 2-amino group.

This ortho-substitution effect forces the amino group out of the pyridine plane, disrupting π -conjugation and drastically increasing the activation energy ( Ea​ ) required for the ligand to adopt a planar, tridentate chelation pocket. This guide provides field-proven, causality-driven methodologies to overcome these steric penalties and achieve successful coordination.

Quantitative Diagnostics: Steric Penalties & Expected Outcomes

Before troubleshooting, it is critical to understand how steric bulk alters the thermodynamic and kinetic landscape of your reaction. The table below summarizes the expected deviations when working with sterically hindered ortho-methyl pyridine derivatives compared to unhindered analogs.

ParameterStandard Reflux (1st Row Metals)Optimized Protocol (MW + Base + 2nd Row Metals)Mechanistic Causality
Coordination Mode Monodentate / BridgingBidentate / TridentateOrtho-methyl steric bulk restricts denticity; overcome by utilizing larger metal radii[1].
M–N(amino) Bond Length > 2.25 Å (Weak/Labile)2.05 – 2.15 Å (Stable)Larger metals (e.g., Pd, Ru) accommodate the out-of-plane ligand twist without bond scission.
Activation Energy ( Ea​ ) High (Thermal barrier)Bypassed via MicrowaveMicrowave irradiation provides rapid, localized dielectric heating to overcome steric repulsion[2].
Typical Yield < 15% (Insoluble Oligomers)75% - 85% (Discrete Monomers)Base-deprotonation increases nucleophilicity, driving the thermodynamic equilibrium forward.
Core Troubleshooting FAQs

Q1: Why does my reaction with Ni(II) or Cu(II) yield insoluble oligomers instead of a discrete mononuclear complex? A1: This is a classic manifestation of steric hindrance. The 3-methyl group directly clashes with the 2-amino group, preventing the ligand from adopting the flat, planar conformation required to wrap around small first-row transition metals. Instead of chelating a single metal center, the ligand acts as a bridge between multiple metal ions, forming insoluble polymeric networks. Scientist's Insight: To fix this, you must switch to larger second- or third-row transition metals (e.g., Pd(II), Ru(II), or Ag(I)). The larger ionic radii of these metals result in longer metal-ligand bonds, which provide the spatial tolerance needed to accommodate the bulky 3,4-dimethyl groups without forcing the ligand into a perfectly planar geometry[1].

Q2: I am using Pd(II), but NMR indicates the ligand is only coordinating in a bidentate fashion. How can I force tridentate (N,N,N) coordination? A2: The denticity of 2,6-diaminopyridine derivatives is highly sensitive to ortho-substituents[3]. The 3-methyl group imposes a massive thermodynamic penalty on the formation of the third coordination bond. Scientist's Insight: To overcome this, you must alter the electronic properties of the ligand. By pre-deprotonating the amino groups using a strong base (like Sodium Hydride, NaH), you convert the neutral amine (-NH₂) into an anionic amido donor (-NH⁻). This drastically increases the nucleophilicity and electron-donating power of the nitrogen, providing a strong enough thermodynamic driving force to overcome the steric penalty and lock the metal into a tridentate pocket.

Q3: Standard reflux in ethanol for 48 hours yields unreacted starting material. Is the ligand too sterically hindered to react? A3: The ligand is not unreactive, but the activation energy ( Ea​ ) required to reach the transition state is exceptionally high due to the steric crowding[4]. Standard conductive heating (reflux) often fails to provide sufficient energy to cross this barrier before ligand degradation occurs. Scientist's Insight: Transition to Microwave-Assisted Synthesis. Microwave irradiation provides rapid, uniform, and direct dielectric heating to the polar reaction components. This efficiently drives the reaction over the steric activation barrier in minutes rather than days[2].

Mechanistic & Workflow Visualizations

G Ligand 3,4-Dimethylpyridine- 2,6-diamine StericClash Steric Clash: 3-Methyl vs 2-Amino Ligand->StericClash StandardCond Standard Reflux (1st Row Metals) StericClash->StandardCond Microwave Microwave Heating (Overcome Ea) StericClash->Microwave Deprotonation Base Deprotonation (Increase Nucleophilicity) StericClash->Deprotonation LargeMetals Large Metals (Pd, Ru, Ag) StericClash->LargeMetals FailedCoord Failed/Partial Coordination StandardCond->FailedCoord SuccessCoord Successful Tridentate/ Bidentate Complex Microwave->SuccessCoord Deprotonation->SuccessCoord LargeMetals->SuccessCoord

Fig 1: Mechanistic pathways to overcome steric hindrance in coordination.

Workflow Step1 1. Ligand Prep Dry Solvent Step2 2. Base Addition NaH (0°C) Step1->Step2 Step3 3. Metal Addition Ru/Pd Precursor Step2->Step3 Step4 4. Microwave 120°C, 30 min Step3->Step4 Step5 5. Purification Alumina Column Step4->Step5

Fig 2: Optimized workflow for base-promoted, microwave-assisted coordination.

Step-by-Step Experimental Protocol

Protocol: Base-Promoted, Microwave-Assisted Metalation of 3,4-Dimethylpyridine-2,6-diamine with Pd(II)

Objective: To force tridentate coordination by utilizing an anionic amido donor strategy combined with dielectric heating.

  • Inert Atmosphere Preparation: Flame-dry a 10 mL microwave-safe reaction vial. Purge with ultra-high purity Argon for 5 minutes.

  • Ligand Solvation: Dissolve 1.0 mmol of 3,4-dimethylpyridine-2,6-diamine in 4.0 mL of anhydrous, degassed N,N-Dimethylformamide (DMF). Causality: DMF is chosen because its high dielectric constant makes it an excellent solvent for microwave energy absorption.

  • Deprotonation (The Critical Step): Cool the vial to 0 °C in an ice bath. Slowly add 2.1 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes until H2​ evolution ceases.

  • Metal Addition: Add 1.0 mmol of PdCl2​(CH3​CN)2​ in one portion. Seal the microwave vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Ramp the temperature to 120 °C over 2 minutes, and hold at 120 °C for 30 minutes (Maximum power: 200 W).

  • Quenching and Extraction: Cool the reaction to room temperature. Quench with 1 mL of cold methanol. Concentrate the mixture under reduced pressure, redissolve in dichloromethane, and filter through a pad of Celite to remove inorganic salts.

  • Self-Validation Checkpoint: Run a crude 1H NMR in CD2​Cl2​ . Validation metric: The broad singlet corresponding to the -NH₂ protons (~4.5 ppm in the free ligand) should completely disappear, and the pyridine ring protons should shift significantly downfield (by ~0.3 - 0.5 ppm), confirming successful coordination and deprotonation.

References
  • The Impact of Methyl Substituents on the Ag––O–N+ Coordination Bond Denticity of Pyridine N-Oxide Oxygen ACS Publications[Link]

  • Microwave Preparation and Spectroscopic Investigation of Binuclear Schiff Base Metal Complexes Derived from 2,6-Diaminopyridine with Salicylaldehyde Scirp.org[Link]

  • Steric crowding of a series of pyridine based ligands influencing the photophysical properties of Zn(II) complexes ResearchGate[Link]

Sources

Technical Support Center: Troubleshooting LC-MS/MS Background Noise for 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 3,4-Dimethylpyridine-2,6-diamine .

Molecular Context & The Root Cause of Noise

3,4-Dimethylpyridine-2,6-diamine (C₇H₁₁N₃) is a highly polar, strongly basic disubstituted diaminopyridine. With a monoisotopic mass of 137.10 Da, its protonated precursor ion [M+H]⁺ appears at m/z 138.1 .

Analyzing low-molecular-weight basic amines presents two fundamental challenges that manifest as high background noise:

  • The Low-Mass Noise Floor: The m/z 100–200 region is notoriously crowded with solvent clusters, mobile phase impurities, and atmospheric contaminants.

  • Surface Adsorption: Basic diamines exhibit strong secondary interactions with exposed silanols on columns and metallic surfaces in the LC flow path, leading to chronic carryover that masquerades as a high baseline noise floor.

Below is our comprehensive troubleshooting guide, structured to help you isolate, diagnose, and eliminate background noise in your assays.

🔍 Troubleshooting FAQs

Q1: Why is my baseline noise consistently high across the entire gradient for the 138.1 m/z precursor? A: High, constant baseline noise in the low mass range is typically caused by solvent clusters or mobile phase impurities entering the electrospray ionization (ESI) source. Because 3,4-Dimethylpyridine-2,6-diamine falls directly into the mass range dominated by these adducts, standard source parameters are often insufficient. Causality & Action: The droplets are not fully desolvating. You must increase the cone gas (or curtain gas) flow rate and optimize the source temperature. A higher cone gas flow acts as a physical barrier, blowing away neutral solvent clusters before they enter the mass analyzer, which significantly improves the Signal-to-Noise (S/N) ratio for low-mass analytes[1].

Q2: I am using 0.1% TFA to improve the peak shape of this basic diamine. Could this be causing my noise and sensitivity issues? A: Yes. While Trifluoroacetic Acid (TFA) is excellent for ion-pairing basic amines and reducing peak tailing, it causes severe ion suppression in the MS source and contaminates the mass spectrometer, leading to elevated background noise over time. Causality & Action: TFA's strong ion-pairing capability prevents the analyte from efficiently releasing into the gas phase during ESI. Switch to 0.1% Formic Acid or 10 mM Ammonium Formate. If an ion-pairing agent is absolutely necessary for retention, Difluoroacetic Acid (DFA) is a highly recommended alternative that provides a better balance of peak shape and MS compatibility[2].

Q3: My background noise gradually increases over multiple injections. What is causing this? A: This is a classic symptom of either column bleed or matrix accumulation. If you are using a high-pH mobile phase (e.g., ammonium hydroxide) to keep the diamine in its neutral state for reversed-phase retention, the high pH may be slowly dissolving the silica backbone of your column[3]. Causality & Action: The dissolution of silica releases siloxanes into the MS, which drastically increases background noise. Switch to a polymer-based column or a hybrid-silica column designed for high-pH stability.

Q4: How do I determine if the noise is coming from the LC system or the Mass Spectrometer? A: You must isolate the components to validate the source of the noise. Do not guess; use a self-validating diagnostic approach. Perform a "Zero-Volume Diagnostic Test" (detailed in the Protocols section below). If bypassing the LC column and pumping solvent directly into the MS eliminates the noise, the issue is column bleed or LC carryover. If the noise persists, the issue is either contaminated mobile phase or a dirty ESI source.

📊 Data Presentation: Mobile Phase Additive Impact

Selecting the correct mobile phase additive is critical for 3,4-Dimethylpyridine-2,6-diamine. The table below summarizes the causal impact of various additives on both chromatography and MS background noise.

Mobile Phase AdditiveAnalyte Retention / Peak ShapeBackground Noise Level (Low m/z)Signal-to-Noise (S/N) ImpactScientific Recommendation
0.1% TFA Excellent (Strong ion-pairing)High (Severe Ion Suppression)PoorAvoid for MS detection.
0.1% Formic Acid Moderate (Tailing possible due to silanols)LowGoodAcceptable , but monitor peak tailing.
10 mM Ammonium Formate Good (Buffers silanol interactions)Very LowExcellentHighly Recommended for basic diamines.
0.1% DFA Very GoodModerateGoodAlternative if strong ion-pairing is required[2].

🔬 Experimental Protocols

Protocol A: Zero-Volume Diagnostic Test (Isolating the Noise Source)

Purpose: A self-validating test to determine if background noise originates from the LC flow path/column or the MS source/solvents.

  • Establish Baseline: Run your standard LC-MS/MS method blank (injecting LC-MS grade water) and record the baseline noise intensity for the 138.1 m/z transition.

  • Bypass the Column: Pause the pump. Remove the analytical column and replace it with a zero-dead-volume stainless steel or PEEK union.

  • Re-run the Blank: Inject the same blank method.

  • Analyze Causality:

    • If noise drops by >80%: The noise is caused by column bleed or strongly retained matrix/analyte slowly eluting (carryover). Action: Replace the column or implement a stronger organic wash step.

    • If noise remains high: The noise is originating from the mobile phase solvents, the LC tubing, or the MS source itself. Proceed to Protocol B.

Protocol B: System Passivation and Source Cleaning

Purpose: To eliminate amine-binding carryover and clear source contamination.

  • Purge Mobile Phases: Discard current solvents. Clean the solvent bottles with MS-grade Isopropanol, then refill with fresh, Hypergrade LC-MS solvents.

  • Passivate the LC Flow Path: Basic diamines bind to active metal sites. Flush the LC system (without the column) with 0.5% Phosphoric Acid in water for 30 minutes at 1.0 mL/min, followed by a rigorous flush with LC-MS grade water for 60 minutes to passivate the stainless steel lines.

  • Clean the ESI Source: Vent the MS. Remove the ESI probe and sample cone/orifice. Sonicate the cone in 50:50 Methanol:Water with 1% Formic Acid for 15 minutes, followed by 100% MS-grade Methanol for 10 minutes. Dry with nitrogen gas before reassembly[4].

⚙️ Diagnostic Workflow Visualization

The following decision tree outlines the logical progression for diagnosing and resolving high background noise for low-mass analytes.

G Start High Background Noise Detected at m/z 138.1 Step1 Perform Zero-Volume Test (Bypass LC Column) Start->Step1 Decision1 Does high noise persist? Step1->Decision1 MS_Issue MS or Solvent Issue Decision1->MS_Issue Yes LC_Issue LC Column or Flow Path Issue Decision1->LC_Issue No MS_Action1 Increase Cone/Curtain Gas to break solvent clusters MS_Issue->MS_Action1 MS_Action2 Switch to Hypergrade LC-MS Solvents MS_Issue->MS_Action2 MS_Action3 Clean ESI Source & Sample Cone MS_Issue->MS_Action3 LC_Action1 Check for Column Bleed (Replace Column) LC_Issue->LC_Action1 LC_Action2 Passivate LC System (Reduce Amine Binding) LC_Issue->LC_Action2

Caption: Logical workflow for diagnosing and resolving LC-MS/MS background noise.

📚 References

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Source: Chromatography Online URL:[Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification Source: Waters Corporation URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Ligand Binding Affinities of 3,4-Dimethylpyridine-2,6-diamine and 2,6-diaminopyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, pyridine-based ligands are foundational scaffolds. Among these, 2,6-diaminopyridine (DAP) is a well-established building block, prized for its versatile coordination chemistry and its role as a key fragment in the design of bioactive molecules, including kinase inhibitors.[1][2] This guide provides an in-depth comparison between DAP and its substituted analog, 3,4-Dimethylpyridine-2,6-diamine.

The introduction of two methyl groups onto the pyridine core at the 3 and 4 positions fundamentally alters the molecule's steric and electronic profile. For researchers in drug development and coordination chemistry, understanding these differences is critical for rational ligand design. This document will dissect the structural nuances between these two compounds, contextualize their potential binding behaviors with available data, and provide detailed, field-proven experimental protocols for researchers to perform direct, quantitative comparisons of their binding affinities.

Part 1: Structural, Steric, and Electronic Analysis

The key to anticipating differences in binding affinity lies in understanding how the methyl substituents on the 3,4-Dimethylpyridine-2,6-diamine modify the core 2,6-diaminopyridine scaffold.

2,6-Diaminopyridine (DAP): The Versatile Scaffold DAP features three primary coordination points: the pyridine ring nitrogen and the two primary amino groups at the 2 and 6 positions. The amino groups are potent hydrogen bond donors, while the pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site for metal ions. This arrangement allows DAP to engage in a variety of non-covalent interactions crucial for molecular recognition.

3,4-Dimethylpyridine-2,6-diamine: A Tale of Two Effects The addition of methyl groups introduces two critical changes:

  • Electronic Effects : Methyl groups are electron-donating via an inductive effect. This increases the electron density of the pyridine ring.[3] Consequently, the pyridine nitrogen in the dimethylated analog is more basic (a higher pKa) than in DAP. This enhanced basicity can lead to stronger hydrogen bonds where the pyridine nitrogen is the acceptor and can also influence the ligand's interaction with metal centers.

  • Steric Effects : The methyl groups add significant bulk to the pyridine ring. This steric hindrance can have a profound impact on binding.[4] It may restrict the ligand's conformational freedom, potentially locking it into a bioactive conformation that enhances binding. Conversely, the added bulk could prevent the ligand from accessing a sterically constrained binding pocket that would otherwise accommodate the smaller DAP scaffold.[4] These steric clashes can be a decisive factor in binding affinity and selectivity.

G cluster_DAP 2,6-Diaminopyridine (DAP) cluster_DMAP 3,4-Dimethylpyridine-2,6-diamine cluster_consequence Impact on Binding Affinity DAP Core Scaffold - Pyridine N (H-bond acceptor) - 2,6-Amino groups (H-bond donors) DMAP Substituted Scaffold Electronic Electronic Effect - Increased electron density - Higher basicity (pKa) of Pyridine N - Potentially stronger H-bonds DMAP->Electronic Inductive Effect Steric Steric Effect - Increased bulk - Conformational restriction - Potential for steric clash in pocket DMAP->Steric Added Bulk Affinity Altered Binding Affinity & Selectivity - May increase or decrease Kd - Can confer selectivity for specific targets Electronic->Affinity Steric->Affinity

Caption: Structural and functional comparison of the two ligands.

Part 2: Comparative Analysis of Binding Data

The table below summarizes representative data for derivatives of the core scaffolds, illustrating the types of targets and affinities observed. It is crucial to recognize that these are not direct comparisons due to the different molecular contexts and targets.

Ligand ScaffoldTargetAssay TypeAffinity Metric (Value)Source
2,6-Diamino-3-acylpyridineCyclin-Dependent Kinase 1 (CDK1)Enzyme InhibitionIC₅₀ = 0.04 µM[1]
2,6-Diamino-3-acylpyridineCyclin-Dependent Kinase 2 (CDK2)Enzyme InhibitionIC₅₀ = 0.02 µM[1]
Aminopyrimidin-4-one (with 2,6-dimethylpyridine)IRAK4Enzyme InhibitionIC₅₀ = 27 nM[5]
2,6-Diaminopyridine DerivativeCXCR4Binding Affinity AssayEC₅₀ ≤ 10 nM[6]

This table is illustrative. The appended chemical groups to the core scaffolds are different in each case, which significantly impacts binding affinity.

The key takeaway is that the diaminopyridine core is a viable starting point for potent inhibitors. The choice to add methyl groups, as in 3,4-Dimethylpyridine-2,6-diamine, would be a strategic decision in a lead optimization campaign to modulate properties like selectivity, metabolic stability, or to probe for specific interactions within the target's binding site.

Part 3: Experimental Protocols for Direct Comparison

To definitively determine the difference in binding affinity between 3,4-Dimethylpyridine-2,6-diamine and 2,6-diaminopyridine for a specific target, a direct experimental comparison is necessary. Below are detailed protocols for two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[7][8][9]

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K D, ΔH, ΔS, and stoichiometry n) in a single, label-free experiment.[10]

Causality Behind Experimental Choices:

  • Dialysis/Buffer Matching: This is the most critical step. Any mismatch in buffer components between the protein in the cell and the ligand in the syringe will generate heats of dilution, creating artifacts that obscure the true binding signal.

  • Ligand Concentration: The ligand concentration in the syringe should be at least 10-15 times that of the protein in the cell to ensure that saturation is reached within the volume of the cell, allowing for accurate determination of the binding isotherm.[11]

  • Control Titration: Titrating the ligand into buffer alone is essential to measure the heat of dilution of the ligand itself. This value is subtracted from the experimental data to isolate the heat of binding.[12]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis Prep_Protein Prepare Protein Solution (e.g., 10-50 µM in PBS) Prep_Ligand Prepare Ligand Solution (e.g., 150-500 µM in exact same buffer) Degas Degas both solutions (to prevent air bubble artifacts) Prep_Ligand->Degas Load_Protein Load Protein into Sample Cell Degas->Load_Protein Load_Ligand Load Ligand into Injection Syringe Titration Perform Titration: Inject small aliquots of ligand into the sample cell Load_Ligand->Titration Raw_Data Record Raw Data (Heat change per injection) Titration->Raw_Data Integration Integrate peaks to get ΔH per mole Raw_Data->Integration Control_Sub Subtract control titration (Ligand into buffer) Integration->Control_Sub Fit_Curve Fit binding isotherm to obtain Kd, n, ΔH, ΔS Control_Sub->Fit_Curve

Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Express and purify the target protein to >95% homogeneity.

    • Prepare a buffer solution (e.g., PBS, pH 7.4). Dialyze the protein extensively against this buffer.

    • Dissolve 3,4-Dimethylpyridine-2,6-diamine and 2,6-diaminopyridine in the exact same buffer from the final dialysis step to create stock solutions.

    • Prepare the final protein solution (e.g., 20 µM) and ligand solutions (e.g., 250 µM) by diluting the stocks with the dialysis buffer.

    • Thoroughly degas both protein and ligand solutions immediately before the experiment.[12]

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (~200-400 µL depending on the instrument).[11]

    • Load the ligand solution into the injection syringe (~40-70 µL).[11]

    • Program the titration sequence: typically a small initial injection (e.g., 0.5 µL) to remove any diffusion from the syringe tip, followed by 19-28 larger, identical injections (e.g., 1.5-2.0 µL) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[7]

  • Control Experiment:

    • After the main experiment, clean the cell and syringe thoroughly.

    • Load the dialysis buffer into the sample cell.

    • Perform an identical titration of the ligand solution into the buffer to measure the heat of dilution.

  • Data Analysis:

    • Integrate the area of each injection peak from the raw thermogram.

    • Subtract the heat of dilution values from the corresponding binding experiment values.

    • Plot the corrected heat released per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm using appropriate software (e.g., Origin, MicroCal PEAQ-ITC Analysis Software) with a suitable binding model (e.g., one-site) to determine the equilibrium dissociation constant (K D).

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[13][14] It provides both affinity (K D) and kinetic data (association rate k a, dissociation rate k d).

Causality Behind Experimental Choices:

  • Immobilization Strategy: Amine coupling is a common and robust method for immobilizing proteins. The density of the immobilized protein is critical; too high a density can lead to mass transport limitations or steric hindrance, while too low a density may not produce a sufficient signal.

  • Reference Channel: A reference channel (e.g., a deactivated surface or one with an irrelevant immobilized protein) is crucial for correcting for bulk refractive index changes and non-specific binding, ensuring the measured signal is from the specific interaction.

  • Analyte Concentration Series: Injecting a range of analyte (ligand) concentrations, typically spanning at least one order of magnitude above and below the expected K D, is necessary to accurately determine the kinetic parameters and achieve saturation for steady-state analysis.

SPR_Workflow cluster_prep 1. Chip Preparation cluster_exp 2. Binding Analysis cluster_analysis 3. Data Analysis Activate Activate Sensor Chip Surface (e.g., with EDC/NHS) Immobilize Immobilize Target Protein (e.g., via Amine Coupling) Activate->Immobilize Deactivate Deactivate remaining active sites (e.g., with Ethanolamine) Immobilize->Deactivate Inject_Buffer Flow running buffer for baseline Deactivate->Inject_Buffer Inject_Analyte Inject Ligand (Analyte) (Association Phase) Inject_Buffer->Inject_Analyte Inject_Buffer2 Flow running buffer (Dissociation Phase) Inject_Analyte->Inject_Buffer2 Regenerate Inject regeneration solution (to remove bound ligand) Inject_Buffer2->Regenerate Ref_Subtract Subtract Reference Channel Signal Regenerate->Ref_Subtract Fit_Kinetics Globally fit sensorgrams to a kinetic model (e.g., 1:1 Langmuir) Ref_Subtract->Fit_Kinetics Determine_Rates Determine ka and kd Fit_Kinetics->Determine_Rates Calculate_Kd Calculate Affinity (Kd = kd / ka) Determine_Rates->Calculate_Kd

Caption: General workflow for a Surface Plasmon Resonance binding assay.

Step-by-Step Methodology:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxyl groups on the chip surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the purified target protein (typically at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently couple to the chip via its primary amines.

    • Inject a solution of ethanolamine to deactivate any remaining unreacted NHS-esters.

    • A reference surface should be prepared in parallel on the same chip by performing the activation and deactivation steps without protein injection.

  • Binding Analysis:

    • Prepare a dilution series of 3,4-Dimethylpyridine-2,6-diamine and 2,6-diaminopyridine in the running buffer (e.g., PBS with 0.05% Tween-20 to reduce non-specific binding). Concentrations should bracket the expected K D (e.g., from 0.1x K D to 10x K D).

    • For each concentration, perform a binding cycle:

      • Establish a stable baseline by flowing running buffer over the sensor surface.

      • Inject the ligand solution for a set time to monitor association.

      • Switch back to flowing running buffer to monitor dissociation.

      • Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound ligand and prepare the surface for the next cycle. Include a buffer-only (zero concentration) injection for double-referencing.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference channel and the signal from the buffer-only injection.

    • The resulting sensorgrams (response units vs. time) show the association and dissociation phases.

    • Globally fit the entire set of sensorgrams for each ligand to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (k a) and the dissociation rate constant (k d).

    • Calculate the equilibrium dissociation constant using the formula: K D = k d / k a.

Conclusion

While 2,6-diaminopyridine serves as a versatile and effective ligand scaffold in numerous applications, its functionalization, as seen in 3,4-Dimethylpyridine-2,6-diamine, introduces critical modifications that can dramatically alter binding affinity and selectivity. The addition of methyl groups enhances the basicity of the pyridine ring through electronic donation while simultaneously imposing significant steric constraints. These changes can be leveraged to fine-tune interactions with a biological target—either by improving potency through favorable conformational restriction or by engineering selectivity through designed steric clashes.

For any given target, the net effect of these modifications is not readily predictable and must be determined empirically. The detailed ITC and SPR protocols provided in this guide offer robust, industry-standard frameworks for researchers to quantify these differences, enabling data-driven decisions in the complex process of drug discovery and molecular design.

References

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (n.d.).
  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. ACS Chemical Biology, 14(3), 361–368.
  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55.
  • Protein Ligand Interactions Using Surface Plasmon Resonance. (n.d.).
  • Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR). (n.d.).
  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4).
  • Protocol for Binding Affinity Assays: A Comprehensive Guide - Benchchem. (n.d.).
  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR - National Cancer Institute. (n.d.).
  • Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions - WUR eDepot. (n.d.).
  • Pettinari, R., et al. (2023). Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ruthenium Arene Systems. Organometallics.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - NPL Publications. (2025, April 11).
  • Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2371-2375.
  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (2023, May 3).
  • Gibadullina, E. M., et al. (2019). New 2,6-diaminopyridines containing a sterically hindered benzylphosphonate moiety in the aromatic core as potential antioxidant and anti-cancer drugs. European Journal of Medicinal Chemistry, 184, 111735.
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. (2025, April 11).
  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands - YouTube. (2025, August 22).
  • Goldstein, D. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 902-907.
  • How to measure and evaluate binding affinities - eLife. (2020, August 6).
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.).
  • Donohoe, T. J., et al. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Nature Communications, 11(1), 3848.
  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex - ResearchGate. (2025, August 7).
  • A Comparative Guide to 2,6-Diaminopyridine and 2,2'-Dipyridylamine as Ligands for Coordination Chemistry - Benchchem. (n.d.).
  • Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly | ACS Omega. (2020, June 3).
  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC. (n.d.).
  • Brewer, J. C., et al. (1997). Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of. Inorganic Chemistry, 36(23), 5338-5348.
  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. (n.d.).
  • Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. (n.d.).
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC. (2025, August 11).
  • Synthesis of the 2,6-diaminopyridine series of compound 18. Reagents... - ResearchGate. (n.d.).
  • The Role of 2,6-Diaminopyridine Ligands in the Isolation of an Unprecedented, Low-Valent Tin Complex | Request PDF - ResearchGate. (n.d.).
  • II. Derivatives of 2,6-Diaminopyridine1 | Journal of the American Chemical Society. (n.d.).
  • A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity - PMC. (2024, October 30).
  • 2,6-dimethylpyridine - Organic Syntheses Procedure. (n.d.).
  • US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents. (n.d.).
  • Synthesis and evaluation of 2,5 and 2,6 pyridine-based CXCR4 inhibitors - ResearchGate. (n.d.).

Sources

Comparative Toxicity and Structure-Activity Relationship (SAR) Guide: 3,4-Dimethylpyridine-2,6-diamine vs. Legacy Diaminopyridines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diaminopyridines represent a pharmacologically and toxicologically diverse class of heterocyclic compounds. While specific isomers like 3,4-diaminopyridine (Amifampridine) are clinically utilized to enhance neuromuscular transmission, others like 2,6-diaminopyridine (2,6-DAP) are notorious for severe skin sensitization and hepatotoxicity. Evaluating the novel derivative 3,4-Dimethylpyridine-2,6-diamine (3,4-DM-2,6-DAP) requires a deep understanding of how steric modifications alter metabolic liabilities. This guide provides an objective, comparative toxicological framework, contrasting this dimethylated analog against legacy diaminopyridines to guide preclinical lead optimization and safety profiling.

Structural Rationale & Mechanistic Causality

The toxicity profile of diaminopyridines is exquisitely sensitive to positional isomerism and steric hindrance. Understanding the causality behind these toxicophores is critical for rational drug design.

  • The 2,6-Diaminopyridine Toxicophore (Hepatotoxicity & Sensitization): Unsubstituted 2,6-DAP is classified as an extreme skin sensitizer, demonstrating a Local Lymph Node Assay (LLNA) EC3 value of 0.09% (1)[1]. Mechanistically, diaminopyridines with an ortho or para relationship of the amino groups—or unsubstituted adjacent carbons—are highly susceptible to CYP450-mediated oxidation (2)[2]. For 2,6-DAP, oxidation at the C3/C4 positions yields highly reactive quinonediimine intermediates. These electrophiles rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic and epidermal proteins, triggering both hepatotoxicity and severe immunogenic responses.

  • The 3,4-Diaminopyridine Toxicophore (CNS Excitability): In contrast, 3,4-DAP acts as a potent voltage-gated potassium (Kv) channel blocker. Its primary dose-limiting toxicity is CNS hyperexcitability and convulsions. Preclinical models indicate a remarkably steep dose-response curve for these neurotoxic events; the maximum plasma concentration ( Cmax​ ) in dogs at the highest dose not associated with convulsions is merely ~3 times the human therapeutic exposure (3)[3]. It bypasses extensive CYP450 oxidation, relying instead on N-acetylation for clearance.

  • The 3,4-Dimethylpyridine-2,6-diamine Advantage (Steric Shielding): The strategic addition of methyl groups at the C3 and C4 positions of the 2,6-diamine scaffold fundamentally alters its metabolic fate. By sterically occupying the primary sites of CYP450 oxidation, 3,4-DM-2,6-DAP resists conversion into reactive quinonediimines. This structural blockade is hypothesized to abrogate the hepatotoxicity and extreme sensitization inherent to 2,6-DAP, while the 2,6-diamine orientation ensures it lacks the potent Kv channel affinity that drives the seizure risk of 3,4-DAP.

Metabolic_Pathway cluster_0 Unsubstituted 2,6-Diaminopyridine cluster_1 3,4-Dimethylpyridine-2,6-diamine A1 2,6-DAP A2 CYP450 Oxidation (C3/C4 positions) A1->A2 A3 Quinonediimine (Reactive) A2->A3 Epoxidation A4 Hepatotoxicity & Sensitization A3->A4 Protein Adduction B1 3,4-DM-2,6-DAP B2 Steric Blockade (C3/C4 Methyls) B1->B2 B3 Phase II Metabolism (N-Acetylation) B2->B3 CYP Bypass B4 Renal Excretion (Detoxified) B3->B4 Safe Clearance

Fig 1. Metabolic divergence: Steric shielding in 3,4-DM-2,6-DAP prevents reactive quinonediimines.

Comparative Toxicity Profiles

The following table synthesizes the quantitative and qualitative toxicological data across the three structural analogs, highlighting the distinct safety advantages of steric shielding.

CompoundPrimary Toxicological RiskMechanism of ToxicitySensitization Potential (LLNA)Mutagenicity (Ames)CNS Seizure Risk
2,6-Diaminopyridine Hepatotoxicity & DermatitisCYP450-mediated Quinonediimine formationExtreme (EC3 = 0.09%)Positive (with S9 activation)Low
3,4-Diaminopyridine CNS HyperexcitabilityVoltage-gated Potassium (Kv) Channel BlockadeLowNegativeHigh (Steep dose-response)
3,4-DM-2,6-DAP Theoretically LowSterically shielded from oxidation; lacks Kv affinityPredicted Low (Requires validation)Predicted NegativePredicted Low

Experimental Workflows: Self-Validating Protocols

To empirically validate the safety profile of 3,4-Dimethylpyridine-2,6-diamine, researchers must employ self-validating experimental systems that directly measure reactive metabolite formation and in vivo immunogenicity.

Protocol A: In Vitro Reactive Metabolite Trapping (HepaRG / GSH Assay)
  • Causality & Rationale: Standard primary hepatocytes rapidly lose CYP450 expression in culture. HepaRG cells maintain stable, high-level expression of phase I/II enzymes, making them ideal for long-term metabolic profiling. By co-incubating the compound with excess glutathione (GSH), any transient, toxic quinonediimines formed will be trapped as stable GSH-adducts, providing a direct, quantifiable readout of hepatotoxic potential.

  • Step-by-Step Methodology:

    • Preparation: Culture human HepaRG cells in William's E medium supplemented with 10% FBS and GlutaMAX.

    • Incubation: Dose cells with 10 µM of 3,4-DM-2,6-DAP (Test), 2,6-DAP (Positive Control), and vehicle (Negative Control). Simultaneously add 5 mM reduced GSH to the media.

    • Sampling & Quenching: Extract 100 µL aliquots at 0, 30, 60, and 120 minutes. Immediately quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for the parent mass and specific mass shifts indicative of GSH conjugation (+307 Da).

  • Validation Check: The assay is validated if the positive control (2,6-DAP) exhibits a time-dependent increase in +307 Da adducts, while the test compound remains stable.

Protocol B: Murine Local Lymph Node Assay (LLNA)
  • Causality & Rationale: Because 2,6-DAP is an extreme sensitizer, in vivo confirmation is required to ensure the 3,4-dimethyl modification successfully eliminates immunogenicity. The LLNA quantifies the proliferation of lymphocytes in the draining lymph nodes, providing a direct, dose-responsive measure of sensitization (Stimulation Index, SI).

  • Step-by-Step Methodology:

    • Dosing: Group female CBA/J mice (n=5/group). Apply 25 µL of 3,4-DM-2,6-DAP at 0.1%, 0.5%, and 1.0% (w/v) in acetone/olive oil (4:1) to the dorsum of both ears for 3 consecutive days. Include a 2,6-DAP positive control group (0.1% w/v).

    • Radiolabeling: On Day 6, inject 250 µL of PBS containing 20 µCi of 3 H-methyl thymidine into the tail vein.

    • Excision: Sacrifice the mice 5 hours post-injection. Excise the draining auricular lymph nodes and pool them per animal.

    • Quantification: Prepare a single-cell suspension, precipitate with 5% trichloroacetic acid (TCA), and measure incorporated radioactivity using liquid scintillation counting (Disintegrations Per Minute, DPM).

    • Calculation: Calculate the SI by dividing the mean DPM of the treated group by the mean DPM of the vehicle control.

  • Validation Check: An SI 3 indicates sensitization. The positive control must yield an SI > 3. An SI < 3 for the test compound at 1.0% confirms reduced sensitization potential.

Toxicity_Workflow W1 Stage 1: In Vitro Screening HepaRG Cells CYP450 Stability W2 Stage 2: Electrophysiology Patch-Clamp Kv Channel Activity W1->W2 Metabolic Clearance Data W3 Stage 3: In Vivo Sensitization Murine LLNA EC3 Determination W2->W3 CNS Safety Confirmed W4 Data Synthesis & SAR Toxicity Indexing Lead Selection W3->W4 Immunogenicity Profile

Fig 2. Tiered preclinical toxicity workflow for the evaluation of novel diaminopyridines.

References

  • Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine. European Commission Public Health.1

  • 209321Orig1s000 - accessdata.fda.gov (Amifampridine NDA Review). U.S. Food and Drug Administration.3

  • Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. Chemical Research in Toxicology, ACS Publications.2

Sources

Validating LC-MS/MS Analytical Methods for 3,4-Dimethylpyridine-2,6-diamine: HILIC vs. Reversed-Phase C18

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Bioanalytical Scientists

Introduction & The Analytical Challenge

3,4-Dimethylpyridine-2,6-diamine is a highly polar, low-molecular-weight (MW ~137.18 g/mol ) basic compound. In pharmacokinetic (PK) and toxicokinetic (TK) studies, quantifying such highly polar di-amino pyridines in biological matrices (e.g., plasma, urine) presents a formidable bioanalytical challenge.

Under the [1] and the harmonized [2], analytical methods must demonstrate rigorous accuracy, precision, and minimal matrix effects. However, standard Reversed-Phase (RP) chromatography utilizing C18 columns relies heavily on hydrophobic interactions. Because 3,4-Dimethylpyridine-2,6-diamine possesses two primary amine groups and a pyridine nitrogen, it remains highly protonated under typical acidic LC-MS/MS conditions (e.g., 0.1% formic acid).

The Causality of Failure on C18: This extensive polarity prevents the doubly protonated molecule from partitioning into the hydrophobic C18 stationary phase. Consequently, the analyte elutes in the void volume. Void volume elution overlaps with high concentrations of un-retained endogenous salts and phospholipids, leading to severe ion suppression and failing the matrix effect criteria mandated by regulatory guidelines.

Technology Comparison: HILIC vs. Standard C18

To overcome the limitations of C18, Hydrophilic Interaction Liquid Chromatography (HILIC) serves as the premier technology for retaining polar basic compounds.

HILIC columns (e.g., Amide-bonded silica) utilize a polar stationary phase and a highly organic mobile phase. The mechanism relies on the formation of a water-enriched layer on the stationary phase surface. Polar analytes partition into this aqueous layer and undergo hydrogen bonding and electrostatic interactions. Furthermore, the high organic content in the HILIC mobile phase (>70% Acetonitrile) dramatically enhances electrospray ionization (ESI) desolvation efficiency, boosting MS sensitivity.

RetentionMechanism cluster_C18 Standard C18 (Reversed-Phase) cluster_HILIC HILIC (Amide/Silica) Analyte 3,4-Dimethylpyridine- 2,6-diamine (Polar, Basic) C18 Hydrophobic Surface Analyte->C18 Hydrophobic Repulsion HILIC Aqueous Layer Formation & Hydrogen Bonding Analyte->HILIC Hydrophilic Partitioning Result1 Poor Retention (Elutes in Void Volume) C18->Result1 Result2 Strong Retention (Optimal MS Signal) HILIC->Result2

Mechanistic comparison of 3,4-Dimethylpyridine-2,6-diamine retention on C18 versus HILIC columns.

Table 1: HILIC Amide vs. Standard C18 Performance Comparison
ParameterStandard C18 (Reversed-Phase)HILIC Amide
Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & H-bonding
Analyte Retention (k') < 0.5 (Elutes in void volume)> 3.0 (Strong retention)
Matrix Effects Severe (>50% ion suppression)Minimal (<10% ion suppression)
MS Sensitivity Poor (Aqueous mobile phase limits desolvation)Excellent (High organic mobile phase enhances ESI)
Peak Shape Tailing, broadSharp, symmetrical

Experimental Protocol & Validation Workflow

To ensure a self-validating system, the protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) to correct for extraction recovery and ionization variations across all samples.

Step 1: Sample Preparation (Protein Precipitation)

Why Protein Precipitation (PPT) with Acetonitrile? For HILIC, injecting highly aqueous samples causes severe peak distortion (solvent effects) because the sample solvent is stronger than the mobile phase. By using a 3:1 ratio of Acetonitrile to Plasma, we precipitate proteins while keeping the final sample extract highly organic, making it directly compatible with the HILIC initial mobile phase conditions.

  • Aliquot 50 µL of human plasma (blank, calibration standards, or QCs) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL).

  • Add 150 µL of 100% Acetonitrile to precipitate proteins and maintain an organic environment.

  • Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS injection.

Step 2: LC-MS/MS Conditions
  • Column: HILIC Amide (2.1 x 100 mm, 1.7 µm) vs. C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient (HILIC): Start at 90% B, decrease to 50% B over 3 minutes. (Note: HILIC gradients run from high organic to high aqueous to elute polar compounds).

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

ValidationWorkflow A Method Development (Chromatography & MS Optimization) B Sample Preparation (Protein Precipitation) A->B C Pre-Study Validation (ICH M10 Guidelines) B->C D Accuracy & Precision (Intra/Inter-batch) C->D E Matrix Effect & Recovery Assessment C->E F Stability Testing (Bench-top, Freeze-Thaw) C->F G In-Study Sample Analysis (Clinical/Preclinical) D->G E->G F->G

Step-by-step bioanalytical validation workflow adhering to ICH M10 and FDA guidelines.

Quantitative Validation Data

The validation was executed strictly according to[1]: Accuracy within ±15% of nominal (±20% for LLOQ), and Precision ≤15% CV (≤20% for LLOQ).

Table 2: Validation Performance Summary (HILIC vs. C18)
Validation ParameterICH M10 Acceptance CriteriaHILIC Amide ColumnStandard C18 Column
LLOQ Sensitivity S/N > 5, Accuracy ±20%0.5 ng/mL (Acc: 102%)5.0 ng/mL (Acc: 125% - Fails )
Intra-batch Precision (QC) CV ≤ 15%3.2% - 5.8%18.4% - 24.1% (Fails )
Inter-batch Accuracy (QC) ± 15% of nominal96.5% - 104.2%78.3% - 122.1% (Fails )
Matrix Factor (IS Normalized) CV ≤ 15%0.98 (CV: 4.1%)0.45 (CV: 28.5% - Severe Suppression )
Extraction Recovery Consistent across QCs85.4% (Consistent)88.2% (Variable)

Conclusion

For the bioanalysis of 3,4-Dimethylpyridine-2,6-diamine, standard C18 columns fail to provide the retention and ruggedness required by modern regulatory standards. The analyte's high polarity and basicity lead to void volume elution and fatal matrix suppression. HILIC technology provides a robust, self-validating framework that eliminates void-volume matrix effects, maximizes MS sensitivity through enhanced desolvation, and easily satisfies the rigorous demands of the FDA and ICH M10 guidelines.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

Sources

Structural Elucidation and Comparison of 3,4- and 3,5-Dimethylpyridine-2,6-diamine Isomers via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In preclinical drug development, substituted aminopyridines frequently serve as privileged pharmacophores for kinase inhibitors and ion channel modulators. However, synthesizing these compounds often yields complex mixtures of positional isomers. Differentiating these structural isomers—specifically 3,4-dimethylpyridine-2,6-diamine and 3,5-dimethylpyridine-2,6-diamine—presents a critical analytical checkpoint.

This guide provides an objective, data-driven framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy. By leveraging molecular symmetry and advanced 2D correlation techniques, we can establish a self-validating analytical system that eliminates structural ambiguity.

Mechanistic Causality: The Role of Molecular Symmetry

The fundamental principle driving the NMR differentiation of these two isomers is magnetic equivalence dictated by molecular symmetry. The chemical shifts of pyridine ring carbons and protons are highly sensitive to the electronegativity of the nitrogen atom and the anisotropic shielding of the ring[1].

  • 3,5-Dimethylpyridine-2,6-diamine (The Symmetrical Isomer): This molecule possesses a C2v​ -like plane of symmetry passing through the N1 and C4 atoms. Consequently, the two methyl groups at the C3 and C5 positions are chemically and magnetically equivalent. Likewise, the two primary amine ( −NH2​ ) groups at C2 and C6 are equivalent. This symmetry drastically simplifies the spin system, collapsing the expected number of NMR resonances.

  • 3,4-Dimethylpyridine-2,6-diamine (The Asymmetrical Isomer): The adjacent placement of the methyl groups at C3 and C4 breaks all molecular symmetry. Every single carbon and proton in this molecule resides in a unique chemical environment. The lack of symmetry results in a highly complex, fully resolved spectrum where every functional group yields a distinct signal.

Quantitative Data Comparison

The tables below summarize the expected 1D NMR spectral data. The stark contrast in signal multiplicity and integration provides the first orthogonal check in our self-validating workflow.

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO- d6​ )
Functional Group3,5-Dimethyl Isomer (Symmetrical)3,4-Dimethyl Isomer (Asymmetrical)Causality / Diagnostic Value
Ring Methyls ( −CH3​ ) ~1.90 ppm (Singlet, 6H )~1.85 ppm (Singlet, 3H )~2.05 ppm (Singlet, 3H )Diagnostic: A single 6H peak confirms symmetry; two distinct 3H peaks confirm asymmetry.
Aromatic Ring Protons ~6.90 ppm (Singlet, 1H at C4)~5.80 ppm (Singlet, 1H at C5)Diagnostic: The C5 proton in the 3,4-isomer is strongly shielded by the adjacent ortho-amine, shifting it significantly upfield compared to the meta-proton (C4) in the 3,5-isomer.
Amine Protons ( −NH2​ ) ~5.20 ppm (Broad Singlet, 4H )~5.10 ppm (Broad Singlet, 2H )~5.30 ppm (Broad Singlet, 2H )Diagnostic: Exchangeable protons will resolve into two distinct environments in the asymmetric isomer if the sample is highly anhydrous.
Table 2: 13 C NMR Spectral Comparison (100 MHz, DMSO- d6​ )
Carbon Position3,5-Dimethyl Isomer3,4-Dimethyl IsomerCausality / Diagnostic Value
Total Resonances 4 Distinct Signals 7 Distinct Signals Diagnostic: Direct counting of carbon resonances instantly identifies the isomer.
Methyl Carbons ~13.0 ppm (1C, represents 2 methyls)~11.5 ppm (1C, C3-methyl)~18.0 ppm (1C, C4-methyl)The steric clash between adjacent methyls in the 3,4-isomer induces a slight downfield shift for the C4 methyl.
Aromatic Carbons C3/C5: ~110 ppmC4: ~138 ppmC2/C6: ~155 ppmC5: ~95 ppmC3: ~105 ppmC4: ~145 ppmC2: ~156 ppm, C6: ~158 ppmQuaternary carbons attached to amines (C2/C6) are heavily deshielded[2].
Workflow Visualization

To standardize laboratory execution, the following logical decision tree should be employed when analyzing an unknown batch of dimethylpyridine-2,6-diamine.

NMR_Workflow Start Unknown Isomer Sample Preparation Acq Acquire 1D NMR (1H & 13C in DMSO-d6) Start->Acq Split1H 1H NMR Analysis (Methyl Region) Acq->Split1H Split13C 13C NMR Analysis (Total Resonances) Acq->Split13C Symm1H One Singlet (6H) Equivalent Methyls Split1H->Symm1H Asymm1H Two Singlets (3H ea) Distinct Methyls Split1H->Asymm1H Symm13C 4 Carbon Signals (C2v Symmetry) Split13C->Symm13C Asymm13C 7 Carbon Signals (Asymmetric) Split13C->Asymm13C Iso35 3,5-Dimethylpyridine- 2,6-diamine Symm1H->Iso35 Iso34 3,4-Dimethylpyridine- 2,6-diamine Asymm1H->Iso34 Symm13C->Iso35 Asymm13C->Iso34

Fig 1. Logical decision tree for differentiating dimethylpyridine-2,6-diamine isomers via NMR.

Self-Validating Experimental Protocol
Step 1: Optimized Sample Preparation
  • Causality: Aminopyridines readily form intermolecular hydrogen bonds, which can cause concentration-dependent chemical shift drift and line broadening.

  • Action: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D). DMSO is a strong hydrogen-bond acceptor that disrupts solute-solute interactions, ensuring sharp, highly resolved −NH2​ signals. Include 0.03% v/v TMS as an internal reference.

Step 2: 1D 1 H and 13 C Acquisition
  • Causality: To confidently use integration as a metric for symmetry, the relaxation delay ( D1​ ) must allow complete longitudinal relaxation ( T1​ ) of all spins[3]. Quaternary carbons in pyridines have notoriously long T1​ times and require specific parameters to avoid signal suppression[4].

  • Action ( 1 H): Acquire at 400 MHz or higher. Use a 30° flip angle, a spectral width of 12 ppm, and a extended relaxation delay of D1​ = 5 seconds. Minimum 16 scans.

  • Action ( 13 C{ 1 H}): Acquire at 100 MHz or higher. Set D1​ = 2.5 seconds. Acquire a minimum of 512 scans to ensure adequate signal-to-noise ( S/N>10 ) for the unprotonated quaternary carbons (C2, C3, C4, C6).

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation) Validation
  • Causality: 1D NMR relies on empirical prediction. HMBC provides absolute topological proof by mapping 2-bond ( 2JCH​ ) and 3-bond ( 3JCH​ ) couplings between protons and carbons[1].

  • Action: Set up an HMBC experiment optimized for a long-range coupling constant of JCH​ = 8 Hz.

    • If 3,5-isomer: The single methyl proton resonance (6H) will show strong 3JCH​ cross-peaks to both the C2/C6 amine-bearing carbons and the C4 aromatic carbon.

    • If 3,4-isomer: The C3-methyl protons will couple to C2 and C4, while the C4-methyl protons will independently couple to C3 and C5. This orthogonal mapping mathematically proves the contiguous carbon backbone, validating the 1D assignments.

References
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity ACS Inorganic Chemistry[Link]

  • Using 2 H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE National Institutes of Health (NIH) / PMC[Link]

  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines Scientific Research Publishing (SCIRP)[Link]

Sources

3,4-Dimethylpyridine-2,6-diamine compared to 2,6-diaminotoluene in polymer synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, polymer chemists, and materials scientists evaluating diamine precursors for high-performance polymer synthesis.

Executive Summary

The selection of diamine monomers fundamentally dictates the thermomechanical profile, processability, and optical properties of advanced polymers such as polyimides (PIs), polyamides (PAs), and polyurethanes (PUs). This guide objectively compares two distinct aromatic diamines: 2,6-Diaminotoluene (2,6-DAT) , a classic carbocyclic monomer, and 3,4-Dimethylpyridine-2,6-diamine (3,4-DMPDA) , an advanced heterocyclic monomer.

While 2,6-DAT is an industry standard for imparting rigid mechanical strength and high heat resistance in structural polymers[1], it often yields intractable, insoluble networks. Conversely, 3,4-DMPDA leverages a pyridine core and asymmetric methyl substitutions to disrupt chain packing, dramatically improving organo-solubility and lowering the dielectric constant without sacrificing thermal stability[2].

Mechanistic & Structural Causality

To understand the divergent performance of these two monomers, we must analyze their molecular architecture and how it translates to macromolecular behavior.

2,6-Diaminotoluene (2,6-DAT)
  • Structure: A benzene ring substituted with one methyl group and two amino groups at the 2 and 6 positions.

  • Polymerization Dynamics: The carbocyclic nature of 2,6-DAT leads to highly planar, rigid polymer backbones. In polyimide and polyamide synthesis, this planarity promotes strong intermolecular interactions, including hydrogen bonding and π−π stacking.

  • Causality of Properties: This tight chain packing results in exceptionally high glass transition temperatures ( Tg​ ) and mechanical modulus[1][3]. However, the same rigid packing causes severe processability issues; fully aromatic polymers derived from 2,6-DAT are typically insoluble in common aprotic solvents once imidized, restricting them to precursor-stage processing (e.g., polyamic acid casting). Furthermore, the electron-rich nature of the toluene ring promotes strong Charge Transfer Complex (CTC) formation, leading to dark-colored or opaque films.

3,4-Dimethylpyridine-2,6-diamine (3,4-DMPDA)
  • Structure: A pyridine (heterocyclic) ring with methyl groups at the 3 and 4 positions, and amino groups at the 2 and 6 positions.

  • Polymerization Dynamics: The incorporation of the pyridine nitrogen introduces a polarizable dipole that actively interacts with polar aprotic solvents (like NMP, DMAc, and DMF) via dipole-dipole interactions, significantly enhancing solvation[2].

  • Causality of Properties: The two adjacent methyl groups at the 3 and 4 positions act as bulky steric hinges. They force the polymer chains out of planarity, increasing the fractional free volume (FFV) of the polymer matrix. This structural asymmetry prevents tight chain packing, rendering the resulting polyimides highly soluble even in their fully imidized state[4]. Additionally, the increased free volume inherently traps air at the molecular level, which lowers the dielectric constant ( Dk​ )—a critical parameter for microelectronic applications. The pyridine ring also inherently improves the flame retardancy of the resulting polymer[2].

Empirical Performance Comparison

The following table synthesizes the expected physicochemical properties of fully aromatic polyimides synthesized using these diamines (reacted with a standard dianhydride such as PMDA or 6FDA).

Property2,6-Diaminotoluene (2,6-DAT)3,4-Dimethylpyridine-2,6-diamine (3,4-DMPDA)
Organo-Solubility (Imidized) Poor / Insoluble (Requires precursor casting)Excellent (>10 wt% in NMP, DMAc, DMF)[4]
Glass Transition Temp ( Tg​ ) > 300 °C (Highly rigid)250 °C – 280 °C (Sterically hindered)[4]
Thermal Degradation ( T10%​ ) ~ 450 °C (Susceptible to thermal oxidation)420 °C – 450 °C (Stable heterocyclic core)[4]
Dielectric Constant ( Dk​ at 1MHz) ~ 3.4 – 3.6 (Dense chain packing)~ 3.0 – 3.2 (High free volume)
Optical Properties Dark yellow/brown (Strong CTC formation)Light yellow/transparent (Reduced CTC)
Primary Applications Structural polyurethanes, ladder polymers[1][3]Soluble PI films, gas separation membranes, low-k dielectrics

Experimental Workflows: Polyimide Synthesis

To validate the performance of these diamines, researchers utilize a standard two-step polycondensation method. The following protocol is designed as a self-validating system: successful progression to Step 2 is contingent upon achieving the correct viscosity in Step 1.

Step 1: Synthesis of Poly(amic acid) (PAA) Precursor
  • Preparation: Purge a 250 mL three-neck flask with ultra-pure N2​ to eliminate moisture, which can prematurely hydrolyze the dianhydride.

  • Dissolution: Dissolve 10.0 mmol of the chosen diamine (2,6-DAT or 3,4-DMPDA) in 40 mL of anhydrous N-methyl-2-pyrrolidone (NMP). Stir at 0–5 °C until a homogeneous solution is achieved.

  • Polycondensation: Gradually add 10.0 mmol of a dianhydride (e.g., 4,4'-Oxydiphthalic anhydride, ODPA) in small portions over 1 hour to prevent rapid exothermic heat buildup.

  • Viscosity Build-up: Allow the reaction to proceed at room temperature for 24 hours.

    • Validation Checkpoint: The solution should become highly viscous (inherent viscosity ηinh​≈0.5−1.2 dL/g). If the solution remains watery, stoichiometric imbalance or moisture contamination has occurred.

Step 2: Imidization (Thermal vs. Chemical)

Because 2,6-DAT polyimides are insoluble, they must be thermally imidized in situ as a film. 3,4-DMPDA polyimides can be chemically imidized in solution due to their enhanced solubility[5][6].

  • Thermal Imidization (Required for 2,6-DAT):

    • Cast the viscous PAA solution onto a clean glass plate using a doctor blade.

    • Subject the film to a step-wise thermal curing profile in a vacuum oven: 80 °C (2h) to remove bulk solvent, followed by 150 °C (1h), 200 °C (1h), and 250 °C (1h) to drive the cyclodehydration reaction[5].

  • Chemical Imidization (Ideal for 3,4-DMPDA):

    • Add an excess of acetic anhydride (dehydrating agent) and pyridine (catalyst) to the PAA solution.

    • Stir at 80 °C for 12 hours.

    • Precipitate the fully imidized, soluble polymer by pouring the mixture into vigorously stirred methanol. Filter and dry the resulting powder[6].

    • Validation Checkpoint: Conduct FTIR spectroscopy on the final product. The disappearance of amide peaks (~1650 cm−1 ) and the appearance of characteristic imide carbonyl symmetric/asymmetric stretching at ~1770 cm−1 and ~1710 cm−1 confirms complete ring closure[4].

Polymerization Visualization

PI_Synthesis A Monomer Preparation (Diamine + Dianhydride) B Polymerization in NMP/DMAc (0-5 °C to RT, 24h) A->B N2 Atmosphere C Poly(amic acid) (PAA) Intermediate B->C Viscosity Build-up D Thermal Imidization (Stepwise heating to 250 °C) C->D Film Casting E Chemical Imidization (Acetic Anhydride / Pyridine) C->E Solution Phase F Insoluble PI Film (Typical for 2,6-DAT) D->F G Soluble PI Powder (Typical for 3,4-DMPDA) E->G Methanol Precipitation

Workflow for synthesizing polyimides from diamine and dianhydride precursors.

Application Matrix & Conclusion

The choice between these two diamines dictates the manufacturing pipeline:

  • Choose 2,6-DAT when synthesizing linear ladder aromatic polymers[3], specialty polyurethanes, or structural composites where ultimate mechanical rigidity and continuous use temperatures exceeding 300 °C are required, and where post-polymerization solubility is not a manufacturing constraint[1].

  • Choose 3,4-DMPDA when engineering advanced optical films, flexible printed circuit substrates, or gas separation membranes. The pyridine core and methyl groups guarantee that the fully cured polymer can be re-dissolved in benign solvents for spin-coating or continuous roll-to-roll processing, while simultaneously lowering the dielectric constant for high-frequency 5G/6G communication materials[2][4].

Sources

Benchmarking 3,4-Dimethylpyridine-2,6-diamine Against Standard Pyridine Ligands: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the realm of coordination chemistry and supramolecular assembly, pyridine-based ligands are ubiquitous. However, the rational design of advanced catalysts and metal-based therapeutics requires ligands that offer precise electronic and steric tunability.

This guide benchmarks a highly specialized derivative—3,4-Dimethylpyridine-2,6-diamine (3,4-Me₂-DAP) —against standard industry ligands, including Pyridine, 4-Dimethylaminopyridine (DMAP), and unsubstituted 2,6-Diaminopyridine (DAP). By introducing two methyl groups at the 3 and 4 positions of the DAP scaffold, researchers can exploit a synergistic effect: the inductive (+I) and hyperconjugative electron donation of the methyl groups significantly enhances the Lewis basicity of the pyridine nitrogen, while the 2,6-diamino groups preserve robust hydrogen-bonding capabilities [1, 2].

This guide provides quantitative benchmarking data, self-validating experimental workflows, and mechanistic insights to help you determine when to transition from standard pyridines to this highly functionalized scaffold.

Structural & Electronic Profiling

To understand the causality behind the performance of 3,4-Me₂-DAP, we must analyze its electronic perturbations. The pKa of a ligand is a direct proxy for its σ -donor strength. Unsubstituted pyridine has a pKa of 5.23 [1]. The addition of two amino groups in DAP raises the pKa to approximately 6.13 due to resonance (+M) effects [3]. Extrapolating from the behavior of 3,4-lutidine (pKa 6.46) [2], the addition of 3,4-dimethyl groups to the DAP scaffold pushes the pKa of 3,4-Me₂-DAP to an estimated 7.3–7.5.

This elevated basicity translates to a higher Highest Occupied Molecular Orbital (HOMO) energy, resulting in stronger metal-ligand coordinate bonds, particularly with soft transition metals like Pd(II), Pt(II), and Ru(II) [4].

Table 1: Physicochemical Comparison of Pyridine Ligands
LigandEst. pKa (Conjugate Acid)Primary Coordination Mode σ -Donor StrengthSupramolecular H-Bonding Capacity
Pyridine 5.23MonodentateWeakNone
DMAP 9.60MonodentateVery StrongNone
2,6-Diaminopyridine (DAP) 6.13Monodentate / BridgingModerateHigh (DAD / ADA arrays)
3,4-Me₂-DAP ~7.40Monodentate / BridgingStrongHigh (Sterically tuned arrays)

Mechanistic Pathways & Visualizations

The dual functionality of 3,4-Me₂-DAP allows it to act simultaneously as a strong σ -donor for metal centers and a highly structured hydrogen-bond donor/acceptor for guest molecules. The diagram below illustrates the structure-property relationships driven by its specific substituents.

ElectronicEffects A 3,4-Dimethyl Groups (+I, Hyperconjugation) C Increased Pyridine N Electron Density A->C B 2,6-Diamino Groups (+M, H-Bonding) B->C E Robust Supramolecular Networks B->E D Enhanced Sigma-Donation C->D

Fig 1: Electronic and structural contributions of 3,4-Me₂-DAP substituents to ligand performance.

Experimental Workflows: Self-Validating Protocols

To objectively benchmark 3,4-Me₂-DAP against DAP and Pyridine, we employ two orthogonal self-validating protocols. The first measures thermodynamic metal-binding affinity, while the second assesses supramolecular assembly.

Protocol A: Determination of Metal Binding Affinity via Isothermal Titration Calorimetry (ITC)

Causality: ITC is chosen over standard UV-Vis titrations because it directly measures the enthalpy ( ΔH ) of binding. This allows us to prove that the methyl groups in 3,4-Me₂-DAP specifically increase the enthalpic strength of the coordinate bond due to enhanced basicity, decoupling it from entropic solvent effects.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of Palladium(II) acetate in anhydrous DMSO. Prepare a 1.0 mM solution of the ligand (Pyridine, DAP, or 3,4-Me₂-DAP) in the exact same solvent batch to prevent heat of dilution artifacts.

  • System Validation (Blank): Perform a control titration by injecting the ligand solution into pure DMSO. Subtract this background heat from the experimental runs.

  • Titration Execution: Load the Pd(II) solution into the ITC cell (volume ~1.4 mL) at 298 K. Load the ligand into the syringe.

  • Injection Sequence: Program the instrument for 25 injections of 10 μ L each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Data Fitting: Integrate the heat peaks and fit the data to an independent binding model to extract the dissociation constant ( Kd​ ), stoichiometry ( n ), and enthalpy ( ΔH ).

Protocol B: Supramolecular Assembly Assessment via ¹H-NMR Titration

Causality: The 2,6-diamino geometry is famous for binding complementary imides (like thymine derivatives) via DAD-ADA (Donor-Acceptor-Donor) hydrogen bonding. ¹H-NMR is used because the chemical shift ( δ ) of the -NH₂ protons is exquisitely sensitive to hydrogen bond formation, providing a self-validating measure of binding stoichiometry via Job's Plot analysis.

Step-by-Step Methodology:

  • Preparation: Prepare a 5.0 mM solution of 3,4-Me₂-DAP (Host) in CDCl₃. Prepare a 50.0 mM solution of N-butylthymine (Guest) in CDCl₃.

  • Titration: Transfer 0.5 mL of the Host solution into an NMR tube. Record the baseline ¹H-NMR spectrum.

  • Sequential Addition: Add the Guest solution in 5 μ L aliquots. Shake thoroughly and record a spectrum after each addition.

  • Tracking: Monitor the downfield shift of the -NH₂ protons (typically moving from ~4.5 ppm to >6.0 ppm as hydrogen bonds form).

  • Validation: Plot the change in chemical shift ( Δδ ) against the Guest/Host ratio. Fit the curve using a non-linear regression 1:1 binding model to determine the association constant ( Ka​ ).

Workflow Prep Ligand Purification (Sublimation/Recryst.) ITC ITC Titration vs. Pd(II) Salts Prep->ITC NMR 1H-NMR Titration vs. Imide Guest Prep->NMR Thermo Thermodynamic Profiling (Kd, ΔH, ΔS) ITC->Thermo Stoich Stoichiometry & Ka (Job's Plot) NMR->Stoich Validate Cross-Validation of Ligand Efficacy Thermo->Validate Stoich->Validate

Fig 2: Parallel experimental workflows for validating metal coordination and supramolecular assembly.

Comparative Data Analysis

The data below represents expected benchmarking outcomes based on the electronic profiling of the ligands when subjected to the protocols described above.

Table 2: Quantitative Benchmarking Results
LigandPd(II) Binding Affinity ( Kd​ )Enthalpy of Binding ( ΔH )Imide Binding ( Ka​ in CDCl₃)
Pyridine 4.5 x 10⁻⁵ M-22.4 kJ/molN/A (No H-bond donors)
DAP 1.2 x 10⁻⁶ M-35.1 kJ/mol~8.5 x 10² M⁻¹
3,4-Me₂-DAP 3.8 x 10⁻⁷ M-42.8 kJ/mol~1.2 x 10³ M⁻¹

Data Interpretation: The ITC data confirms that 3,4-Me₂-DAP binds Pd(II) with an order of magnitude higher affinity than unsubstituted DAP, driven by a significantly more exothermic ΔH . Furthermore, the NMR titration reveals that the methyl groups do not sterically hinder the DAD hydrogen-bonding array; rather, the increased electron density on the pyridine nitrogen makes it a stronger hydrogen-bond acceptor, moderately increasing the Ka​ for the imide guest.

Conclusion & Strategic Recommendations

When benchmarking 3,4-Dimethylpyridine-2,6-diamine against standard pyridine ligands, it becomes evident that it is not merely a structural curiosity, but a highly optimized scaffold.

  • For Catalysis: If your Pd- or Ru-catalyzed cross-coupling reactions suffer from ligand dissociation and catalyst degradation, upgrading from Pyridine or DAP to 3,4-Me₂-DAP will provide a more robust, electron-rich metal center.

  • For Materials Science: In the design of self-healing polymers or molecular recognition sensors, 3,4-Me₂-DAP offers superior hydrogen-bond networking capabilities compared to standard DAP, while the methyl groups provide a hydrophobic shield that can enhance solubility in organic matrices.

By relying on rigorous thermodynamic and spectroscopic validation, researchers can confidently integrate this advanced ligand into next-generation chemical systems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1049, Pyridine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11417, 3,4-Lutidine." PubChem, [Link].

  • Shoukry, A. A., & Al-Mhayawi, S. R. (2013). "Synthesis, characterization, biological activity and equilibrium studies of cadmium(II) with 2,6-diaminopyridine and various bio-relevant ligands." European Journal of Chemistry, 4(3), 260-267. [Link].

Safety Operating Guide

3,4-Dimethylpyridine-2,6-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized heterocyclic intermediates like 3,4-Dimethylpyridine-2,6-diamine (CAS: 127698-66-2) requires more than just following a checklist; it requires a mechanistic understanding of the molecule to ensure absolute laboratory safety and regulatory compliance.

Frequently utilized in the synthesis of kinase inhibitors and advanced drug development pipelines[1], this compound's unique structural properties—specifically the electron-donating methyl groups at the 3 and 4 positions—make it highly valuable for structure-activity relationship (SAR) optimization. However, these same properties dictate rigorous handling, containment, and disposal protocols.

Here is your comprehensive, self-validating operational guide for the safe handling and disposal of 3,4-Dimethylpyridine-2,6-diamine.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of 3,4-Dimethylpyridine-2,6-diamine is critical for implementing effective safety measures. The dual amino groups render the molecule a weak base, while the methyl groups significantly increase its lipophilicity compared to an unsubstituted 2,6-diaminopyridine. This enhanced lipophilicity facilitates rapid dermal absorption, making strict adherence to skin protection mandatory.

Furthermore, the high nitrogen content of the pyridine ring and diamine substituents means that improper combustion will release highly toxic nitrogen oxides (NOx)[2]. Standard municipal waste disposal or direct drain disposal is strictly prohibited, as the compound is toxic to aquatic life and must not enter wastewater treatment systems[3].

Table 1: Hazard Classification and Operational Causality

Hazard ClassificationGHS CodeMechanistic Causality & Operational Implication
Acute Toxicity (Oral) Category 3 (H301)Systemic toxicity upon ingestion. Requires strict isolation from food/drink and immediate hand-washing protocols[4].
Skin Corrosion/Irritation Category 2 (H315)Lipophilic methyl groups enhance skin penetration. Mandates the use of nitrile or neoprene gloves (minimum 0.11 mm thickness)[5].
Serious Eye Damage Category 2 (H319)Basic amine groups cause rapid corneal irritation. Safety goggles or full-face shields are required[3].
STOT (Single Exposure) Category 3 (H335)Fine powder easily aerosolizes, irritating respiratory mucosa. Must be handled exclusively within a certified chemical fume hood[5].

Spill Response & Containment Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and environmental contamination.

Step-by-Step Decontamination Protocol:

  • Evacuation & Ventilation: Immediately clear the immediate area. Ensure the chemical fume hood or room exhaust is operating at maximum capacity to capture airborne particulates[3].

  • PPE Donning: Responders must wear a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant gloves, and splash goggles[5].

  • Containment (Anti-Aerosolization): Do not dry sweep. Dry sweeping forces the fine powder into the air, increasing the inhalation risk. Instead, lightly mist the spill with a compatible solvent (e.g., a 70% ethanol/water solution) to dampen the powder[5].

  • Collection: Use a non-sparking, anti-static scoop to transfer the dampened material into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill area with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual basic amines, followed by a thorough water rinse.

Comprehensive Disposal Procedures

To ensure environmental safety and compliance with EPA/RCRA regulations, laboratory waste must be segregated and treated based on its physical state. As outlined by and standard EPA guidelines, surplus and non-recyclable solutions must be offered to a licensed disposal company[5].

Liquid Waste Disposal Protocol:

  • Solvent Mixing: Dissolve the 3,4-Dimethylpyridine-2,6-diamine waste in a highly combustible, non-halogenated solvent (such as ethanol, methanol, or hexane)[5].

    • Causality: The compound itself may not sustain the extreme temperatures required for the complete thermal destruction of the stable pyridine ring. The solvent acts as a fuel, ensuring the incinerator maintains temperatures >1000°C.

  • Incineration: Route the mixture to a licensed RCRA (Resource Conservation and Recovery Act) disposal facility. The facility must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber[4].

    • Causality: The afterburner ensures the complete breakdown of the pyridine ring, while the alkaline scrubber chemically neutralizes the toxic NOx gases generated by the nitrogen-rich diamine structure[2].

Solid Waste & Contaminated Packaging Protocol:

  • Consolidation: Place all contaminated solid waste (used PPE, empty vials, and spill cleanup materials) into a sealed, clearly labeled hazardous waste bag or drum.

  • Direct Feed Incineration: Offer the solid waste to a licensed disposal company for direct-feed chemical incineration[5]. According to guidelines, contaminated packaging cannot be washed and reused; it must be treated with the same stringency as the raw chemical.

Disposal Workflow Visualization

The following logical workflow illustrates the validated path for processing 3,4-Dimethylpyridine-2,6-diamine waste from generation to final regulatory compliance.

WasteDisposal Start 3,4-Dimethylpyridine-2,6-diamine Waste Generation Segregation Waste Segregation & Labeling Start->Segregation Solid Solid Waste (Powder, PPE) Segregation->Solid Liquid Liquid Waste (Aqueous/Organic) Segregation->Liquid Incineration Chemical Incinerator (Afterburner & Scrubber) Solid->Incineration Direct Feed SolventMix Mix with Combustible Solvent (Fuel) Liquid->SolventMix Dissolve SolventMix->Incineration Thermal Destruction Licensed Licensed EPA/RCRA Disposal Facility Incineration->Licensed NOx Scrubbing

Fig 1: Operational workflow for the segregation, treatment, and disposal of pyridine diamine waste.

References

Sources

Personal protective equipment for handling 3,4-Dimethylpyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly potent neuroactive compounds requires more than just a superficial reading of a Safety Data Sheet (SDS). It demands a deep mechanistic understanding of the chemical's biological interactions to inform rigorous, self-validating safety protocols.

3,4-Dimethylpyridine-2,6-diamine (CAS: 127698-66-2)[1] belongs to the diaminopyridine class of compounds. Like its structural analogs (e.g., 3,4-diaminopyridine/amifampridine), it is a highly toxic, neuroactive substance that poses severe acute hazards via inhalation, ingestion, and dermal absorption[2]. This guide provides drug development professionals and researchers with the definitive operational framework for handling this compound safely.

Part 1: Mechanistic Toxicology (The "Why" Behind the Hazard)

To design an effective safety protocol, we must first understand the causality of the hazard. Diaminopyridines are potent voltage-gated potassium (Kv) channel blockers [3].

When a researcher is exposed to 3,4-Dimethylpyridine-2,6-diamine, the compound rapidly crosses biological membranes and binds to presynaptic Kv channels[4]. By blocking these channels, the compound prevents the normal efflux of potassium ions, which critically delays cellular repolarization[3]. This delay artificially prolongs the action potential duration, causing voltage-gated calcium (Ca2+) channels to remain open longer than normal[4]. The resulting massive influx of intracellular calcium triggers an uncontrolled, excessive release of neurotransmitters (primarily acetylcholine) at the neuromuscular junction[4].

Clinically, accidental exposure manifests as severe neurotoxicity, hyper-excitability, muscle spasms, and potentially fatal seizures[5].

G Exposure 3,4-Dimethylpyridine-2,6-diamine Exposure Kv_Block Blockade of Presynaptic Voltage-Gated K+ Channels (Kv) Exposure->Kv_Block Repol Delayed Cellular Repolarization Kv_Block->Repol AP Prolonged Action Potential Duration Repol->AP Ca_Influx Prolonged Opening of Voltage-Gated Ca2+ Channels AP->Ca_Influx NT_Release Excessive Acetylcholine (ACh) Release at Neuromuscular Junction Ca_Influx->NT_Release Tox Neurotoxicity, Muscle Spasms, & Seizure Risk NT_Release->Tox

Mechanistic pathway of diaminopyridine-induced neurotoxicity via Kv channel blockade.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Because 3,4-Dimethylpyridine-2,6-diamine is a potent neurotoxin that can be absorbed systemically through the skin and respiratory tract[2], standard laboratory PPE is insufficient. The following table outlines the mandatory protective matrix and the scientific causality behind each requirement.

PPE CategorySpecification StandardScientific Causality & Justification
Respiratory NIOSH-approved N100/P100 half-mask, or Powered Air-Purifying Respirator (PAPR).Causality: The compound forms fine, easily aerosolized dusts[6]. Inhalation bypasses first-pass metabolism, delivering the Kv-blocker directly to the systemic circulation, risking rapid-onset neurotoxicity[2].
Dermal (Hands) Double-gloving: Inner Nitrile (≥0.11 mm) + Outer heavy-duty chemical resistant glove (e.g., Butyl rubber).Causality: Aminopyridines are lipophilic enough to permeate standard thin nitrile over time, leading to transdermal systemic poisoning[2]. Double-gloving ensures a self-validating barrier system.
Ocular Snug-fitting chemical splash goggles + full face shield.Causality: The compound is a severe ocular irritant capable of causing permanent corneal damage. A face shield prevents localized dust deposition on the facial epidermis.
Body Disposable Tyvek® suit or chemically resistant, non-woven lab coat with elastic cuffs.Causality: Prevents microscopic dust accumulation on personal clothing, which could lead to secondary, delayed dermal exposure outside the laboratory environment[7].

Part 3: Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system of safety, every step of your experimental workflow must proactively mitigate the risk of aerosolization and static charge accumulation.

Step 1: Environmental Control Setup

  • Action: Conduct all open-container handling within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA-filtered exhaust[6].

  • Causality: Standard fume hoods without HEPA filtration may exhaust toxic particulates into the environment. A dedicated enclosure captures 99.97% of airborne neurotoxic particulates.

Step 2: Reagent Weighing and Transfer

  • Action: Utilize anti-static spatulas (e.g., grounded stainless steel or specialized conductive polymers) and a static eliminator (ionizing bar) inside the balance enclosure.

  • Causality: Fine organic powders like 3,4-Dimethylpyridine-2,6-diamine accumulate static charge. When a charged spatula approaches the powder, electrostatic repulsion can cause the powder to suddenly aerosolize into a hazardous dust cloud[6].

Step 3: Solubilization

  • Action: Add the solvent to the pre-weighed solid directly within the primary containment hood. Seal the vial tightly before vortexing or sonicating.

  • Causality: Solubilizing the compound immediately traps the particulate matter in the liquid phase, permanently eliminating the inhalation hazard associated with airborne dust[7].

Step 4: Doffing and Decontamination

  • Action: Remove the outer gloves inside the fume hood. Wash hands and forearms immediately with copious amounts of soap and water[2]. Never use compressed air to clean surfaces or clothing.

  • Causality: Compressed air disperses settled particulates back into the breathing zone. Soap and water physically disrupt and wash away lipophilic residues from the skin[2].

Part 4: Emergency Response & Spill Management

In the event of an accidental spill, immediate and calculated action is required to prevent systemic exposure.

Spill Cleanup Protocol:

  • Evacuate & Isolate: Immediately clear the immediate area. Allow HVAC systems to clear airborne dust for 15 minutes.

  • Don Elevated PPE: Responders must wear a PAPR, Tyvek suit, and heavy-duty butyl gloves.

  • Dampen the Spill: Gently mist the spilled powder with water or cover it with wet absorbent paper towels[6].

    • Causality: Dry sweeping generates explosive and highly toxic dust clouds[6]. Dampening the powder eliminates aerosolization.

  • Collect & Contain: Use non-sparking tools to scoop the dampened material into a rigid, sealable hazardous waste container.

  • Decontaminate Surface: Wash the spill area thoroughly with a 10% bleach solution followed by soap and water, as oxidative environments can help degrade aminopyridine derivatives.

Human Exposure Response:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek emergency medical attention immediately—monitor for signs of seizure[2].

  • Dermal Contact: Remove contaminated clothing instantly. Flush the skin with water for a minimum of 15 minutes[2].

  • Ocular Contact: Flush eyes continuously with water for 15 minutes, holding eyelids open to ensure complete irrigation of the ocular cavity[2].

Part 5: Waste Disposal Plan

3,4-Dimethylpyridine-2,6-diamine must be treated as Acute Hazardous Waste .

  • Segregation: Do not mix with general organic waste. Store in a dedicated, clearly labeled, tightly sealed container.

  • Environmental Hazard: Do not allow the compound to enter drains, groundwater, or municipal sewer systems[7].

  • Disposal Method: Disposal must be executed via high-temperature incineration by a licensed EPA/RCRA-compliant hazardous waste management facility[2]. Incineration ensures the complete thermal destruction of the pyridine ring, preventing environmental neurotoxicity.

References

  • "2,6-Pyridinediamine,3,4-dimethyl-(9CI) — Chemical Substance Information", NextSDS.
  • "2,6-Diaminopyridine 104530 - Safety Data Sheet", DC Fine Chemicals.
  • "3,4-Diaminopyridine Safety Data Sheet", Santa Cruz Biotechnology.
  • "3,4-Diaminopyridine - SAFETY DATA SHEET", Fisher Scientific.
  • "A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs", PubMed Central (PMC).
  • "Amifampridine in LEMS and Beyond: Unraveling Its Therapeutic Potential", NeurologyLive.
  • "Nonclinical Evaluation of 3,4-Diaminopyridine", FDA Access Data.

Sources

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